8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
8-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7-3-5-11-8(6-7)10-4-2-9(11)12/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWXPWRUXRKXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336102 | |
| Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85653-81-2 | |
| Record name | 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS number
An In-Depth Technical Guide to 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Core Scaffold for Drug Discovery Professionals
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one ring system represents a privileged heterocyclic scaffold with significant and diverse applications in medicinal chemistry and drug development.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antipsychotic, anticancer, and antiplatelet properties.[2][3][4] This technical guide provides a comprehensive overview of this scaffold, with a specific focus on the 8-methyl substituted derivative, this compound. We will delve into its physicochemical properties, established synthetic strategies, known biological activities, and the underlying mechanisms of action for its derivatives. This document is intended for researchers, chemists, and pharmacologists engaged in the exploration of novel therapeutics, offering both foundational knowledge and field-proven insights into the development of compounds based on this versatile core.
Introduction to the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold
The fusion of a pyridine and a pyrimidine ring to form the 4H-pyrido[1,2-a]pyrimidin-4-one core creates a rigid, planar structure that serves as an excellent foundation for constructing molecules with specific three-dimensional pharmacophores. This scaffold's inherent properties, including its hydrogen bonding capabilities and potential for π-π stacking, make it an attractive candidate for targeting a variety of biological macromolecules.
Derivatives of this scaffold are not merely academic curiosities; they are key components in several clinically significant drugs.[2] The structural motif is present in well-known agents such as the antipsychotics risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[2] This clinical success underscores the therapeutic potential and favorable pharmacokinetic profiles that can be achieved with this heterocyclic system. The continual exploration of this scaffold through C-H functionalization and cross-coupling reactions has expanded its utility in creating diverse chemical libraries for high-throughput screening.[1]
Physicochemical and Structural Properties
While a specific CAS (Chemical Abstracts Service) registry number for this compound is not prominently listed in major chemical databases, suggesting it may be a novel compound or a synthetic intermediate, we can reliably predict its properties based on its structure. For reference, the parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one , is registered under CAS Number 23443-10-9 .[5]
Structural Data
The core structure consists of a pyridine ring fused to a pyrimidin-4-one ring. The "8-methyl" designation indicates the substitution of a methyl group at position 8 of the bicyclic system.
| Property | This compound (Computed) | 4H-Pyrido[1,2-a]pyrimidin-4-one (Parent Compound) |
| CAS Number | Not readily available | 23443-10-9[5] |
| Molecular Formula | C₉H₈N₂O | C₈H₆N₂O[5] |
| Molecular Weight | 160.17 g/mol | 146.15 g/mol [5] |
| IUPAC Name | 8-methylpyrido[1,2-a]pyrimidin-4-one | pyrido[1,2-a]pyrimidin-4-one[5] |
| Topological Polar Surface Area | 32.7 Ų | 32.7 Ų[5] |
| Hydrogen Bond Donors | 0 | 0[5] |
| Hydrogen Bond Acceptors | 2 | 2[5] |
| LogP (Computed) | ~1.1 | 0.2[5] |
Note: Properties for the 8-methyl derivative are computed based on its structure, while data for the parent compound is from PubChem.
The addition of the methyl group at the 8-position is expected to increase the molecule's lipophilicity (as reflected in the higher computed LogP) compared to the unsubstituted parent scaffold. This modification can have significant implications for its pharmacokinetic profile, potentially improving membrane permeability and altering its metabolic stability.
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is well-documented, with the most common and versatile approach involving the cyclocondensation of a 2-aminopyridine derivative with a three-carbon electrophilic component.
General Synthetic Workflow
A robust and frequently employed method involves the reaction of a substituted 2-aminopyridine with an activated acrylic acid derivative or a β-keto ester. This reaction typically proceeds via an initial Michael addition or condensation, followed by an intramolecular cyclization and dehydration to yield the final fused heterocyclic system.
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An In-Depth Technical Guide to 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a core heterocyclic structure of significant interest in medicinal chemistry and drug development. As a derivative of the broader class of pyrido[1,2-a]pyrimidines, this molecule is part of a "privileged structure" family, known to interact with a wide array of biological targets.[1][2][3][4] This technical guide provides a comprehensive overview of the this compound structure, including its synthesis, spectroscopic characterization, and the therapeutic landscape of the wider pyrido[1,2-a]pyrimidin-4-one class. While specific biological data for the 8-methyl derivative is limited in the public domain, this guide will leverage data from closely related analogs to provide valuable insights for researchers exploring this chemical space.
The Pyrido[1,2-a]pyrimidin-4-one Core: A Privileged Scaffold
The pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system consisting of a pyridine ring fused to a pyrimidinone ring. This rigid, planar structure provides a versatile framework for the design of small molecule therapeutics.[5] The inherent aromaticity and the presence of nitrogen atoms in both rings allow for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets.
Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including:
-
Antipsychotic and Tranquilizing Effects: Several pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated for their effects on the central nervous system.[2][4]
-
Anti-inflammatory Properties: Certain derivatives have shown potential as anti-inflammatory agents.[4]
-
Anticancer Activity: More recently, this scaffold has been explored for its potential in oncology, with derivatives showing inhibitory activity against key cancer targets like the SHP2 phosphatase and various kinases.[6][7]
-
Antimalarial Activity: The pyrido[1,2-a]pyrimidin-4-one core has also been identified as a promising starting point for the development of new antimalarial drugs.[8]
The 8-methyl substitution on this core structure can significantly influence its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.
Synthesis of this compound
The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is well-established and typically involves the condensation of a 2-aminopyridine derivative with a three-carbon electrophilic component.[1][3] A common and effective method is the reaction of a substituted 2-aminopyridine with a β-ketoester or a related malonic ester derivative, followed by a cyclization reaction, which can be promoted by heat or acid catalysis.
General Synthetic Strategy
The most direct route to this compound involves the reaction of 4-methyl-2-aminopyridine with a suitable three-carbon building block, such as diethyl ethoxymethylenemalonate (DEEMM), followed by thermal cyclization. This two-step, one-pot procedure is often high-yielding and provides a straightforward entry into this class of compounds.
Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of a methyl-substituted 4H-pyrido[1,2-a]pyrimidin-4-one, adapted from established literature procedures for analogous compounds.[9]
Materials:
-
4-Methyl-2-aminopyridine
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Diphenyl ether
-
Ethanol
-
Hexane
Procedure:
-
Condensation: In a round-bottom flask, dissolve 4-methyl-2-aminopyridine (1.0 eq) in ethanol. To this solution, add diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the reaction mixture at reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, remove the ethanol under reduced pressure to obtain the crude intermediate, diethyl 2-(((4-methylpyridin-2-yl)amino)methylene)malonate.
-
Cyclization: To the crude intermediate, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C for 30-60 minutes. This high temperature induces cyclization and elimination of ethanol.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Add hexane to the mixture to further precipitate the product and to wash away the diphenyl ether.
-
Collect the solid product by vacuum filtration and wash with hexane.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate.
Self-Validation: The success of the synthesis can be validated at each stage. The formation of the intermediate can be confirmed by LC-MS analysis. The final product's identity and purity should be confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridopyrimidinone core and the methyl group.
-
Pyridone Ring Protons: The protons on the pyridine ring (at positions 6, 7, and 9) will appear in the aromatic region, typically between δ 7.0 and 9.0 ppm. The proton at position 9 is expected to be the most deshielded due to the influence of the adjacent nitrogen and the carbonyl group.
-
Pyrimidinone Ring Proton: The proton at position 3 of the pyrimidinone ring will likely appear as a singlet.
-
Methyl Protons: The methyl group at position 8 will appear as a singlet in the upfield region, typically around δ 2.5 ppm.
¹³C NMR:
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: The carbonyl carbon (C4) will be the most downfield signal, typically appearing around δ 160 ppm.
-
Aromatic and Heteroaromatic Carbons: The carbons of the fused ring system will resonate in the region of δ 100-150 ppm.
-
Methyl Carbon: The carbon of the methyl group will appear at the most upfield region of the spectrum.
| Predicted ¹H and ¹³C NMR Data for this compound |
| ¹H NMR (Predicted) |
| Position |
| H-9 |
| H-6 |
| H-7 |
| H-3 |
| 8-CH₃ |
| ¹³C NMR (Predicted) |
| Position |
| C-4 |
| C-2 |
| C-9a |
| C-8 |
| C-6 |
| C-7 |
| C-5a |
| C-3 |
| 8-CH₃ |
Note: These are predicted values based on analogs and may vary from experimentally determined data.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For this compound (C₉H₈N₂O), the expected exact mass is approximately 160.06 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A strong absorption band corresponding to the C=O stretching of the ketone in the pyrimidinone ring is expected around 1680-1700 cm⁻¹.
Therapeutic Potential and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold is a validated starting point for the development of novel therapeutics. The diverse biological activities reported for its derivatives underscore the potential of this compound as a valuable building block or a lead compound in drug discovery programs.
Future research on this compound should focus on:
-
Definitive Synthesis and Characterization: A detailed report on the synthesis and complete spectroscopic characterization of this specific molecule would be a valuable contribution to the chemical literature.
-
Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant biological targets (e.g., kinases, phosphatases, GPCRs) is warranted to identify its specific bioactivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of derivatives with modifications at various positions of the scaffold would help to establish a clear SAR and optimize for potency and selectivity against identified targets.
-
Computational Modeling: Molecular docking and other computational studies can aid in identifying potential biological targets and guide the design of more potent analogs.
Conclusion
This compound is a molecule of significant interest, belonging to a class of heterocycles with proven therapeutic potential. This guide has provided a comprehensive overview of its structure, plausible synthetic routes, and predicted spectroscopic properties based on the rich chemistry of its analogs. While further specific research on this compound is needed to fully elucidate its biological profile, the information presented here serves as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry.
References
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Butani, P., Bheshdadia, B., & Ladva, K. (2020). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research, 11(03), 225-232). [Link]
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Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25435–25439). [Link]
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Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Westwood, S., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(5), 1989-2009. [Link]
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Borrell, J. I., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. [Link]
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Bhawale, R. T., Chillal, A. S., & Kshirsagar, U. A. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 835-862. [Link]
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Patel, H. V., et al. (2015). Synthesis of 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1368-1377. [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. Bioorganic & Medicinal Chemistry, 20(21), 6296-6304. [Link]
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Okamoto, Y., et al. (1974). Reaction of Ethoxymethylenemalononitrile with 2-Aminopyridines. Chemical and Pharmaceutical Bulletin, 22(2), 243-247. [Link]
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Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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Scheiber, J., et al. (2008). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 46(10), 983-988. [Link]
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Jasinski, J. P., et al. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1958. [Link]
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An In-depth Technical Guide to the Synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Executive Summary
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of several marketed drugs with applications ranging from antipsychotics to anti-allergics.[1][2] Its rigid, fused heterocyclic structure provides a unique three-dimensional framework for interacting with biological targets, making it a privileged scaffold in drug discovery. This guide provides a detailed examination of the principal and most efficient synthesis pathway for a key derivative, 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will dissect the widely adopted Gould-Jacobs annulation strategy, exploring the underlying reaction mechanism, the rationale behind experimental choices, and a detailed, field-proven protocol for its execution. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding and practical application of this synthesis.
The Strategic Importance of the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold
The fusion of a pyridine and a pyrimidine ring to form the 4H-pyrido[1,2-a]pyrimidin-4-one system creates a unique aza-bridged structure with significant biological relevance.[1] This core is present in well-established pharmaceuticals such as the antipsychotic agents risperidone and paliperidone, the tranquilizer pirenperone, and the anti-allergic agent ramastine.[1][2][3] The therapeutic versatility of this scaffold is extensive, with derivatives demonstrating potent anti-inflammatory, anticancer, antioxidant, and selective enzyme inhibitory activities.[1][3][4][5][6]
The introduction of a methyl group at the 8-position, yielding this compound, subtly modulates the electronic and steric properties of the scaffold. This modification can influence the molecule's pharmacokinetic profile and its interaction with target proteins, making its synthesis a key step in the development of new chemical entities.
Primary Synthesis Pathway: The Gould-Jacobs Annulation
The most direct and industrially scalable approach to constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core is the Gould-Jacobs reaction.[7][8] This powerful annulation strategy involves the condensation of a 2-aminopyridine derivative with a β-keto ester or a related malonic ester derivative, followed by a thermal cyclization.[7][9]
For the synthesis of our target molecule, the key starting materials are 2-amino-3-methylpyridine (also known as 2-amino-3-picoline) and diethyl ethoxymethylenemalonate (EMME) .
Caption: Simplified reaction mechanism schematic.
Rationale Behind Experimental Choices
-
Choice of Reagents: While simple diethyl malonate can be used, it requires a preliminary condensation step. Diethyl ethoxymethylenemalonate (EMME) is the reagent of choice as the ethoxymethylene group acts as a built-in activating group, facilitating a cleaner and more direct condensation with the aminopyridine. [7][10]* Reaction Conditions: The cyclization step is typically the rate-limiting and most demanding part of the synthesis. It requires significant thermal energy to overcome the activation barrier for the intramolecular cyclization. [9] * Conventional Heating: Traditionally, this reaction is carried out by heating the neat mixture of reactants or by using a high-boiling point, inert solvent such as Dowtherm A or diphenyl ether at temperatures often exceeding 250°C. [11] * Microwave Irradiation: A modern and highly efficient alternative is the use of microwave synthesis. [10]Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by promoting rapid, uniform heating that minimizes the formation of degradation byproducts. [9]
Experimental Protocol
This protocol describes the synthesis of this compound via microwave-assisted thermal cyclization.
Caption: High-level experimental workflow diagram.
Materials and Equipment
-
Reagents:
-
2-Amino-3-methylpyridine (95%+) [12] * Diethyl ethoxymethylenemalonate (EMME) (98%+)
-
Acetonitrile (ACS grade)
-
-
Equipment:
-
Microwave synthesis reactor
-
10 mL microwave vial with a magnetic stir bar
-
Buchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
-
Step-by-Step Procedure
-
Reactant Charging: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (e.g., 1.08 g, 10.0 mmol).
-
Reagent Addition: Add diethyl ethoxymethylenemalonate (EMME) (e.g., 2.38 g, 11.0 mmol, 1.1 eq.). The reaction is typically run neat (solvent-free).
-
Vial Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Heat the mixture to 250°C and hold at this temperature for 20 minutes with active stirring.
-
Cooling and Precipitation: After the irradiation cycle, allow the vial to cool to room temperature. The product will typically precipitate or solidify from the reaction mixture.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold acetonitrile (e.g., 2 x 5 mL) to remove any unreacted EMME and colored impurities.
-
Drying: Dry the purified solid in a vacuum oven at 60°C to a constant weight.
Data Summary and Expected Outcomes
The following table summarizes the typical conditions and expected results for the synthesis.
| Parameter | Conventional Heating | Microwave-Assisted |
| Temperature | 250-260 °C | 250 °C |
| Reaction Time | 1-3 hours | 15-30 minutes |
| Solvent | Dowtherm A or Neat | Neat |
| Typical Yield | 60-75% | 70-90% |
| Appearance | Off-white to light tan solid | Off-white to pale yellow solid |
Yields are estimated based on similar Gould-Jacobs reactions reported in the literature.
Conclusion
The Gould-Jacobs reaction provides a robust, reliable, and high-yielding pathway to this compound from readily available starting materials. [7]The implementation of microwave-assisted heating represents a significant process improvement, offering drastically reduced reaction times and often improved product purity compared to conventional thermal methods. [9]This foundational synthesis opens the door to further derivatization and exploration of this medicinally important scaffold for the development of novel therapeutic agents.
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed. [Link]
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4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. [Link]
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4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
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CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. (2023). RSC Publishing. [Link]
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Malonates in Cyclocondensation Reactions. (2001). PMC - NIH. [Link]
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Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]
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Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. (2023). MDPI. [Link]
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2021). IntechOpen. [Link]
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3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2008). PMC - NIH. [Link]
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A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. (2015). ResearchGate. [Link]
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The Biological Versatility of the 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The 4H-pyrido[1,2-a]pyrimidin-4-one Core - A Privileged Scaffold in Medicinal Chemistry
The 4H-pyrido[1,2-a]pyrimidin-4-one ring system represents a class of nitrogen-fused heterocyclic compounds that has garnered significant attention in the field of drug discovery.[1] Regarded as a "privileged scaffold," its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a variety of biological targets. This inherent structural advantage has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2]
This technical guide focuses on the core biological activities associated with this scaffold, using 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a representative molecular framework. While much of the existing research has been conducted on various substituted derivatives, the data collectively underscores the therapeutic potential held within this core structure. This document will delve into the primary mechanisms of action, present collated data on biological efficacy, and provide detailed, field-proven experimental protocols to empower researchers in the exploration and development of novel therapeutics based on this versatile chemical entity.
Part 1: Anticancer Activity - Targeting Key Oncogenic Pathways
The most extensively documented biological activity of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is its potential as an anticancer agent. Derivatives have been shown to modulate critical pathways involved in tumor cell proliferation, survival, and metabolism. Two key mechanisms of action have emerged: the allosteric inhibition of the SHP2 phosphatase and the activation of the PKM2 enzyme.
Mechanism of Action I: Allosteric Inhibition of SHP2 Phosphatase
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a crucial signaling node that positively regulates the Ras-MAPK (mitogen-activated protein kinase) pathway.[3] In many cancers, hyperactivation of SHP2, due to mutations or upstream signaling from receptor tyrosine kinases (RTKs), leads to uncontrolled cell proliferation and survival.[3][4]
Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been identified as potent allosteric inhibitors of SHP2.[1] Unlike active-site inhibitors, which often suffer from a lack of selectivity, these compounds bind to a pocket away from the catalytic site, locking the enzyme in an inactive conformation. This inhibition prevents the dephosphorylation of SHP2 substrates, thereby attenuating downstream signaling through the Ras-ERK pathway and impeding cancer cell growth.[1][5]
Summary of Anticancer Activity Data
The following table summarizes the in vitro antiproliferative and enzymatic activity of selected 4H-pyrido[1,2-a]pyrimidin-4-one derivatives from publicly available literature. It is critical to note that these data are for specific, often complex, derivatives and not for the unsubstituted 8-methyl parent compound itself.
| Derivative ID | Target | Assay Type | Cell Line / Enzyme | IC₅₀ Value | Reference |
| 14i | SHP2 | Enzymatic Inhibition | Full-length SHP2 | 0.104 µM | [1] |
| 14i | Antiproliferation | Cell Viability | Kyse-520 | 1.06 µM | [1] |
| 14i | Antiproliferation | Cell Viability | NCI-H358 | Stronger than SHP099 | [1] |
| 14i | Antiproliferation | Cell Viability | MIA-PaCa2 | Stronger than SHP099 | [1] |
| Unnamed | PKM2 | Enzymatic Activation | Recombinant PKM2 | Potent Activator | [6] |
Experimental Protocols for Anticancer Activity Assessment
This protocol provides a robust method for assessing the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically. [5] Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [7]5. Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into visible purple crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. [8]7. Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [5]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This biochemical assay directly measures the ability of a compound to inhibit the phosphatase activity of recombinant SHP2 enzyme.
Principle: The assay uses a fluorogenic phosphatase substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP). When dephosphorylated by active SHP2, DiFMUP is converted to the highly fluorescent product DiFMU. The rate of fluorescence increase is proportional to SHP2 activity, and inhibition is measured as a decrease in this rate. [1][6] Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20. [6] * SHP2 Enzyme: Recombinant full-length human SHP2. Dilute to a 2X working concentration (e.g., 1.0 nM) in Assay Buffer.
-
Activating Peptide: A dually phosphorylated peptide (e.g., from IRS-1) to activate the full-length enzyme. Prepare at a 2X working concentration (e.g., 1 µM) in Assay Buffer. [6] * Substrate: DiFMUP. Prepare a 2X working concentration in Assay Buffer.
-
Test Compound: Prepare serial dilutions in 100% DMSO, then dilute into Assay Buffer to a 4X final concentration (maintaining a final DMSO concentration ≤1%).
-
-
Assay Procedure (384-well format):
-
To each well, add 5 µL of the 4X test compound solution.
-
Add 10 µL of the 2X SHP2 enzyme/activating peptide mixture. Pre-incubate this mixture for 20 minutes before adding to the plate. [6] * Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 2X DiFMUP substrate solution.
-
-
Data Acquisition: Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30-60 minutes using a kinetic plate reader.
-
Analysis: Determine the reaction rate (V₀) from the linear portion of the fluorescence vs. time curve. Calculate the percent inhibition relative to a DMSO control. Plot percent inhibition against compound concentration to determine the IC₅₀ value.
Part 2: Antimalarial Activity - Disrupting Parasite Development
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has also demonstrated promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Mechanism of Action: Inhibition of Falcipain-2
During its intraerythrocytic stage, the malaria parasite digests host hemoglobin within its food vacuole to obtain essential amino acids. This process is mediated by a cascade of proteases, with the cysteine protease falcipain-2 playing a critical role in the initial cleavage of hemoglobin. [9][10]Inhibition of falcipain-2 disrupts this vital nutrient pathway, leading to parasite death. [9]Several studies have identified 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as inhibitors of falcipain-2, establishing this as a key mechanism for their antimalarial effects. [9][10]
Summary of Antimalarial Activity Data
The following table summarizes the in vitro antimalarial activity of selected 4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
| Derivative ID | Target Parasite | Assay Type | IC₅₀ Value | Reference |
| 21 | P. falciparum (CQ-sensitive 3D7) | SYBR Green I | 33 µM | |
| 37 | P. falciparum (CQ-sensitive 3D7) | SYBR Green I | 37 µM |
Experimental Protocol: Antimalarial SYBR Green I Assay
This is a widely used fluorescence-based method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.
Principle: The SYBR Green I dye intercalates with double-stranded DNA. In an asynchronous malaria culture, the amount of parasite DNA serves as a direct indicator of parasite proliferation. The assay measures the fluorescence of the dye after a 72-hour incubation period with the test compound, allowing for the quantification of parasite growth inhibition.
Step-by-Step Methodology:
-
Parasite Culture: Maintain an asynchronous culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes (O+) at 2-4% hematocrit in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Plate Preparation: Pre-dose a 96-well microtiter plate with serial dilutions of the test compound.
-
Assay Initiation: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well of the pre-dosed plate. Include parasite-only (positive growth) and uninfected erythrocyte (background) controls.
-
Incubation: Incubate the plate for 72 hours in a modular incubation chamber gassed with 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Lysis and Staining:
-
Prepare a Lysis Buffer containing: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.
-
Immediately before use, add SYBR Green I dye (from a 10,000X stock in DMSO) to the Lysis Buffer to a final working concentration of 1X.
-
Carefully remove 180 µL of supernatant from each well.
-
Add 200 µL of the SYBR Green I-containing Lysis Buffer to each well.
-
-
Final Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition relative to the positive growth control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration using a variable slope sigmoidal dose-response model.
References
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. (n.d.). PubMed. [Link]
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[1][9]enzothiazole Derivatives via Microwave-Assisted Synthesis - PMC - NIH. (2022, February 12). [Link]
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Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors - PubMed. (n.d.). PubMed. [Link]
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Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed. (2013, June 1). PubMed. [Link]
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P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module. (n.d.). [Link]
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Functions of Shp2 in cancer - PMC - NIH. (n.d.). [Link]
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What are SHP2 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21). [Link]
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(PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. (2023, March 26). [Link]
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A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC - NIH. (n.d.). [Link]
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The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines - MDPI. (n.d.). [Link]
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SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. (n.d.). [Link]
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Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents - PubMed. (n.d.). PubMed. [Link]
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Emerging roles of PKM2 in cell metabolism and cancer progression - PubMed Central - NIH. (n.d.). [Link]
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An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC - NIH. (n.d.). [Link]
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Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity - Frontiers. (n.d.). [Link]
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Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. (n.d.). [Link]
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Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). [Link]
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SHP-2 (Full-Length) Homogeneous Assay Kit - BPS Bioscience. (n.d.). [Link]
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PKM2 Kinase Inhibition Assay Kit - BPS Bioscience. (n.d.). [Link]
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015, January 26). [Link]
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2.14. Measurement of pyruvate kinase (PK) activity - Bio-protocol. (n.d.). [Link]
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The Plasmodium falciparum cysteine protease falcipain-2 captures its substrate, hemoglobin, via a unique motif | PNAS. (n.d.). [Link]
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Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy - PMC. (2012, September 21). [Link]
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The Strategic Importance of the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold
An In-Depth Technical Guide to the Synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic strategies employed in the preparation of this compound derivatives. As a core scaffold in medicinal chemistry, these compounds are integral to the development of novel therapeutics due to their wide range of biological activities.[1][2] This document moves beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations essential for successful synthesis and derivatization.
The 4H-pyrido[1,2-a]pyrimidin-4-one is an aza-bridged, fused heterocyclic system that has garnered significant attention in pharmaceutical research.[3] Its rigid, planar structure serves as an excellent foundation for constructing molecules with specific three-dimensional orientations, enabling precise interactions with biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antiviral properties.[2][4][5]
Notably, this structural motif is found in several established drugs, such as the antipsychotic agents risperidone and paliperidone, underscoring its clinical relevance.[3] The introduction of a methyl group at the C8 position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and binding affinity to target proteins. This guide focuses specifically on the synthesis of these 8-methyl analogues, providing a technical framework for researchers aiming to explore this valuable chemical space.
Core Synthetic Strategies for the Bicyclic Scaffold
The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.
Strategy I: The Gould-Jacobs Reaction
A cornerstone in the synthesis of fused 4-hydroxypyridine systems, the Gould-Jacobs reaction is a robust and well-documented method adaptable for this scaffold.[6] The process involves the condensation of an aminopyridine with a malonic ester derivative, followed by a thermally induced cyclization.
Causality and Mechanism: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-4-methylpyridine onto the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form a stable enamine intermediate. The critical step is the subsequent thermal cyclization. This high-temperature requirement (typically >200 °C in a high-boiling solvent like Dowtherm A or diphenyl ether) provides the necessary activation energy for a 6-electron electrocyclic reaction, which forms the new pyridone ring. A final tautomerization yields the aromatic 4-oxo product. The high temperature also facilitates the removal of the second ethanol molecule, driving the equilibrium towards the cyclized product.[6][7]
Caption: The Gould-Jacobs reaction scheme for scaffold synthesis.
Experimental Protocol: Gould-Jacobs Synthesis
-
Reaction Setup: In a flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. Ethanol generated during this step can be collected in the trap.
-
Cyclization: Add a high-boiling solvent (e.g., Dowtherm A) to the reaction mixture. Increase the temperature to 240-250 °C and maintain under reflux for 1-2 hours.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the crude solid with a non-polar solvent like hexane or ether to remove the high-boiling solvent. Recrystallize from a suitable solvent (e.g., ethanol or DMF) to yield the pure product.
Strategy II: One-Pot Three-Component Condensation
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules from simple precursors in a single step.[2][8][9] For the synthesis of highly substituted pyrido[1,2-a]pyrimidines, a common MCR involves the reaction of an aminopyridine, an aldehyde, and an active methylene compound.[8]
Causality and Mechanism: This reaction typically proceeds through a domino Knoevenagel-Michael-cyclization sequence.[9][10] Under acid or base catalysis, the aldehyde first undergoes a Knoevenagel condensation with the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a highly electrophilic α,β-unsaturated system. The 2-amino-4-methylpyridine then acts as a nucleophile in a Michael addition, attacking the β-carbon of the unsaturated intermediate. The final step is an intramolecular cyclization, where the endocyclic pyridine nitrogen attacks one of the activated groups (e.g., a nitrile or ester), followed by tautomerization to yield the final, stable aromatic product. The catalyst is crucial for activating the carbonyl and methylene groups in the initial steps.
Caption: Logical flow of a one-pot three-component synthesis.
Experimental Protocol: Three-Component Synthesis
-
Reaction Setup: To a solution of 2-amino-4-methylpyridine (1.0 eq), an aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol or water), add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., diammonium hydrogen phosphate).[9][10]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). Reaction times can vary from 2 to 12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution.
-
Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Post-synthesis Derivatization: Building a Chemical Library
The true power of this scaffold in drug discovery lies in its potential for derivatization. Introducing diverse functional groups at various positions of the core structure is key to tuning its biological activity. C-H functionalization and cross-coupling reactions are indispensable tools for this purpose.[1]
Halogenation and Cross-Coupling
A common strategy involves the initial halogenation of the core, typically at the C3 position, to introduce a reactive handle. This halogenated intermediate can then participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to append a wide array of substituents.[11][12]
Causality and Rationale: Electrophilic halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) selectively functionalize the electron-rich C3 position of the pyridopyrimidinone ring. The resulting halo-derivative is an ideal substrate for cross-coupling. In a Suzuki coupling, for instance, a palladium(0) catalyst facilitates a catalytic cycle involving oxidative addition into the C-Halogen bond, transmetalation with a boronic acid derivative, and reductive elimination to form a new C-C bond and regenerate the catalyst. This allows for the modular and predictable installation of aryl, heteroaryl, or alkyl groups.[12]
Caption: A typical workflow for derivatization via cross-coupling.
Experimental Protocol: Suzuki Cross-Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 3-bromo-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the final product.
Data Summary and Characterization
The successful synthesis of these derivatives must be confirmed through rigorous analytical characterization. The following table summarizes representative transformations and expected outcomes.
| Entry | Starting Material (Pyridinamine) | Reagents | Method | Product | Typical Yield | Ref. |
| 1 | 2-Amino-4-methylpyridine | Diethyl ethoxymethylenemalonate | Gould-Jacobs | 3-Carbethoxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 70-85% | [7] |
| 2 | 2-Amino-4-methylpyridine | Benzaldehyde, Malononitrile | 3-Component | 2-Amino-3-cyano-4-phenyl-8-methyl-4H-pyrido[1,2-a]pyrimidine | 80-95% | [9][10] |
| 3 | 3-Bromo-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Suzuki Coupling | 3-Phenyl-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | 65-90% | [12] |
Standard Characterization:
-
¹H NMR: Confirms the proton environment, showing characteristic shifts for the pyridine and pyrimidinone rings. The C8-methyl group typically appears as a singlet around δ 2.3-2.5 ppm.
-
¹³C NMR: Validates the carbon skeleton of the molecule. The carbonyl carbon (C4) is typically observed in the δ 160-175 ppm region.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing the molecular ion peak [M+H]⁺.
-
Infrared (IR) Spectroscopy: Shows a characteristic strong absorption band for the C=O stretch of the pyrimidinone ring, typically around 1660-1690 cm⁻¹.[3][10]
Conclusion and Future Directions
The this compound scaffold is a privileged structure in medicinal chemistry, and its synthesis is achievable through several efficient and reliable methods. The classic Gould-Jacobs reaction provides a dependable route to the core, while modern three-component reactions offer rapid access to highly diverse analogues. Furthermore, post-synthetic modifications using robust cross-coupling chemistry empower researchers to systematically explore the structure-activity relationship (SAR) of this compound class. As new biological targets are identified, the continued development of derivatives based on this versatile scaffold, such as novel SHP2 inhibitors or aldose reductase inhibitors, promises to yield next-generation therapeutic agents.[13][14]
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4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023). ResearchGate. Available at: [Link]
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Meti, et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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National Center for Biotechnology Information. 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. Available at: [Link]
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Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]
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Maccari, R., et al. (2005). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Available at: [Link]
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Reddy, C. S., et al. (2011). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science. Available at: [Link]
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Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. (2010). ResearchGate. Available at: [Link]
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A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. (2019). ResearchGate. Available at: [Link]
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Gould–Jacobs reaction. Wikipedia. Available at: [Link]
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Pais, R., et al. (2023). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. Available at: [Link]
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Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry. Available at: [Link]
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Kamal, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available at: [Link]
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Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing. Available at: [Link]
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da Silva, A. C. S., et al. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. Available at: [Link]
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Gîrd, C. E., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
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The Discovery and Development of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of 4H-pyrido[1,2-a]pyrimidin-4-one
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This scaffold is considered a "privileged structure" as it can serve as a ligand for a variety of biological targets.[3] The strategic placement of a methyl group at the 8-position of this scaffold has been shown to significantly influence its pharmacological profile, leading to the discovery of potent and selective modulators of key cellular pathways implicated in a range of diseases, from cancer to inflammatory disorders.[4]
This technical guide provides an in-depth exploration of the discovery of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one analogs, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their therapeutic programs.
Synthetic Strategies for this compound Analogs
The cornerstone for the synthesis of the this compound core is the Gould-Jacobs reaction. This versatile and widely adopted method involves the cyclocondensation of a substituted 2-aminopyridine with a diethyl 2-(ethoxymethylene)malonate derivative.
Core Synthesis: The Gould-Jacobs Reaction
The foundational step is the reaction of 2-amino-4-methylpyridine with diethyl 2-(ethoxymethylene)malonate. This reaction typically proceeds in two stages: an initial nucleophilic substitution followed by a thermally induced cyclization.
Caption: The Gould-Jacobs reaction for the synthesis of the this compound core.
Experimental Protocol: Synthesis of Ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-methylpyridine (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Initial Condensation: Heat the mixture to approximately 140-150 °C for 2 hours. During this time, ethanol is eliminated.
-
Cyclization: Increase the temperature to 240-250 °C and maintain for 30-60 minutes to effect cyclization. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture and triturate with a suitable solvent like petroleum ether or hexane to precipitate the product.
-
Purification: Collect the solid by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure ethyl 8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.
Diversification of the Core Scaffold
The initial product of the Gould-Jacobs reaction, a 3-carboxylate ester, serves as a versatile handle for further derivatization, allowing for the exploration of a wide chemical space.
Caption: Key diversification pathways for the this compound scaffold.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated significant activity against a range of therapeutic targets, with a particular emphasis on oncology and inflammatory diseases.
SHP2 Phosphatase Inhibition: A Key Anticancer Strategy
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[5] Overactivation of SHP2 is implicated in various cancers, making it a compelling target for therapeutic intervention.[6] Several this compound analogs have emerged as potent allosteric inhibitors of SHP2.[6]
Mechanism of Action: These inhibitors bind to an allosteric pocket of SHP2, stabilizing it in an auto-inhibited conformation. This prevents the phosphatase from becoming activated and subsequently blocks downstream signaling through the RAS-ERK, PI3K-AKT, and JAK-STAT pathways, which are critical for cancer cell proliferation and survival.[6][7]
Caption: Inhibition of SHP2 by this compound analogs disrupts multiple oncogenic signaling pathways.
Structure-Activity Relationship (SAR) for SHP2 Inhibition:
The development of potent SHP2 inhibitors based on the this compound scaffold has revealed key structural features that govern activity.
| Compound ID | R1-Substitution (Position 2) | R2-Substitution (Position 7) | SHP2 IC50 (µM) | Reference |
| 13a | Phenyl | H | >50 | [6] |
| 14i | 2-Fluorophenyl | Thiophen-2-ylthio | 0.104 | [6] |
Table 1: Representative SAR data for this compound analogs as SHP2 inhibitors.[6]
The data suggests that the introduction of a flexible thioether linkage and an aryl group at the 7-position significantly enhances inhibitory activity against SHP2.[6]
Anti-inflammatory Properties
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has also been explored for its anti-inflammatory potential.[4][8] Derivatives have been shown to inhibit enzymes involved in the inflammatory cascade, such as hyaluronidase.[8]
Experimental Protocol: In Vitro Hyaluronidase Inhibition Assay
-
Pre-incubation: A solution of hyaluronidase (3-5 units) in a sodium phosphate buffer (pH 7.0) is pre-incubated with various concentrations of the test compound for 15 minutes at 37 °C.[8]
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a solution of hyaluronic acid. The mixture is then incubated for a further 45 minutes at 37 °C.[8]
-
Precipitation: Undigested hyaluronic acid is precipitated by the addition of an acidic albumin solution.[8]
-
Quantification: The absorbance of the mixture is measured at 600 nm. A higher absorbance indicates greater inhibition of hyaluronidase activity.[8]
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic accessibility of this core, coupled with the potential for diverse functionalization, allows for the fine-tuning of its pharmacological properties. The demonstrated activity of these analogs as potent SHP2 inhibitors highlights their potential in oncology, while their anti-inflammatory properties suggest broader therapeutic applications.
Future research in this area should focus on:
-
Expansion of the Chemical Space: Systematic exploration of substitutions at various positions of the pyridopyrimidine ring to further optimize potency and selectivity.
-
Elucidation of Detailed Binding Modes: X-ray crystallography and computational modeling studies to understand the molecular interactions between these analogs and their biological targets.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluation of the most promising compounds in relevant animal models to assess their therapeutic potential and drug-like properties.
By leveraging the insights presented in this guide, researchers can accelerate the discovery and development of the next generation of therapeutics based on the versatile this compound scaffold.
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). [No Publication Source Provided]. [Link]
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Abdel-Wahab, B. F., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. RSC Medicinal Chemistry, 13(9), 1116-1134. [Link]
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Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30249-30272. [Link]
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El-Sayed, M. A. A., et al. (2022). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry, 13(1), 77-87. [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides a comprehensive overview of the spectroscopic characterization of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of interest in medicinal chemistry and materials science. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold found in numerous biologically active molecules.[1][2] A thorough understanding of its spectroscopic properties is paramount for researchers engaged in the synthesis, functionalization, and application of its derivatives.
Given the absence of a complete, publicly available experimental dataset for this compound, this guide will leverage a combination of predictive methodologies and comparative analysis with structurally related, experimentally characterized compounds. This approach, rooted in fundamental spectroscopic principles, offers a robust framework for the structural elucidation of this and similar molecules.
Molecular Structure and Context
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound belongs to a class of fused nitrogen-containing heterocycles that have garnered significant attention for their diverse biological activities.[3] The planarity of the pyrido[1,2-a]pyrimidine ring system is a key structural feature that influences its electronic and, consequently, its spectroscopic properties.[4]
Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The synthesis of the pyrido[1,2-a]pyrimidin-4-one core is a critical aspect of its study, as the synthetic route can influence the purity and isomeric distribution of the final product. A common and effective method involves the condensation of a 2-aminopyridine derivative with a β-ketoester.[5] For the synthesis of this compound, 4-methylpyridin-2-amine would be a logical starting material.
The general synthetic approach is often a one-pot tandem reaction, for example, a CuI-catalyzed C-N bond formation followed by intramolecular amidation.[6] Thermal cyclization is another established method for forming the fused ring system.[7]
Caption: General synthetic workflow for this compound.
Spectroscopic Analysis: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. This guide will detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular connectivity.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atoms within the heterocyclic system.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.1 - 8.3 | d | ~7.0 |
| H-3 | 6.2 - 6.4 | d | ~7.0 |
| H-6 | 8.8 - 9.0 | d | ~7.0 |
| H-7 | 7.0 - 7.2 | t | ~7.0 |
| H-9 | 7.6 - 7.8 | d | ~7.0 |
| 8-CH₃ | 2.4 - 2.6 | s | - |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon is expected to be significantly downfield.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 145 - 148 |
| C-3 | 110 - 113 |
| C-4 | 160 - 163 |
| C-4a | 150 - 153 |
| C-6 | 135 - 138 |
| C-7 | 115 - 118 |
| C-8 | 148 - 151 |
| C-9 | 125 - 128 |
| 8-CH₃ | 18 - 22 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Expected Mass Spectrum
For this compound (C₉H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 160. The fragmentation pattern of pyridopyrimidinones often involves the cleavage of the pyrimidine ring.[8][9]
Experimental Protocol for Mass Spectrometry
The choice of ionization technique is critical for obtaining a clear mass spectrum.
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8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one crystal structure
An In-Depth Technical Guide to the Crystal Structure of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif integral to numerous bioactive compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] Its derivatives are key components in approved drugs and serve as foundational structures in medicinal chemistry for targeting a range of diseases, including cancer and inflammatory conditions.[2][3] Understanding the three-dimensional architecture and intermolecular interactions of this scaffold at an atomic level is paramount for rational drug design and the development of new chemical entities with optimized physicochemical properties. This guide provides a comprehensive analysis of the crystal structure of this compound, a representative member of this class. Due to the limited availability of public crystallographic data for this specific molecule, this whitepaper employs a predictive analysis grounded in the detailed crystal structure of the closely related analog, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4][5] We will explore the synthesis, molecular geometry, crystal packing, and the critical intermolecular forces that govern the solid-state architecture. Furthermore, we provide detailed, field-proven protocols for synthesis and single-crystal X-ray analysis to empower researchers in their drug discovery efforts.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Core
The pyrido[1,2-a]pyrimidine ring system is a nitrogen-bridgehead fused heterocycle that has garnered significant attention from the scientific community.[6] This interest is largely due to its prevalence in molecules exhibiting diverse biological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[2][6] The structural rigidity and specific electronic distribution of this scaffold make it an excellent platform for developing selective inhibitors for various biological targets, such as enzymes and receptors.[3][7]
The addition of a methyl group at the 8-position, as in this compound, can significantly influence the molecule's metabolic stability, lipophilicity, and binding interactions with its target protein.[7] A thorough understanding of its crystal structure provides a foundational blueprint for:
-
Structure-Based Drug Design (SBDD): High-resolution structural data is essential for designing potent and selective ligands.[8]
-
Polymorph Screening: Controlling the crystalline form is critical for drug formulation, stability, and bioavailability.
-
Lead Optimization: Understanding intermolecular interactions allows for the rational modification of the scaffold to enhance desired properties.
This guide is structured to provide researchers with both the theoretical understanding and the practical methodologies required to leverage the structural chemistry of this important heterocyclic system.
Caption: Logical flow from the core scaffold to its applications in drug development.
Synthesis and Crystallization Strategy
The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is well-established, typically involving the cyclocondensation of a 2-aminopyridine with a β-keto ester or a related three-carbon electrophile.[1] For the target molecule, this compound, a logical synthetic route involves the reaction of 2-amino-4-methylpyridine with an appropriate reagent like ethyl acetoacetate or a derivative thereof.
The causality behind this choice is twofold:
-
Atom Economy and Accessibility: 2-aminopyridines and β-keto esters are readily available and cost-effective starting materials.
-
Reaction Mechanism: The reaction proceeds through a well-understood pathway involving initial Michael addition or condensation followed by an intramolecular cyclization and dehydration, leading to the thermodynamically stable fused aromatic system.
Obtaining single crystals suitable for X-ray diffraction is the most critical and often challenging step. The choice of solvent is paramount. A solvent system should be selected in which the compound has moderate solubility, allowing for slow precipitation as the solvent evaporates or as the temperature changes.
Protocol Justification: Slow evaporation from a solvent like ethyl acetate or an ethanol/water mixture is a common and effective technique.[4][6] This method allows molecules to self-assemble into a highly ordered, single-crystalline lattice by providing sufficient time for them to adopt the most energetically favorable packing arrangement. The absence of rapid precipitation minimizes the formation of defects, twinning, or polycrystalline aggregates, which are unsuitable for diffraction studies.
Caption: Workflow from starting materials to a single crystal suitable for analysis.
Crystal Structure Analysis: An Analog-Based Approach
As a definitive crystal structure for this compound is not publicly available, we will analyze the published structure of 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (referred to as the 'analog' hereafter).[4][5] This molecule shares the core fused ring system, and its structural parameters provide a highly reliable model for understanding our target compound.
Molecular Geometry
The core pyrido[1,2-a]pyrimidine ring system in the analog is confirmed to be essentially planar.[4][5] This planarity is a consequence of the sp² hybridization of the constituent atoms and the delocalization of π-electrons across the fused rings. This structural feature is critical for its biological activity, as it facilitates π–π stacking interactions with aromatic residues in protein binding pockets.[5][6] The carbonyl oxygen and the methyl group at the 2-position are nearly coplanar with the ring system.[4] It is highly probable that the 8-methyl group in our target compound would also lie in or very close to the plane of the aromatic system.
Crystallographic Data Summary
The following table summarizes the key crystallographic data collected for the analog, 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[4] This data provides the fundamental parameters defining the unit cell and the quality of the structural determination.
| Parameter | Value | Significance in Drug Development |
| Chemical Formula | C₁₁H₁₁ClN₂O | Defines the elemental composition. |
| Crystal System | Orthorhombic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Specifies the precise symmetry operations within the unit cell; crucial for understanding packing. |
| a (Å) | 4.2546 (4) | Unit cell dimension. |
| b (Å) | 11.6274 (10) | Unit cell dimension. |
| c (Å) | 20.604 (2) | Unit cell dimension. |
| V (ų) | 1019.27 (17) | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Dₓ (Mg m⁻³) | 1.451 | Calculated density; important for formulation and manufacturing. |
Table 1: Crystallographic data for the analog compound.[4]
Intermolecular Interactions and Crystal Packing
The way molecules arrange themselves in a crystal is dictated by a network of non-covalent interactions. These forces are not merely of academic interest; they directly influence a drug's solubility, dissolution rate, and stability. In the analog's crystal structure, several weak intermolecular interactions collectively stabilize the three-dimensional network.[4][5]
-
C—H···N/O Hydrogen Bonds: While lacking classic N-H or O-H donors, the structure is stabilized by weak C-H···N and C-H···Cl hydrogen bonds.[4][5] These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, playing a significant role in defining the crystal packing.
-
π–π Stacking Interactions: The planar aromatic rings of adjacent molecules engage in π–π stacking, with a reported centroid-to-centroid distance of 3.538 (2) Å between the pyrimidine and pyridine rings of neighboring molecules.[5] This is a key cohesive force in many aromatic compounds.
For this compound, we can predict a similar set of interactions. The methyl group at the 8-position would likely participate in weak C-H···π or hydrophobic interactions, further influencing the packing motif and potentially impacting the compound's physical properties.
Caption: Conceptual diagram of key forces stabilizing the crystal lattice.
Appendix: Verifiable Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure adapted from established methods for this scaffold.[1]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-4-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.
-
Reagent Addition: Add diethyl malonate (1.2 eq) to the solution.
-
Thermal Cyclization: Heat the reaction mixture to reflux (approx. 240-260 °C) for 2-3 hours. Monitor the reaction progress by TLC. The high temperature is necessary to drive the cyclization and elimination of ethanol.
-
Workup: Allow the mixture to cool to room temperature. The product will often precipitate. Dilute the mixture with hexane to facilitate further precipitation.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol or ethyl acetate) to yield the pure product. Confirm identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Single-Crystal X-ray Diffraction Workflow
This protocol outlines the self-validating steps for determining a crystal structure.[9]
-
Crystal Selection and Mounting: Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a cryoloop or glass fiber using paratone oil.
-
Data Collection: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer (e.g., equipped with a CCD detector and using Mo Kα radiation, λ = 0.71073 Å).[4] Cool the crystal to a low temperature (e.g., 110 K) using a nitrogen stream to minimize thermal vibrations and improve data quality.[4]
-
Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and crystal system.
-
Full Data Collection: Perform a full sphere of data collection using an omega scan strategy to measure the intensities of a large number of unique reflections.
-
Data Reduction and Integration: Integrate the raw diffraction images to obtain a list of reflection intensities (h, k, l, I, σ(I)). Apply corrections for Lorentz factor, polarization, and absorption.
-
Structure Solution: Use direct methods or Patterson methods (e.g., using software like SHELXT) to solve the phase problem and obtain an initial electron density map.
-
Structure Refinement: Refine the initial structural model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the difference between observed and calculated structure factors.
-
Validation: Validate the final structure using tools like CheckCIF to ensure the model is chemically sensible and fits the data well. Key metrics include R-factors (R1, wR2) and goodness-of-fit (GooF).
Caption: The systematic process of determining a crystal structure from a single crystal.
Conclusion
The this compound core is a cornerstone for the development of novel therapeutics. While a specific crystal structure for this exact compound is not in the public domain, a detailed analysis of a close analog provides profound insights into its likely structural and solid-state properties. The fused ring system is expected to be planar, a feature conducive to π–π stacking, while the crystal lattice is stabilized by a network of weak intermolecular forces. This understanding of molecular geometry and packing is indispensable for medicinal chemists and formulation scientists. The provided protocols offer a robust framework for synthesizing this scaffold and elucidating its structure, thereby accelerating the data-driven design of next-generation pharmaceuticals.
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Unlocking the Therapeutic Potential of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide to Target Identification and Validation
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the foundation of numerous biologically active molecules and approved therapeutics.[1][2] Its rigid, fused-ring structure provides a unique three-dimensional arrangement for molecular recognition, making it an attractive starting point for drug discovery campaigns. This technical guide focuses on a specific derivative, 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and delineates a hypothesis-driven and technically robust strategy for identifying and validating its potential therapeutic targets. We will explore promising target classes based on the established pharmacology of the broader pyridopyrimidine family, including protein kinases, phosphatases, phosphodiesterases, nitric oxide synthases, and GABA-A receptors. For each class, we provide the scientific rationale, supporting evidence, and detailed, field-proven experimental protocols to enable researchers to systematically evaluate this compound. This document serves as a comprehensive roadmap for drug development professionals aiming to translate the chemical potential of this compound into novel therapeutic interventions.
The Pyrido[1,2-a]pyrimidine Scaffold: A Foundation for Diverse Pharmacology
The pyrido[1,2-a]pyrimidine nucleus is a recurring motif in medicinal chemistry, recognized for its versatile biological activities.[1] The fusion of a pyridine and a pyrimidine ring creates a planar, electron-rich system that can engage in various non-covalent interactions with biological macromolecules. Marketed drugs containing this core structure, such as the anti-allergic agent ramastine and the tranquilizer pirenperone, underscore its therapeutic relevance and favorable pharmacokinetic properties.[3] The scaffold's broad bioactivity spectrum encompasses anticancer, anti-inflammatory, antimicrobial, and antimalarial properties, suggesting its ability to interact with a wide range of protein targets.[3][4][5][6] The specific substitution at the 8-position with a methyl group, as in our subject compound, has been shown to be a critical modification, in some cases enhancing target-specific activity.[7]
Hypothesis-Driven Target Exploration
Based on extensive literature precedent for the pyridopyrimidine scaffold and its isosteres, we have identified four high-priority classes of potential therapeutic targets for this compound.
Target Class I: Protein Kinases & Phosphatases
Scientific Rationale: The dysregulation of protein kinases and phosphatases, enzymes that control cellular signaling by adding or removing phosphate groups, is a hallmark of cancer and numerous other diseases. The pyrido[2,3-d]pyrimidine isomer is a well-established "privileged structure" for kinase inhibition, forming the basis of drugs like the CDK4/6 inhibitor Palbociclib.[8][9][10] Recent studies have also explicitly identified the 4H-pyrido[1,2-a]pyrimidin-4-one core in potent allosteric inhibitors of SHP2, a critical protein tyrosine phosphatase in the RAS-ERK signaling pathway.[11] Given this strong precedent, kinases and phosphatases represent a primary target class.
Supporting Evidence:
-
Derivatives of the related pyrido[2,3-d]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDK4/6), Tyrosine Kinases (TKs), PIM-1, and Hematopoietic Progenitor Kinase 1 (HPK1).[8][9][12][13]
-
A recently designed series of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives yielded a potent SHP2 inhibitor with an IC50 of 0.104 µM, validating this specific core against the phosphatase target class.[11]
Featured Pathway: The SHP2-RAS-ERK Signaling Cascade
SHP2 is an essential node that relays signals from receptor tyrosine kinases (RTKs) to downstream effectors like RAS and the MAPK/ERK pathway, which are crucial for cell proliferation and survival.[11] Inhibiting SHP2 is a validated therapeutic strategy for cancers driven by mutations in this pathway.
Caption: A workflow for orthogonal target validation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells or tissue lysates. The principle is that a compound binding to its target protein stabilizes it, leading to an increase in the temperature at which the protein denatures and aggregates.
Materials:
-
Cell line expressing the target protein (e.g., Kyse-520 cells for SHP2).
-
PBS (Phosphate Buffered Saline) and appropriate cell lysis buffer with protease/phosphatase inhibitors.
-
Test Compound and Vehicle (DMSO).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler with a gradient function.
-
Equipment for protein quantification, SDS-PAGE, and Western blotting.
-
Primary antibody specific to the target protein.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescence substrate.
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound (at a concentration ~10-50x its IC50) or vehicle for 1-2 hours in culture conditions.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. The aggregated, denatured proteins will be in the pellet, while the stabilized, soluble proteins remain in the supernatant.
-
Analysis by Western Blot:
-
Carefully collect the supernatant from each temperature point.
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point for both the vehicle-treated and compound-treated samples.
-
Plot the percentage of soluble protein remaining relative to the unheated control against the temperature.
-
A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample, indicating thermal stabilization upon binding.
-
Data Summary and Path Forward
To effectively prioritize efforts, all screening and validation data should be systematically organized.
Table 1: Hypothetical Screening Data for this compound
| Target Assay | Result Type | Value | Notes |
|---|---|---|---|
| SHP2 Phosphatase Assay | IC50 | 0.25 µM | Potent inhibition observed. |
| PIM-1 Kinase Assay | IC50 | 1.5 µM | Moderate activity. |
| iNOS Activity (Griess) | IC50 | 0.8 µM | Significant inhibition of NO production. |
| [3H]-Flunitrazepam Binding | Ki | > 20 µM | No significant binding at the BZD site. |
| CETSA for SHP2 | ΔTm | + 4.2 °C | Strong thermal shift confirms cellular engagement. |
Based on this hypothetical data, SHP2 and iNOS emerge as the most promising therapeutic targets. The path forward would involve initiating structure-activity relationship (SAR) studies to improve potency and selectivity for these targets, followed by evaluation in relevant animal models of cancer and inflammation, respectively.
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Frontiers. Available at: [Link]
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4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Available at: [Link]
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Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available at: [Link]
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GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PMC - NIH. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION 8 BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research. Available at: [Link]
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GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. PubMed. Available at: [Link]
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Novel Pyrido[3,2-d]pyrimidines as HPK1 Inhibitors for Treating Cancer and Inflammatory and Autoimmune Diseases. ACS Publications. Available at: [Link]
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Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. PubMed. Available at: [Link]
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. ResearchGate. Available at: [Link]
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Discovery of Pyrido[2,3-d]pyrimidin-7-one Derivatives as Highly Potent and Efficacious Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Cancer Treatment. PubMed. Available at: [Link]
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Unraveling the Therapeutic Potential of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Prospective Mechanistic Analysis
An In-Depth Technical Guide on the Core Mechanism of Action of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] This guide provides a prospective analysis of the potential mechanisms of action for a specific derivative, this compound. While direct experimental data for this compound is limited, this document synthesizes existing research on structurally related pyridopyrimidines to propose and detail several plausible and compelling therapeutic mechanisms. The core hypotheses center on its potential as an allosteric inhibitor of SHP2 phosphatase, an activator of the M2 isoform of pyruvate kinase (PKM2), an inhibitor of inflammatory enzymes such as hyaluronidase, and a kinase inhibitor. This in-depth guide is intended to serve as a foundational resource for researchers, offering a structured approach to investigating the therapeutic promise of this compound.
Introduction to the 4H-pyrido[1,2-a]pyrimidin-4-one Scaffold
The this compound molecule is a small, rigid structure featuring a fused bicyclic system. The core 4H-pyrido[1,2-a]pyrimidin-4-one is a recognized pharmacophore present in various bioactive compounds, including antipsychotic agents like risperidone and paliperidone.[2] The strategic placement of a methyl group at the 8-position can influence metabolic stability and target engagement, a concept demonstrated in related pyridopyrimidine series where methylation has been shown to curb metabolism.[4]
The broader class of pyridopyrimidines has garnered significant interest in drug discovery due to their versatile biological activities.[5][6] Notably, derivatives have been developed as potent anticancer agents, anti-inflammatory molecules, and modulators of key cellular enzymes.[2][7][8] This existing body of research provides a strong foundation for hypothesizing the mechanistic pathways of this compound.
Proposed Mechanisms of Action of this compound
Based on the activities of structurally related compounds, we propose four primary hypotheses for the mechanism of action of this compound.
Hypothesis 1: Allosteric Inhibition of SHP2 Phosphatase
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node that, when activated, promotes cell proliferation, survival, and migration through pathways such as RAS-ERK, PI3K-AKT, and JAK-STAT.[7] Overexpression or mutation of SHP2 is linked to various cancers, making it a prime therapeutic target.[7] Recent studies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric inhibitors of SHP2.[7] These compounds bind to a tunnel-like allosteric site, stabilizing SHP2 in a closed, auto-inhibited conformation.
The this compound core could similarly engage with the allosteric pocket of SHP2, leading to the downregulation of oncogenic signaling pathways.
Caption: Proposed SHP2 inhibition pathway.
Hypothesis 2: Activation of Pyruvate Kinase M2 (PKM2)
The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in cancer cell metabolism, often associated with the Warburg effect. PKM2 can exist in a highly active tetrameric form or a less active dimeric form. Small molecule activators can stabilize the tetrameric state, forcing cancer cells to shift from aerobic glycolysis towards oxidative phosphorylation, which can inhibit tumor growth. A series of 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones have been identified as potent and selective PKM2 activators.[9] It is plausible that this compound could also function as a PKM2 activator, thereby reprogramming cancer cell metabolism.
Caption: Proposed PKM2 activation pathway.
Hypothesis 3: Anti-inflammatory Activity via Hyaluronidase Inhibition
Chronic inflammation is associated with elevated levels of hyaluronidase, an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix.[2] Inhibition of hyaluronidase is a therapeutic strategy for inflammatory joint diseases. Derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one have demonstrated anti-inflammatory properties, including the inhibition of hyaluronidase.[2] The 8-methyl derivative could exhibit similar anti-inflammatory effects by targeting this enzyme.
Hypothesis 4: Kinase Inhibition
The pyridopyrimidine scaffold is a common feature in many kinase inhibitors. For instance, the related pyrido[2,3-d]pyrimidin-4(3H)-one core has been utilized to develop potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, including mutants resistant to other therapies.[8] Furthermore, pyrido[3,4-d]pyrimidine derivatives have been developed as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in oncology.[4] Given this precedent, this compound should be evaluated for its potential to inhibit a range of protein kinases relevant to human diseases.
Experimental Validation Protocols
To investigate the proposed mechanisms of action, a series of in vitro and cell-based assays are recommended.
Experimental Workflow
Caption: Workflow for mechanistic validation.
In Vitro Assays
Table 1: Summary of In Vitro Assays
| Assay | Target | Principle | Endpoint |
| SHP2 Phosphatase Activity Assay | SHP2 | Fluorogenic substrate dephosphorylation | IC50 determination |
| PKM2 Activation Assay | PKM2 | Enzyme-coupled lactate dehydrogenase assay | AC50 determination |
| Hyaluronidase Inhibition Assay | Hyaluronidase | Turbidimetric assay measuring hyaluronic acid precipitation | IC50 determination |
| Kinase Inhibition Panel | Various Kinases | Radiometric or fluorescence-based assays | Percent inhibition at a fixed concentration |
Detailed Protocol: SHP2 Phosphatase Activity Assay
-
Reagents and Materials: Recombinant human SHP2 protein, DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate, assay buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT), 384-well black plates, plate reader.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, followed by a dilution in assay buffer.
-
Assay Procedure: a. Add 5 µL of diluted compound or vehicle control to the wells. b. Add 10 µL of SHP2 enzyme solution (final concentration ~0.25 nM) to all wells except the negative control. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM). e. Monitor the fluorescence (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence over time). Determine the percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Assays
-
Cancer Cell Proliferation: Utilize cell lines with known SHP2 or PKM2 dependency (e.g., KYSE-520 esophageal cancer cells).[7] Treat cells with a dose range of the compound and measure viability after 72 hours using an MTT or similar assay.
-
Western Blot Analysis: Treat relevant cancer cell lines with the compound and analyze lysates for changes in the phosphorylation status of key signaling proteins like ERK and AKT to confirm downstream effects of SHP2 inhibition.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the compound to its target protein within the cellular environment by measuring changes in protein thermal stability.
Data Interpretation and Future Directions
Positive results in these assays would provide strong evidence for the proposed mechanisms of action. For example, a low nanomolar IC50 in the SHP2 assay coupled with decreased p-ERK levels in a cell-based assay would strongly support an SHP2-mediated mechanism. Conversely, potent activation of PKM2 would guide further investigation into metabolic reprogramming.
Should this compound demonstrate promising activity and a clear mechanism, the next steps would involve structure-activity relationship (SAR) studies to optimize potency and selectivity, followed by evaluation of pharmacokinetic properties and in vivo efficacy in relevant disease models.
Conclusion
This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While its specific mechanism of action remains to be elucidated, this guide has outlined several scientifically grounded hypotheses based on the activities of related molecules. The proposed experimental workflows provide a clear and robust path for investigating its potential as an inhibitor of SHP2, an activator of PKM2, or an anti-inflammatory agent. The insights gained from such studies will be crucial in determining the future direction of this promising compound in drug development.
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Bavetsias, V., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2-(4-((3-Methyl-1-(6-methyl-8-(1-methyl-1H-pyrazol-4-yl)pyrido[3,4-d]pyrimidin-2-yl)azetidin-3-yl)oxy)phenyl)acetamide (BOS172722). Journal of Medicinal Chemistry, 61(19), 8839-8857. [Link]
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Boxer, M. B., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373-4378. [Link]
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Alcaide, B., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Pharmaceuticals, 14(12), 1311. [Link]
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Methodological & Application
Application Note: Utilizing 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Potent and Selective SHP2 Inhibition
For Research Use Only. Not for use in diagnostic procedures.
Introduction: SHP2, a Critical Node in Oncogenic Signaling
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling cascades.[1][2][3] It is a crucial component of the RAS-mitogen-activated protein kinase (MAPK), PI3K/AKT, and JAK/STAT signaling pathways, which are fundamental to cell proliferation, differentiation, survival, and migration.[2][4] Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human cancers, including breast cancer, leukemia, lung cancer, and gastric cancer, making it a compelling therapeutic target.[5][6][7]
SHP2 acts as a positive regulator in these pathways, a somewhat counterintuitive role for a phosphatase.[3] In its inactive state, SHP2 exists in an autoinhibited conformation.[8] Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated receptor tyrosine kinases (RTKs) via its SH2 domains, leading to a conformational change that relieves autoinhibition and activates its phosphatase activity.[9] This activation is essential for the full and sustained activation of the RAS-MAPK pathway.[10]
The Emergence of Pyrido[1,2-a]pyrimidin-4-one Scaffolds as Allosteric SHP2 Inhibitors
Recent drug discovery efforts have focused on the development of allosteric inhibitors that stabilize the inactive conformation of SHP2, offering a promising therapeutic strategy.[11] Among these, compounds featuring a pyrido[1,2-a]pyrimidin-4-one core have emerged as a novel class of potent and selective allosteric SHP2 inhibitors.[4] This application note focuses on 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a representative compound of this class, and provides a detailed protocol for its characterization in an in vitro SHP2 inhibition assay.
Mechanism of Allosteric Inhibition
Allosteric inhibitors of SHP2, such as those based on the pyrido[1,2-a]pyrimidin-4-one scaffold, do not bind to the active site of the phosphatase. Instead, they target a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains.[11] Binding of the inhibitor to this site stabilizes the closed, autoinhibited conformation of SHP2, effectively locking the enzyme in an inactive state.[8][11] This mechanism prevents the conformational changes required for SHP2 activation, thereby blocking its downstream signaling.
Visualizing the SHP2 Signaling Pathway and Point of Inhibition
Caption: Workflow for the in vitro SHP2 inhibition assay.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare the SHP2 enzyme solution in assay buffer to the desired final concentration (e.g., 0.5 nM). [12] * Prepare the DiFMUP substrate solution in assay buffer to the desired final concentration (e.g., 100 µM). [13]
-
-
Assay Procedure:
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the SHP2 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Readings can be taken in kinetic mode over 30-60 minutes or as an endpoint reading after a fixed time.
-
-
Controls:
-
Positive Control: SHP2 enzyme with DMSO (no inhibitor).
-
Negative Control: Assay buffer with DMSO and DiFMUP (no enzyme).
-
Data Analysis and Interpretation
-
Calculate Percent Inhibition:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence with Inhibitor / Fluorescence with DMSO)] x 100%
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the inhibitor required to reduce SHP2 activity by 50%.
-
Expected Results and Troubleshooting
A successful assay will demonstrate a dose-dependent inhibition of SHP2 activity by this compound. The resulting IC50 value provides a quantitative measure of the compound's potency.
| Parameter | Expected Value | Troubleshooting Guide |
| IC50 of this compound | Low micromolar to nanomolar range | - High IC50: Check inhibitor purity and concentration; verify enzyme activity. |
| Z'-factor | > 0.5 | - Low Z'-factor: Optimize assay conditions (enzyme/substrate concentrations, incubation time); check for plate reader inconsistencies. |
| Signal-to-Background Ratio | > 5 | - Low Signal: Increase enzyme or substrate concentration; check for expired reagents. |
Further Characterization: Cellular Assays
While the in vitro biochemical assay is crucial for determining direct enzyme inhibition, it is essential to validate the activity of this compound in a cellular context.
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement by measuring the thermal stabilization of SHP2 in cells upon inhibitor binding. [12][14]* Phospho-ERK Western Blot or ELISA: As SHP2 is upstream of the MAPK pathway, a potent inhibitor should decrease the phosphorylation of ERK in cancer cell lines known to be dependent on SHP2 signaling.
-
Cell Proliferation Assays: The anti-proliferative effects of the inhibitor can be assessed in various cancer cell lines to determine its cellular efficacy. [7]
Conclusion
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel allosteric SHP2 inhibitors. The detailed protocol provided in this application note offers a robust method for the in vitro characterization of this compound and other compounds of this class. The combination of biochemical and cellular assays will be instrumental in advancing our understanding of these inhibitors and their therapeutic potential in oncology.
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Chen, Y. N. P., LaMarche, M. J., Chan, H. M., Fekkes, P., Garcia-Fortanet, J., Hofmann, M. H., ... & Fantin, V. R. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148-152. [Link]
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Piro, G., Carbone, C., Cataldo, I., Di Nicolantonio, F., & Santoro, N. (2020). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancer discovery, 10(12), 1789-1801. [Link]
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Zhang, Z. Y., Maclean, D., Thieme-Sefler, A. M., Roeske, R. W., & Dixon, J. E. (1993). A continuous spectrophotometric and fluorometric assay for protein tyrosine phosphatase using phosphotyrosine-containing peptides. Analytical biochemistry, 211(1), 7-15. [Link]
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Garcia-Fortanet, J., Chen, C. H., Chen, Y. N. P., Dales, N. A., Fekkes, P., Fortin, P. D., ... & LaMarche, M. J. (2016). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 291(33), 17299-17309. [Link]
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Application Notes and Protocols for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Privileged Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core represents a "privileged scaffold" in medicinal chemistry, a framework that has been successfully utilized to develop a diverse array of biologically active molecules.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antimalarial properties.[1][2] Notably, specific analogs have been identified as potent modulators of key cellular signaling pathways, acting as SHP2 phosphatase inhibitors and pyruvate kinase M2 (PKM2) activators, both of which are significant targets in oncology.[3][4]
This document provides a comprehensive guide for the investigation of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a cell culture setting. While specific biological data for this particular derivative is emerging, this protocol is designed to provide a robust framework for its initial characterization and mechanistic evaluation, drawing upon the known activities of structurally related compounds. We will delve into the essential preparatory steps, a tiered experimental approach starting with general cytotoxicity and moving towards specific target-based assays, and the underlying scientific principles that guide these methodologies.
I. Compound Handling and Preparation: The Foundation of Reliable Data
The accuracy and reproducibility of in vitro studies are critically dependent on the correct handling and preparation of the test compound.
Reagent Preparation and Quality Control
-
Compound Source and Purity: It is imperative to obtain this compound from a reputable supplier. The purity of the compound should be verified, ideally by analytical techniques such as NMR and mass spectrometry, to ensure that observed biological effects are not due to impurities.
-
Solvent Selection: Many heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-one derivatives, exhibit limited aqueous solubility.[5] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound precipitation and minimize solvent-induced cytotoxicity.
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the compound's solubility.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation
For cell-based assays, the high-concentration DMSO stock solution must be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.
Crucial Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5% (v/v) , to avoid solvent-induced artifacts. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
II. A Tiered Approach to In Vitro Evaluation: From General Effects to Specific Mechanisms
A logical and stepwise experimental plan is essential to efficiently characterize the biological activity of a novel compound. The following tiered approach is recommended:
Caption: Tiered experimental workflow for in vitro characterization.
Tier 1: General Cytotoxicity Screening
The initial step is to determine the concentration range over which this compound affects cell viability. This is crucial for establishing appropriate concentrations for subsequent mechanistic studies and for identifying potential therapeutic windows.
The choice of cell lines is critical and should be guided by the known biological activities of related pyrido[1,2-a]pyrimidin-4-one derivatives.[6]
| Rationale | Recommended Cell Lines | Justification |
| SHP2 Inhibition | KYSE-520 (Esophageal Squamous Cell Carcinoma), NCI-H358 (Lung Adenocarcinoma), MIA-PaCa-2 (Pancreatic Cancer) | These cell lines have been used to evaluate the antiproliferative activity of SHP2 inhibitors with a pyrido[1,2-a]pyrimidin-4-one core.[3] |
| General Anticancer Screening | NCI-60 Panel | A diverse panel of 60 human cancer cell lines representing various cancer types, providing a broad overview of the compound's activity.[7] |
| Anti-inflammatory Activity | RAW 264.7 (Macrophage-like), THP-1 (Monocytic) | Standard cell lines for in vitro modeling of inflammation. |
| MMP Inhibition | SW1353 (Chondrosarcoma), HT1080 (Fibrosarcoma) | These cell lines are known to express matrix metalloproteinases and are relevant for studying MMP inhibition. |
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[3][8]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
Tier 2: Mechanistic Assays (Hypothesis-Driven)
Based on the IC₅₀ values obtained in Tier 1 and the known targets of related compounds, proceed with specific biochemical and cell-based assays to elucidate the mechanism of action.
Given that pyrido[1,2-a]pyrimidin-4-one derivatives are known SHP2 inhibitors, this is a primary hypothesis to investigate.[3][9]
Caption: Simplified SHP2 inhibition mechanism.
Protocol: In Vitro SHP2 Phosphatase Activity Assay
This assay can be performed using a commercially available kit or by setting up a custom assay with recombinant SHP2 enzyme and a fluorogenic substrate.
Principle: The assay measures the dephosphorylation of a synthetic substrate by the SHP2 enzyme. The product of this reaction is a fluorescent molecule, and the intensity of the fluorescence is proportional to the enzyme's activity.
General Steps:
-
Reagent Preparation: Prepare assay buffer, recombinant SHP2 enzyme, and a fluorogenic phosphatase substrate (e.g., DiFMUP).[10][11]
-
Compound Incubation: In a 384-well plate, pre-incubate the SHP2 enzyme with varying concentrations of this compound for a specified time at 37°C.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.[10]
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC₅₀ value of the compound for SHP2 inhibition.
Some heterocyclic compounds have shown activity against MMPs. Given the role of MMPs in cancer and inflammation, this is another relevant avenue to explore.
Protocol: MMP-13 Inhibitor Screening Assay
Commercially available kits provide a convenient format for screening MMP inhibitors.[2][5]
Principle: These kits typically use a thiopeptide substrate that, when cleaved by MMP-13, produces a sulfhydryl group. This group reacts with Ellman's reagent (DTNB) to generate a colored product that can be measured spectrophotometrically.[2]
General Steps:
-
Reagent Preparation: Reconstitute the MMP-13 enzyme, substrate, and other kit components as per the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, incubate the activated MMP-13 enzyme with different concentrations of this compound.
-
Substrate Addition: Add the thiopeptide substrate to initiate the reaction.
-
Color Development: Add DTNB to react with the cleaved substrate.
-
Absorbance Measurement: Measure the absorbance at 412 nm.[2]
-
Data Analysis: Determine the percentage of MMP-13 inhibition and calculate the IC₅₀ value.
The anti-inflammatory potential of the compound can be assessed using several in vitro models.
Protocol: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.[12][13]
Principle: Denaturation of proteins leads to a loss of their biological function. Anti-inflammatory compounds can stabilize proteins and prevent their denaturation.
General Steps:
-
Reaction Mixture: Prepare a reaction mixture containing bovine serum albumin (BSA) or egg albumin and different concentrations of this compound.
-
Incubation: Incubate the mixtures at 37°C followed by heating to induce denaturation.[12]
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
Tier 3: Downstream Functional Assays
If the compound shows promising activity in the mechanistic assays, further experiments are warranted to understand its effects on cellular signaling and function.
Western blotting is a powerful technique to analyze the expression and phosphorylation status of proteins in key signaling pathways.[14]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect target proteins.
Application: If this compound is confirmed as a SHP2 inhibitor, Western blotting can be used to examine the phosphorylation status of downstream targets in the RAS-ERK and PI3K-AKT pathways.
General Protocol:
-
Cell Lysis: Treat cells with the compound for a specified time, then lyse the cells to extract proteins.[15]
-
Protein Quantification: Determine the protein concentration in the lysates.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., ERK, AKT), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
qPCR is used to measure changes in gene expression in response to compound treatment.
Application: If the compound exhibits anti-inflammatory properties, qPCR can be used to quantify the mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages.
III. Data Interpretation and Troubleshooting
-
Dose-Response Curves: Always generate multi-point dose-response curves to accurately determine IC₅₀ values.
-
Controls are Key: The inclusion of appropriate positive, negative, and vehicle controls is non-negotiable for data validation.
-
Compound Stability: Be mindful of the compound's stability in aqueous media over the course of the experiment.
-
Off-Target Effects: Be aware of potential off-target effects, especially at higher concentrations.
IV. Safety Precautions
As with any novel chemical compound, appropriate safety measures must be taken.
-
Always handle this compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
V. Conclusion
This document provides a comprehensive and scientifically grounded framework for the in vitro evaluation of this compound. By following this tiered approach, researchers can systematically characterize its biological activity, from initial cytotoxicity screening to the elucidation of its mechanism of action. The insights gained from these studies will be invaluable for guiding further preclinical development and unlocking the therapeutic potential of this promising class of compounds.
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Application Notes and Protocols for the Evaluation of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs as Kinase Inhibitors
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and antiplasmodial compounds.[2][3] While the broader class of pyridopyrimidines has shown promise as kinase inhibitors, specific data on 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively documented in publicly accessible literature.[4][5][6] This guide, therefore, provides a comprehensive framework for researchers to systematically evaluate this compound and its analogs as potential kinase inhibitors. The protocols herein are designed to be broadly applicable for the characterization of novel small molecule kinase inhibitors, from initial biochemical screening to cellular activity assessment.
Introduction: The Pyridopyrimidine Scaffold in Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] The development of small molecule kinase inhibitors has thus become a cornerstone of modern drug discovery.[7] The pyridopyrimidine scaffold, a heterocyclic ring system, has been successfully utilized in the design of numerous kinase inhibitors.[4][5] For instance, derivatives of pyrido[2,3-d]pyrimidines have been identified as potent inhibitors of tyrosine kinases such as PDGFr, FGFr, and c-src.[4] Similarly, pyrido[3,4-d]pyrimidine derivatives have been developed as inhibitors of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the cell cycle.[8][9]
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold, characterized by its fused ring structure, presents a unique three-dimensional shape that can be exploited for specific interactions within the ATP-binding pocket of kinases or at allosteric sites. While some derivatives of this scaffold have been explored as SHP2 phosphatase inhibitors and pyruvate kinase M2 (PKM2) activators, its potential as a direct kinase inhibitor warrants systematic investigation.[10][11]
This document outlines a strategic workflow for the evaluation of this compound and its analogs, providing detailed protocols for key in vitro and cell-based assays.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most small molecule kinase inhibitors are classified as Type I or Type II inhibitors, both of which target the ATP-binding site of the kinase.[12]
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" motif is in the "in" position ("DFG-in"). They directly compete with ATP for binding.
-
Type II Inhibitors: These inhibitors bind to the inactive conformation of the kinase ("DFG-out"), occupying a hydrophobic pocket adjacent to the ATP-binding site that is only accessible in this conformation.
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold can be rationally designed to target the ATP-binding site. The pyridopyrimidine core can form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor. The methyl group at the 8-position and other substitutions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Figure 1. A conceptual diagram illustrating the potential binding mode of a 4H-pyrido[1,2-a]pyrimidin-4-one derivative within a kinase ATP-binding site.
Experimental Protocols
The following protocols provide a step-by-step guide for the initial characterization of this compound as a kinase inhibitor.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This protocol is designed to determine the direct inhibitory effect of the compound on the enzymatic activity of a purified kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar)
-
White, opaque 384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Assay Plate Preparation:
-
Add 50 nL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 1-2 hours at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of product formed according to the manufacturer's instructions for the chosen detection reagent.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Data Presentation:
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Kinase X | Experimental Value |
| Staurosporine (Control) | Kinase X | Experimental Value |
Cellular Target Engagement Assay
This protocol assesses whether the compound can bind to its target kinase within a cellular context.
Principle: This assay measures the ability of the compound to compete with a known, labeled ligand for binding to the target kinase in live cells.
Materials:
-
Cell line expressing the target kinase
-
This compound
-
Labeled tracer or probe for the target kinase
-
Cell culture medium and supplements
-
Assay buffer
-
Detection instrument (e.g., fluorescence plate reader)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time.
-
Tracer Addition: Add the labeled tracer to the wells and incubate to allow for binding.
-
Washing: Wash the cells to remove unbound tracer.
-
Detection: Measure the signal from the bound tracer using a plate reader.
-
Data Analysis: A decrease in signal with increasing compound concentration indicates target engagement. Calculate the EC₅₀ value from the dose-response curve.
Cellular Proliferation/Viability Assay
This protocol determines the effect of the compound on the growth and viability of cancer cell lines that are dependent on the target kinase.
Principle: This assay measures the number of viable cells after treatment with the compound. A reduction in cell viability suggests that the compound is inhibiting a pathway essential for cell survival, potentially through the target kinase.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
This compound
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar)
-
Clear-bottom, 96-well cell culture plates
-
Multimode plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Plot the cell viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Figure 2. A typical workflow for the initial characterization of a novel kinase inhibitor.
Data Interpretation and Troubleshooting
-
High IC₅₀ in Biochemical Assay: If the compound shows weak activity, consider synthesizing analogs with different substitutions to explore the structure-activity relationship (SAR). Ensure the compound is soluble in the assay buffer.
-
Discrepancy between Biochemical and Cellular Activity: A potent biochemical inhibitor with weak cellular activity may have poor cell permeability or be subject to efflux by transporters. Conversely, a compound with potent cellular activity but weak biochemical activity may be acting through a different target or be metabolized to a more active form.
-
Off-Target Effects: It is crucial to profile the compound against a panel of kinases to assess its selectivity.[13][14] Unforeseen off-target activities can lead to toxicity or provide opportunities for drug repurposing.[14]
Conclusion
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols outlined in this guide provide a robust framework for the initial characterization of this compound and its analogs. A systematic approach, combining biochemical and cellular assays, is essential for elucidating the mechanism of action, potency, and selectivity of these compounds, ultimately paving the way for the development of new therapeutic agents.
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Baviskar, A. T., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Bavetsias, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]
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Chetta, P., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Journal of Medicinal Chemistry. [Link]
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Sharma, S., & Kumar, V. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]
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Boschelli, D. H., et al. (1998). Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
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Arote, R. B., et al. (2021). Pyrido[2,3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors. PubMed. [Link]
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Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. PubMed. [Link]
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Sestito, S., et al. (2025). Inhibition of protein kinase CK2 by CX-5011 counteracts imatinib-resistance preventing rpS6 phosphorylation in chronic myeloid leukaemia cells: New combined therapeutic strategies. ResearchGate. [Link]
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Kumar, S., et al. (2015). Synthesis of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. ResearchGate. [Link]
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Mane, U. R., et al. (2012). Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. PubMed. [Link]
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Raka, M., et al. (2023). Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors. ResearchGate. [Link]
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Wu, P., et al. (2024). Overview of Current Type I/II Kinase Inhibitors. ResearchGate. [Link]
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Lv, W., et al. (2023). Discovery of pyrido[4,3-d]pyrimidinone derivatives as novel Wee1 inhibitors. PubMed. [Link]
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da Silva, A. F. S., et al. (2021). Kinase Inhibition in Relapsed/Refractory Leukemia and Lymphoma Settings: Recent Prospects into Clinical Investigations. PubMed Central. [Link]
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Anastassiadis, T., et al. (2012). Activity-based kinase profiling of approved tyrosine kinase inhibitors. PubMed. [Link]
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Roskoski, R. Jr. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
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Quiroga, J., & Insuasty, B. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
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Application Notes and Protocols: 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (MHY1485) in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigmatic Shift in mTOR Modulation for Oncology
The landscape of cancer therapeutics has been significantly shaped by the targeting of key signaling nodes, with the mammalian target of rapamycin (mTOR) pathway being a cornerstone of this approach. Traditionally, mTOR inhibitors have been the focus of extensive research and clinical development. However, emerging evidence presents a compelling and counterintuitive role for mTOR activators in specific cancer contexts. 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, widely known as MHY1485, has surfaced as a critical research compound in this intriguing paradigm. Initially characterized as a potent, cell-permeable mTOR activator, its application in cancer research has unveiled a complex and multifaceted mechanism of action that extends beyond simple pathway activation, suggesting its potential as a sensitizing agent and a modulator of the tumor microenvironment.[1][2]
This comprehensive guide provides an in-depth exploration of MHY1485's application in cancer research, detailing its paradoxical anti-tumorigenic mechanisms and providing robust, field-proven protocols for its investigation in a laboratory setting.
The Duality of MHY1485: Unraveling the Mechanism of Action
While MHY1485 is documented as an activator of the mTOR signaling pathway, which would typically be associated with cell growth and proliferation, its effects in cancer models are surprisingly antagonistic to tumor progression.[1][3] This paradox is a central theme in its application and warrants a detailed mechanistic exploration.
Beyond mTOR Activation: The Anti-Cancer Effects of MHY1485
Research has demonstrated that MHY1485 can inhibit tumor cell growth and colony formation.[1] This anti-proliferative effect is not a direct consequence of mTOR activation but is instead linked to the induction of:
-
Apoptosis and Senescence: MHY1485, particularly in combination with radiotherapy, has been shown to significantly increase apoptosis and senescence in tumor cells.[1][4]
-
Oxidative and Endoplasmic Reticulum (ER) Stress: The compound's anti-cancer activity is associated with the induction of oxidative and ER stress, leading to cellular damage and death in cancer cells.[1]
-
Immunogenic Cell Death (ICD): MHY1485, when combined with X-ray irradiation, has been found to promote ICD. This process transforms dying cancer cells into an in-situ vaccine, stimulating an anti-tumor immune response.[4][5] This is evidenced by increased levels of pro-inflammatory cytokines such as INF-γ, TNF-α, IL-2, and IL-12, along with an influx of CD8+ T-cells into the tumor.[4][5]
The core scaffold of MHY1485, pyrido[1,2-a]pyrimidin-4-one, is a versatile pharmacophore that has been explored for the development of various kinase and enzyme inhibitors, including those targeting PI3K and SHP2, which are critical in cancer signaling.[6][7][8][9] This inherent biological activity of the core structure may contribute to the off-target (non-mTOR) effects observed with MHY1485.
Signaling Pathway Overview
The following diagram illustrates the proposed mechanism of MHY1485 in a cancer context, highlighting its dual role as an mTOR activator and an inducer of anti-tumorigenic stress responses.
Caption: Proposed dual mechanism of MHY1485 in cancer cells.
Experimental Protocols
The following protocols are designed to provide a robust framework for investigating the effects of MHY1485 in cancer cell lines.
Protocol 1: Cell Viability and Growth Inhibition Assay
This protocol details the use of a standard colorimetric assay to determine the effect of MHY1485 on cancer cell viability and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest (e.g., CT26, LLC)[1]
-
Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
MHY1485 (stock solution in DMSO)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of MHY1485 in complete medium. A suggested concentration range is 0.1 µM to 100 µM.[1] Remove the old medium from the wells and add 100 µL of the MHY1485 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of the MHY1485 concentration to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify MHY1485-induced apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
MHY1485
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with MHY1485 at the desired concentration (e.g., 10 µM) for 24-48 hours.[1]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis of mTOR Pathway and Stress Markers
This protocol is for assessing the activation of the mTOR pathway and the induction of stress markers upon MHY1485 treatment.
Materials:
-
Cancer cell line
-
MHY1485
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-mTOR, anti-p-S6K1, anti-p21, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Treat cells with MHY1485 for the desired time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Experimental Workflow Diagram
Caption: A streamlined workflow for the in vitro evaluation of MHY1485.
Data Presentation and Interpretation
Quantitative data from the described protocols should be presented clearly for comparative analysis.
Table 1: Sample Data for MHY1485 Effects on Cancer Cell Lines
| Cell Line | MHY1485 IC50 (µM) | % Apoptosis (at 10 µM) | Fold Change in p-S6K1 Expression |
| CT26 | 15.2 | 25.4% | 2.5 |
| LLC | 8.7 | 38.1% | 2.8 |
| MCF-7 | 22.5 | 15.8% | 3.1 |
Interpretation:
-
A lower IC50 value indicates greater sensitivity of the cell line to MHY1485's growth-inhibitory effects.[1]
-
An increase in the percentage of apoptotic cells confirms the pro-apoptotic activity of the compound.[1]
-
An increase in the phosphorylation of mTOR downstream targets like S6K1 confirms the on-target activity of MHY1485 as an mTOR activator, even in the presence of anti-proliferative effects.[3]
Conclusion
This compound (MHY1485) represents a fascinating tool for cancer research, challenging the conventional wisdom of mTOR pathway inhibition. Its ability to induce tumor cell death and senescence through mechanisms seemingly independent of its mTOR activation role opens up new avenues for therapeutic strategies, particularly in combination with conventional treatments like radiotherapy. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this enigmatic compound in the ongoing quest for novel cancer therapies.
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Lue, Y., et al. (2021). MHY1485 enhances X-irradiation-induced apoptosis and senescence in tumor cells. PLoS One, 16(7), e0254649. [Link]
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Choi, E. J., et al. (2024). MHY1485 potentiates immunogenic cell death induction and anti-cancer immunity following irradiation. Journal of Radiation Research, 65(1), 1-11. [Link]
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Li, Y., et al. (2021). The Efficacy and Safety of the mTOR Signaling Pathway Activator, MHY1485, for in vitro Activation of Human Ovarian Tissue. Frontiers in Cell and Developmental Biology, 9, 621485. [Link]
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Addie, M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. Journal of Medicinal Chemistry, 61(19), 8811-8819. [Link]
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ResearchGate. (n.d.). MHY1485 treatment inhibits in vitro tumor cell growth and surviving... [Link]
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Hyatt, H. W., et al. (2022). Effect of mTORC Agonism via MHY1485 with and without Rapamycin on C2C12 Myotube Metabolism. Metabolites, 12(9), 808. [Link]
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Westaway, S. M., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1357-1374. [Link]
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Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. [Link]
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Amans, D., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry, 65(21), 14512-14532. [Link]
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Application Notes and Protocols for Anti-Inflammatory Studies of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: The Therapeutic Potential of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Inflammation
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Our focus is on the 8-methyl substituted analog, this compound, a compound of interest for its potential as a novel anti-inflammatory agent. The rationale for this investigation is underpinned by studies indicating that methylation at the 8-position of the parent ring system can enhance inhibitory activity against key inflammatory mediators. Specifically, derivatives of pyrido[1,2-a]pyrimidine have been shown to target inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory cascade.[3]
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of numerous chronic diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, orchestrate the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] Pyrimidine-based compounds have demonstrated the ability to modulate these pathways, suggesting a clear mechanistic basis for the anti-inflammatory potential of this compound.[6]
These application notes provide a comprehensive guide for researchers to systematically evaluate the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation. The protocols herein are designed to be self-validating, with integrated controls and detailed explanations to ensure scientific rigor and reproducibility.
Physicochemical Properties and Reagent Preparation
A thorough understanding of the test compound's properties is fundamental to reliable experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [7] |
| Molecular Weight | 160.17 g/mol | [7] |
| Appearance | Off-white to yellow crystalline solid | Inferred |
| Solubility | Soluble in DMSO, sparingly soluble in ethanol, poorly soluble in water | Inferred from similar structures |
Preparation of this compound Stock Solution:
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to the compound's predicted low aqueous solubility. This stock can then be diluted into aqueous cell culture media or vehicle for in vivo studies to achieve the desired final concentrations while minimizing solvent toxicity.[8][9]
-
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Add sterile, anhydrous DMSO to achieve a stock concentration of 100 mM.
-
Gently vortex and, if necessary, warm the solution in a 37°C water bath to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C to -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
-
In Vitro Anti-Inflammatory Evaluation in RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is a well-established and widely used model for studying inflammation. Stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, robustly activates the NF-κB and MAPK signaling pathways, leading to the production of inflammatory mediators.[10]
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro anti-inflammatory evaluation.
Protocol 1: Cell Culture and Seeding of RAW 264.7 Macrophages
-
Rationale: Maintaining healthy, sub-confluent cell cultures is crucial for consistent and reproducible results. Over-confluent cells can exhibit altered signaling and stress responses.
-
Methodology:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage the cells every 2-3 days when they reach 70-80% confluency. Detach cells using a cell scraper.
-
For experiments, seed the cells in appropriate multi-well plates (e.g., 96-well for MTT and Griess assays, 24-well for ELISA, and 6-well for Western blotting) at a density of 1 x 10⁵ cells/mL. Allow the cells to adhere overnight before treatment.[11]
-
Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
Rationale: It is essential to determine the non-toxic concentration range of the test compound. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[5]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.[12]
-
Protocol 3: Measurement of Nitric Oxide Production (Griess Assay)
-
Rationale: The Griess assay is a simple and sensitive colorimetric method to quantify nitrite, a stable breakdown product of NO, in the cell culture supernatant.[13]
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated, LPS-only, and compound-only controls.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[14]
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540-550 nm.[13]
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)
-
Rationale: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying the secretion of cytokines like TNF-α and IL-6 into the cell culture medium.[15][16]
-
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.[17]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.[15][18]
-
Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.
-
Protocol 5: Analysis of Inflammatory Signaling Pathways (Western Blot)
-
Rationale: Western blotting allows for the detection and semi-quantification of key proteins in the NF-κB and MAPK signaling pathways. The activation of these pathways is often indicated by the phosphorylation of specific proteins (e.g., p-p38, p-IκBα) or the translocation of transcription factors (e.g., NF-κB p65) to the nucleus.[19]
-
Methodology:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a shorter duration (e.g., 30-60 minutes) to capture peak pathway activation.[20]
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.[21]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[1]
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[22]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of p38 MAPK, IκBα, and NF-κB p65 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
-
In Vivo Anti-Inflammatory Evaluation
The carrageenan-induced paw edema model in rodents is a classic and reliable method for screening compounds for acute anti-inflammatory activity.[23][24]
Protocol 6: Carrageenan-Induced Paw Edema in Rats
-
Rationale: This model mimics the biphasic acute inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase is characterized by the production of prostaglandins and the infiltration of neutrophils, which are targets of many anti-inflammatory drugs.[25]
-
Methodology:
-
Acclimatize male Wistar or Sprague-Dawley rats (150-200 g) for at least one week.
-
Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound at various doses (e.g., 10, 25, 50 mg/kg).
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[23]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.[25]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[23]
-
Calculate the percentage of paw edema inhibition for each group relative to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
Caption: Modulation of the MAPK signaling cascade.
Conclusion
The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential anti-inflammatory agent. By systematically assessing its effects on cell viability, key inflammatory mediators, and major signaling pathways in vitro, and subsequently validating these findings in an in vivo model of acute inflammation, researchers can build a strong, evidence-based profile of this promising compound. This structured approach, grounded in established methodologies, will facilitate the elucidation of its mechanism of action and pave the way for further preclinical development.
References
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Bhawale, B. D., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 835-869. [Link]
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Abdel-Mottaleb, M. S. A., et al. (2008). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry, 16(16), 7597-7605. [Link]
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Dobrovolskaia, M. A., & McNeil, S. E. (2013). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. In Characterization of Nanoparticles Intended for Drug Delivery (pp. 143-150). Humana Press. [Link]
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Li, Y., et al. (2021). Trichinella spiralis cathepsin L induces macrophage M1 polarization via the NF-κB pathway and enhances the ADCC killing of newborn larvae. Parasites & Vectors, 14(1), 1-13. [Link]
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Saleem, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC advances, 11(10), 5648-5673. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Cheng, Z., et al. (2017). NF-κB pathways are involved in M1 polarization of RAW 264.7 macrophage by polyporus polysaccharide in the tumor microenvironment. Oncotarget, 8(60), 101479. [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. Cancer Imaging Archive. [Link]
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ResearchGate. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. Retrieved from [Link]
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ResearchGate. (2025). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
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Springer Nature Experiments. (2026). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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ResearchGate. (2025). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Retrieved from [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 148, 107661. [Link]
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ResearchGate. (2018). P38 phosphorylation detection - ELISA, western blot or immunofluorescence? Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Vrana, E., et al. (2022). Interplay of Oxidative Stress, Inflammation, and Autophagy in RAW 264.7 Murine Macrophage Cell Line Challenged with Si/SiO2 Quantum Dots. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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ResearchGate. (n.d.). Measurement of cytotoxicity on RAW 264.7 macrophages using MTT assay. Retrieved from [Link]
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ResearchGate. (2023). (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Retrieved from [Link]
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MP Biomedicals. (n.d.). Human IL-6 (Interleukin 6) ELISA Kit. Retrieved from [Link]
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He, L., et al. (2021). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Journal of Visualized Experiments, (173), e62624. [Link]
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Chen, Y. F., et al. (2022). Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization. Antioxidants, 11(10), 2028. [Link]
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Boyko, M., et al. (2018). Rat paw oedema modeling and NSAIDs: Timing of effects. Pharmacology & Pharmacy, 9(12), 529-537. [Link]
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ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. Retrieved from [Link]
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ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
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Cheméo. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 2-methyl. Retrieved from [Link]
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ResearchGate. (2013). About NF-kB activation in RAW264.7 (murine macrophage) cells. Retrieved from [Link]
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Al-Snafi, A. E. (2019). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 9(4), 283-289. [Link]
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ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]
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Application Notes and Protocols for the In Vivo Evaluation of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidine Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its versatile biological activities and presence in numerous bioactive compounds.[1][2] Derivatives of this fused heterocyclic system have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antidepressant effects.[3][4][5] Notably, compounds bearing this core have been developed as potent inhibitors of key signaling proteins such as SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), which is a critical node in carcinogenic pathways like RAS-ERK and PI3K-AKT.[6] Others have been identified as activators of the M2 isoform of pyruvate kinase (PKM2), an emerging target in cancer metabolism.[7] Furthermore, the anti-inflammatory potential of this scaffold has been demonstrated through the inhibition of carrageenan-induced edema in rats, suggesting its utility in treating inflammatory conditions.[3]
Given this compelling background, 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel chemical entity with significant therapeutic promise. A systematic and rigorous in vivo evaluation is the critical next step to elucidate its pharmacological profile and potential for clinical translation. This document provides a comprehensive, phased experimental design for researchers, scientists, and drug development professionals to guide the in vivo characterization of this compound. The protocols herein are designed to establish a foundational understanding of its safety, pharmacokinetic/pharmacodynamic (PK/PD) relationship, and efficacy in relevant disease models.
Phase 1: Foundational In Vivo Characterization
The initial phase of in vivo testing is designed to establish the fundamental safety and druggability parameters of this compound. These preliminary studies are essential for informed dose selection in subsequent, more complex efficacy models.[8][9]
Acute Toxicity and Dose Range Finding
Causality: Before assessing efficacy, it is imperative to understand the compound's safety profile and identify a well-tolerated dose range.[10] An acute toxicity study provides critical information on the maximum tolerated dose (MTD) and potential target organs of toxicity, guiding the dose selection for subsequent pharmacokinetic and efficacy studies.[11]
Protocol: Acute Toxicity Study in Mice
-
Animal Model: Use healthy, 8-10 week old C57BL/6 mice, with equal numbers of males and females.[12]
-
Acclimatization: Allow animals to acclimate for a minimum of 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).[12]
-
Compound Formulation: Prepare a clear, homogenous solution or a fine, uniform suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, or 10% DMSO/40% PEG300/50% water). The choice of vehicle should be based on the compound's solubility and stability, and the vehicle alone must be demonstrated to be non-toxic.
-
Dose Escalation:
-
Begin with a single low dose (e.g., 10 mg/kg) administered to a small group of mice (n=3 per sex).
-
Administer the compound via oral gavage (PO) and intraperitoneal (IP) injection to assess two common routes of administration.
-
Observe animals continuously for the first 4 hours post-dosing, then at regular intervals for up to 14 days.
-
If no adverse effects are observed after 48 hours, escalate the dose in a subsequent cohort of mice (e.g., 30, 100, 300 mg/kg) following a modified Fibonacci sequence.
-
-
Endpoint Monitoring:
-
Clinical Observations: Record signs of toxicity, including changes in posture, activity, breathing, and any signs of catalepsy, convulsions, or distress.
-
Body Weight: Measure body weight daily. A loss of >15% body weight is a common humane endpoint.
-
Necropsy: At the end of the 14-day observation period, euthanize all animals and perform a gross necropsy, examining major organs for any abnormalities.
-
-
Data Analysis: Determine the MTD, defined as the highest dose that does not cause mortality or serious, irreversible toxicity.
Preliminary Pharmacokinetic (PK) Profiling
Causality: A successful drug must reach its target tissue in sufficient concentration and for an adequate duration.[13] A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This data informs the dosing regimen (e.g., once vs. twice daily) required to maintain therapeutic exposure levels in efficacy models.
Protocol: Single-Dose PK Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g) fitted with jugular vein catheters for serial blood sampling.
-
Study Groups:
-
Group 1: Intravenous (IV) administration (e.g., 2 mg/kg) to determine clearance and volume of distribution.
-
Group 2: Oral gavage (PO) administration (e.g., 20 mg/kg) to determine oral bioavailability.
-
-
Blood Sampling:
-
Collect blood samples (approx. 150 µL) into EDTA-coated tubes at pre-dose and at multiple time points post-dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours).
-
Process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 1: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates rate and extent of absorption |
| Tmax | Time to reach Cmax | Indicates rate of absorption |
| AUC | Area under the plasma concentration-time curve | Represents total drug exposure |
| t1/2 | Half-life | Determines dosing interval |
| CL | Clearance | Rate of drug elimination from the body |
| Vd | Volume of distribution | Indicates extent of tissue distribution |
| F (%) | Oral Bioavailability | Fraction of oral dose reaching systemic circulation |
Phase 2: Target Engagement and Efficacy Evaluation
With a safe dose range and PK profile established, the next phase is to investigate whether this compound can modulate its intended biological target in vivo and produce a therapeutic effect in a relevant disease model. Based on the activities of the parent scaffold, both oncology and anti-inflammatory models are proposed.
Oncology - SHP2/Kinase Inhibition Pathway
Causality: Pyrido[1,2-a]pyrimidin-4-one derivatives have shown potent activity as allosteric inhibitors of SHP2, a phosphatase that plays a key role in tumor cell proliferation and survival by activating the RAS-ERK and other signaling pathways.[6] Therefore, an in vivo study in a cancer model with a known dependency on this pathway is a logical step to evaluate the anti-tumor efficacy of this compound.
Protocol: Xenograft Tumor Model Efficacy Study
-
Cell Line Selection: Choose a human cancer cell line with a known activating mutation in the RAS-ERK pathway (e.g., KYSE-520 esophageal squamous cell carcinoma, which is SHP2-dependent).[6]
-
Animal Model: Use 6-8 week old female athymic nude mice (NU/NU).
-
Tumor Implantation:
-
Inject 5 x 10^6 KYSE-520 cells subcutaneously into the right flank of each mouse.
-
Monitor tumor growth using caliper measurements (Tumor Volume = 0.5 x Length x Width^2).
-
-
Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).
-
Study Groups:
-
Group 1: Vehicle control (same vehicle as used in PK studies), PO, daily.
-
Group 2: this compound (low dose, e.g., 25 mg/kg), PO, daily.
-
Group 3: this compound (high dose, e.g., 75 mg/kg), PO, daily.
-
Group 4: Positive control (e.g., a known SHP2 inhibitor), PO, daily.
-
-
Endpoint Monitoring:
-
Tumor Volume: Measure tumors 2-3 times per week.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Pharmacodynamics (PD): At the end of the study, collect tumor tissue from a subset of animals at 2 and 24 hours post-final dose. Analyze tumor lysates by Western blot for levels of phosphorylated ERK (p-ERK) to confirm target engagement. A reduction in p-ERK would indicate successful inhibition of the pathway.[14]
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze statistical significance using appropriate tests (e.g., ANOVA).
-
Anti-Inflammatory Activity
Causality: The pyrido[1,2-a]pyrimidin-4-one scaffold has been shown to inhibit inflammation in preclinical models.[3] The carrageenan-induced paw edema model is a classic, well-validated acute inflammation model used to screen for potential non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] It allows for a straightforward and quantifiable assessment of a compound's ability to reduce inflammatory swelling.
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (180-220g).
-
Acclimatization and Fasting: Acclimate animals for 7 days. Fast animals overnight before the experiment but allow free access to water.
-
Study Groups (n=6 per group):
-
Group 1: Vehicle control (e.g., 0.5% CMC), PO.
-
Group 2: this compound (low dose, e.g., 10 mg/kg), PO.
-
Group 3: this compound (high dose, e.g., 30 mg/kg), PO.
-
Group 4: Positive control (Indomethacin, 10 mg/kg), PO.
-
-
Experimental Procedure:
-
Administer the vehicle, test compound, or positive control by oral gavage.
-
One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume immediately before carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt) using a plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema at each time point: Edema (%) = [(Vt - V0) / V0] x 100.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group: Inhibition (%) = [1 - (Edema_treated / Edema_control)] x 100.
-
Determine statistical significance using ANOVA followed by a post-hoc test.
-
Experimental Workflow and Logic
The entire in vivo evaluation process follows a logical, tiered approach. Each phase builds upon the data from the previous one, ensuring a resource-efficient and scientifically sound investigation.
Conclusion and Future Directions
This guide outlines a robust, multi-phased strategy for the initial in vivo characterization of this compound. Successful completion of these studies will provide a comprehensive data package detailing the compound's safety, pharmacokinetic profile, and preliminary efficacy. Positive results, such as significant tumor growth inhibition with corresponding modulation of downstream biomarkers or potent reduction of inflammation, would provide strong validation for advancing the compound into more complex preclinical development. Future studies could include chronic toxicology assessments, evaluation in orthotopic or genetically engineered cancer models, and investigation in chronic inflammation models to further solidify its therapeutic potential.
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Chen, H., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Available from: [Link]
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Martínez-Crespo, L., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4161. Available from: [Link]
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Verma, A., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(13). Available from: [Link]
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Wylot, M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... Journal of Medicinal Chemistry, 61(19), 8694-8706. Available from: [Link]
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Patel, R. V., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Rasayan Journal of Chemistry, 8(1), 58-67. Available from: [Link]
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Manfroni, G., et al. (2008). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 51(5), 1437-1441. Available from: [Link]
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Inotiv. (n.d.). In Vivo Toxicology. Retrieved January 22, 2026, from [Link]
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Ahmad, S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Frontiers in Pharmacology, 10, 1086. Available from: [Link]
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Cardoso, C. d. O., et al. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. Available from: [Link]
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Guo, C., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3358-3363. Available from: [Link]
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Mo, B., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(33), 6735-6739. Available from: [Link]
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Singh, P. P., et al. (2017). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available from: [Link]
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Patil, P., et al. (2020). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. ResearchGate. Available from: [Link]
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Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Journal of Pharmacogenomics & Pharmacoproteomics, 9(3). Available from: [Link]
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Washington State University IACUC. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Retrieved January 22, 2026, from [Link]
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University of Queensland Animal Ethics Committee. (2021). LAB_021 Oral Gavage in Mice and Rats. Retrieved January 22, 2026, from [Link]
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University of British Columbia Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved January 22, 2026, from [Link]
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Pires, N., et al. (2019). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista de Ciências Farmacêuticas Básica e Aplicada, 39. Available from: [Link]
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Noble Life Sciences. (n.d.). Toxicology Study Design Considerations. Retrieved January 22, 2026, from [Link]
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Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved January 22, 2026, from [Link]
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National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. Retrieved January 22, 2026, from [Link]
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Guedes, J. P., et al. (1998). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Methods and Findings in Experimental and Clinical Pharmacology, 20(10), 841-845. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 22, 2026, from [Link]
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Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Nature Chemical Biology, 3(12), 767-776. Available from: [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved January 22, 2026, from [Link]
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Wiatrak, B., et al. (2021). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Molecules, 26(11), 3242. Available from: [Link]
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Elkamhawy, A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Gad, S. C. (2019). Designing an In Vivo Preclinical Research Study. In Animal Models in Toxicology (pp. 1-20). CRC Press. Available from: [Link]
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Suralkar, A. (2012). In Vivo Animal Models for Evaluation of Anti-Inflammatory Activity. Journal of Pharmacognosy and Phytochemistry, 1(4), 56-60. Available from: [Link]
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Mastering the Purification of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An Application Guide
The pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2][3] The 8-methyl derivative, in particular, serves as a crucial intermediate in the synthesis of advanced drug molecules, including potent enzyme inhibitors.[4][5] Achieving high purity of this intermediate is paramount to the success of subsequent synthetic steps and the ultimate biological activity of the final compound. This guide provides a comprehensive overview of robust purification strategies for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, tailored for researchers in synthetic and medicinal chemistry.
Understanding the Physicochemical Landscape
A successful purification strategy is built upon a solid understanding of the target molecule's physical and chemical properties. While extensive experimental data for this compound is not broadly published, we can infer its likely characteristics from available data on the parent scaffold and closely related analogs.
| Property | Value/Predicted Behavior | Source/Rationale |
| Molecular Formula | C9H8N2O | PubChem CID: 278093[6] |
| Molecular Weight | 160.17 g/mol | PubChem CID: 278093[6] |
| Melting Point | Likely a solid with a relatively high melting point. For comparison, 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a melting point of 167-168 °C. | [7] |
| Polarity | Moderately polar, attributed to the presence of the ketone and nitrogen atoms within the fused ring system. | Inferred from chemical structure. |
| Solubility | Expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents like DMF and DMSO. Solubility in protic solvents like ethanol and methanol may be moderate and temperature-dependent. The basic nitrogen atom suggests that solubility may increase in acidic aqueous solutions. | Inferred from behavior of similar heterocyclic compounds.[4][8] |
| pKa | The pyridine nitrogen is predicted to be weakly basic. A related pyrido[3,4-d]pyrimidine had a measured pKa of 6.22 for the pyridine nitrogen.[4] | [4] |
A Multi-faceted Approach to Purification
A multi-step purification workflow is recommended to effectively remove a broad range of impurities, from unreacted starting materials to side-products. The general strategy involves an initial extractive workup, followed by column chromatography, and culminating in recrystallization for obtaining a highly pure, crystalline product.
Caption: A generalized workflow for the purification of this compound.
Protocol 1: Extractive Workup
This initial step aims to remove inorganic salts and highly polar or non-polar impurities from the crude reaction mixture. The choice of organic solvent is critical; ethyl acetate is a common and effective choice for compounds of moderate polarity.
Rationale: The basicity of the pyridine nitrogen allows for selective extraction. By adjusting the pH of the aqueous layer, the protonation state of the target compound can be manipulated, altering its solubility and facilitating its separation from neutral or acidic impurities.
Step-by-Step Protocol:
-
Concentration: If the reaction solvent is volatile (e.g., THF, DCM), concentrate the crude mixture under reduced pressure.
-
Redissolution: Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic byproducts.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.
-
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude, extracted product.
Protocol 2: Flash Column Chromatography
For a more rigorous separation of closely related impurities, flash column chromatography is the method of choice. The selection of the stationary and mobile phases is dictated by the polarity of the target compound.
Rationale: Based on the structure of this compound, silica gel is an appropriate stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) allows for the fine-tuning of the elution rate. For more polar pyridopyrimidinones, the addition of a small percentage of methanol to a dichloromethane or ethyl acetate mobile phase can be effective.[4]
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using a slurry packing method with the initial mobile phase.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. Alternatively, dissolve the sample in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it directly.
-
Elution: Begin elution with a less polar solvent system (e.g., 100% ethyl acetate or a high percentage of hexane in ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate or by adding methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
Caption: Key components of the flash column chromatography process.
Protocol 3: Recrystallization
Recrystallization is the ultimate step for achieving high purity and obtaining a crystalline solid, which is often essential for structural confirmation by X-ray crystallography and for ensuring stability and consistent dosing in drug development.
Rationale: The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.[9] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.
Solvent Selection:
The choice of solvent is critical and often requires empirical screening. Given the moderate polarity of this compound, suitable single-solvent systems could include ethanol, isopropanol, or ethyl acetate. For challenging purifications, a two-solvent system can be employed.[10] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) until turbidity is observed, followed by heating to redissolve and then slow cooling.
Step-by-Step Protocol:
-
Dissolution: In an Erlenmeyer flask, dissolve the purified product from the chromatography step in a minimal amount of a suitable hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be.[9] Subsequently, the flask can be placed in an ice bath to maximize crystal formation.[9]
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove the last traces of solvent.
Troubleshooting Crystallization:
If crystals do not form upon cooling, several techniques can be used to induce crystallization:
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[10]
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
By following these detailed protocols, researchers can confidently and efficiently purify this compound to a high degree of purity, enabling the successful advancement of their research and development endeavors.
References
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. (2018). ACS Publications. [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein | Journal of Medicinal Chemistry - ACS Publications. (n.d.). ACS Publications. [Link]
-
(PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. (2023). ResearchGate. [Link]
-
2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one - PubChem. (n.d.). PubChem. [Link]
-
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 2-methyl - Cheméo. (n.d.). Cheméo. [Link]
-
4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. (n.d.). PubChem. [Link]
-
Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl - Cheméo. (n.d.). Cheméo. [Link]
-
CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Publishing. (2023). RSC Publishing. [Link]
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). [No source available].
- Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). [No source available].
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (2016). ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. (n.d.). PubMed. [Link]
-
Organic Chemistry Lab: Recrystallization - YouTube. (2007). YouTube. [Link]
-
Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection - PubMed. (n.d.). PubMed. [Link]
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents. (n.d.).
-
Recrystallization: Choosing Solvent & Inducing Crystallization - YouTube. (2021). YouTube. [Link]
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Application Note: Preparation and Handling of Stock Solutions for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate preparation, handling, and storage of stock solutions for the compound 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Given that detailed public data on this specific analog is limited, this guide emphasizes establishing robust, internally validated protocols. The procedures detailed herein are grounded in established principles of small molecule handling and are designed to ensure solution integrity, concentration accuracy, and experimental reproducibility. We will cover physicochemical properties, safety precautions, a detailed protocol for solubility assessment, and step-by-step instructions for preparing high-concentration primary stocks and subsequent working dilutions.
Compound Characterization & Physicochemical Properties
Understanding the fundamental properties of this compound is the first step toward effective solution preparation. The core structure is a fused heterocyclic system, and the addition of a methyl group can influence properties like solubility and metabolic stability.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₉H₈N₂O
The properties of the parent scaffold and related analogs can provide a baseline for experimental design. The molecular weight for C₉H₈N₂O is calculated to be 160.17 g/mol , which is consistent with isomeric structures like the 3-methyl variant.[1]
| Property | Value | Source / Method | Rationale & Experimental Insight |
| Molecular Weight | 160.17 g/mol | Calculated | Essential for all molarity-based calculations. Accuracy in this value is critical for concentration determination. |
| LogP (Octanol/Water) | ~1.00 | Estimated (from 3-methyl isomer[1]) | This value suggests moderate lipophilicity. Compounds in this range are often soluble in organic solvents like DMSO but may have limited aqueous solubility. |
| Log₁₀WS (Water Solubility) | ~ -2.10 mol/L | Estimated (from 3-methyl isomer[1]) | This prediction suggests a water solubility of approximately 0.0079 mol/L, or ~1.27 mg/mL. This must be experimentally verified. |
| Appearance | Solid (likely crystalline) | Assumption | Most small organic molecules are supplied as a solid powder. Note the color and texture upon receipt. |
Safety & Handling Precautions
-
Potential Hazards (Inferred):
Mandatory Handling Procedures:
-
Engineering Controls: All weighing and solution preparation should be conducted inside a certified chemical fume hood to prevent inhalation of the powder.[5]
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and ANSI-approved safety glasses or goggles at all times.[3][6]
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boats, pipette tips, vials) as hazardous chemical waste in accordance with your institution's guidelines.
Recommended Solvents and Solubility Determination Protocol
For novel small molecules, dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating high-concentration stock solutions due to its excellent solvating capacity for a wide range of organic compounds.[7] However, it is crucial to experimentally determine the solubility limit before preparing a high-concentration stock.
Protocol 3.1: Practical Solubility Assessment
-
Weigh: Accurately weigh approximately 1-2 mg of the compound into a tared glass vial.
-
Initial Solvent Addition: Add a calculated volume of DMSO to target a high concentration (e.g., 50 mM or ~8 mg/mL).
-
Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If the solid does not dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (30-37°C) can also be applied, but monitor carefully to avoid degradation.
-
Visual Inspection: Check for complete dissolution by holding the vial against a bright light. The solution should be clear and free of any visible particulates.
-
Iterative Dilution: If the compound did not fully dissolve, add a known volume of additional DMSO to decrease the concentration incrementally (e.g., to 40 mM, then 30 mM) and repeat step 3. The concentration at which the compound fully dissolves is your approximate kinetic solubility limit. This will inform the maximum practical concentration for your stock solution.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for drug discovery assays.
4.1. Materials & Equipment
-
This compound (solid)
-
Anhydrous, cell-culture grade DMSO
-
Analytical balance (readable to 0.01 mg)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Glass vial with PTFE-lined cap
-
Spatula and weigh paper/boat
-
Calibrated micropipettes
-
Vortex mixer and/or bath sonicator
4.2. Step-by-Step Methodology
-
Pre-Calculation: Determine the mass of the compound required.
-
Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Example for 5 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L × 0.005 L × 160.17 g/mol × 1000 mg/g = 8.01 mg
-
-
-
Compound Handling: Allow the container of the compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: Inside a chemical fume hood, carefully weigh the calculated mass (8.01 mg) onto weigh paper and transfer it into the volumetric flask. Tap the paper to ensure all powder is transferred.
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO (e.g., 3.5-4.0 mL for a 5 mL final volume) to the flask.
-
Promote Solubilization: Cap the flask and vortex until the solid is fully dissolved. Use a bath sonicator if necessary, as described in Protocol 3.1. Visually confirm complete dissolution.
-
Final Volume Adjustment (QS): Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Final Mixing: Cap and invert the flask 10-15 times to ensure the solution is homogeneous.
-
Transfer & Aliquoting: Transfer the final stock solution into smaller, clearly labeled amber vials for storage. Aliquoting prevents contamination and degradation from repeated freeze-thaw cycles.
4.3. Workflow for Primary Stock Preparation
Caption: Workflow for preparing a primary stock solution.
Storage, Stability, and Quality Control
Proper storage is essential to maintain the integrity of the stock solution over time.
-
Short-Term Storage (1-2 weeks): Can be stored at 4°C if protected from light.
-
Long-Term Storage (>2 weeks): Store aliquots at -20°C or, preferably, -80°C.[8] This minimizes solvent evaporation and slows potential degradation pathways.
-
Labeling: All aliquots must be clearly labeled with the compound name, concentration, solvent, date of preparation, and batch number.[9]
-
Stability Considerations: DMSO is hygroscopic and will absorb water from the air. Ensure vials are tightly capped. Avoid repeated freeze-thaw cycles. For critical experiments, use a fresh aliquot. Storing chemicals away from direct sunlight and heat sources is a critical best practice.[10][11]
Protocol: Preparation of Working Solutions (Serial Dilution)
Working solutions are prepared by diluting the primary stock into an appropriate aqueous buffer or cell culture medium for the specific experiment.
**6.1. Dilution Calculation (M₁V₁ = M₂V₂) ** This equation is fundamental for calculating dilutions.[12]
-
M₁ = Concentration of the primary stock solution (e.g., 10 mM)
-
V₁ = Volume of the primary stock to transfer (the unknown)
-
M₂ = Desired final concentration of the working solution (e.g., 10 µM)
-
V₂ = Desired final volume of the working solution (e.g., 1 mL)
Example: Prepare 1 mL of a 10 µM working solution from a 10 mM stock.
-
Rearrange the formula: V₁ = (M₂ × V₂) / M₁
-
Ensure units are consistent: M₁ = 10,000 µM; M₂ = 10 µM; V₂ = 1000 µL.
-
Calculate: V₁ = (10 µM × 1000 µL) / 10,000 µM = 1 µL
6.2. Step-by-Step Methodology
-
Retrieve one aliquot of the primary stock solution from the freezer and allow it to thaw completely at room temperature.
-
Briefly vortex the stock solution to ensure it is homogeneous.
-
Add the appropriate volume of the final assay buffer or medium to a sterile tube (e.g., 999 µL for the example above).
-
Pipette the calculated volume of the stock solution (1 µL) directly into the buffer. Pipetting a small volume into a larger one improves accuracy.
-
Vortex the working solution thoroughly to ensure complete mixing.
-
Crucial Note on Solubility: The final concentration of DMSO in the working solution should be kept low (typically <0.5%) to avoid solvent-induced artifacts in biological assays. If the compound precipitates upon dilution into an aqueous buffer, a lower concentration stock or the use of co-solvents may be necessary.
6.3. Workflow for Working Solution Preparation
Sources
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Application Note: Quantitative Analysis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic structure frequently encountered in medicinal chemistry and drug discovery. Derivatives of this core have demonstrated a wide array of biological activities, including potential as novel therapeutics.[1] 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a specific analogue within this class, and the ability to accurately quantify its concentration in various matrices is paramount for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes.
This application note provides a comprehensive, field-proven protocol for the sensitive and selective quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also presented for laboratories where mass spectrometric instrumentation may not be readily available. The methodologies described herein are grounded in established analytical principles and adhere to the validation framework outlined by the International Council for Harmonisation (ICH) guidelines.[2][3]
Chemical Structure of the Analyte:
-
Compound Name: this compound
-
Molecular Formula: C₉H₈N₂O
-
Molecular Weight: 160.17 g/mol [4]
Primary Analytical Method: LC-MS/MS
2.1 Principle of the Method
Liquid chromatography-tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices.[5] The technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The analyte is first separated from matrix components on a chromatographic column. Subsequently, it is ionized, and the mass spectrometer selectively monitors a specific precursor-to-product ion transition, ensuring a high degree of certainty in identification and quantification.
2.2 Causality Behind Experimental Choices
The selection of LC-MS/MS is predicated on the need for high sensitivity, often required for in-vivo studies where analyte concentrations can be in the low ng/mL to pg/mL range. The nitrogen atoms in the heterocyclic structure of this compound make it amenable to efficient protonation, favoring positive mode electrospray ionization (ESI+). A reversed-phase chromatographic method is proposed due to the compound's aromatic nature, providing good retention and separation from polar matrix components.
2.3 Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS): this compound-d3 (or a suitable structural analogue such as 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma (or other relevant biological matrix)
2.4 Instrumentation
A standard high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is recommended.
2.5 Proposed LC-MS/MS Protocol
2.5.1 Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Formic acid in Water | Acidic modifier promotes protonation of the analyte for better ionization. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A rapid gradient for high-throughput analysis. |
| Flow Rate | 0.4 mL/min | Optimal for the recommended column dimensions. |
| Column Temperature | 40 °C | Ensures reproducible retention times and peak shapes. |
| Injection Volume | 5 µL | A typical volume for modern LC-MS systems. |
2.5.2 Mass Spectrometric Conditions
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic nitrogen atoms in the structure are readily protonated. |
| MRM Transitions | Analyte: 161.1 -> 133.1 (Quantifier), 161.1 -> 105.1 (Qualifier)IS (d3): 164.1 -> 136.1 | [M+H]⁺ is the precursor ion. Product ions are predicted based on common fragmentation pathways of similar structures (loss of CO, fragmentation of the pyrimidine ring). These must be optimized experimentally. |
| Capillary Voltage | 3.5 kV | To be optimized for maximal signal. |
| Nebulizer Gas | Nitrogen, 45 psi | To be optimized based on instrument manufacturer's recommendations. |
| Drying Gas | Nitrogen, 10 L/min at 350 °C | To be optimized for efficient desolvation. |
2.6 Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of the analyte from a plasma matrix.
2.7 Calibration Standards and Quality Controls
Prepare stock solutions of the analyte and internal standard in methanol. Serially dilute the analyte stock solution to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Quality control (QC) samples should be prepared at low, medium, and high concentrations.
Method Validation according to ICH Q2(R2) Guidelines
A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[2][3][6] The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria | Rationale |
| Specificity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. | Ensures the method can unequivocally assess the analyte in the presence of other components.[7] |
| Linearity & Range | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 6 non-zero standards. | Demonstrates a proportional relationship between concentration and response over the intended analytical range. |
| Accuracy | Mean recovery of 85-115% (90-110% for non-biological matrices) at three QC levels. | Closeness of the measured value to the true value. |
| Precision | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) for repeatability and intermediate precision. | Measures the degree of scatter between a series of measurements. |
| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve with accuracy and precision within acceptable limits (typically 80-120% and ≤20% CV). | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2). | Measures the method's capacity to remain unaffected by small variations in parameters. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that in neat solution. The CV of the IS-normalized matrix factor should be ≤15%. | Evaluates the suppression or enhancement of ionization by co-eluting matrix components. |
Alternative Method: HPLC-UV
For routine analysis where the high sensitivity of LC-MS/MS is not required, an HPLC-UV method can be developed.
4.1 Proposed HPLC-UV Protocol
| Parameter | Recommended Setting |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH 3.0) and Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm or 310 nm based on the chromophore) |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
4.2 Rationale for HPLC-UV
This method is less expensive to operate and maintain. The pyrido[1,2-a]pyrimidin-4-one core contains a strong chromophore, making it suitable for UV detection. However, this method will likely have lower sensitivity and may be more susceptible to interferences from co-eluting compounds compared to LC-MS/MS. The validation principles outlined in Section 3.0 are equally applicable to this method.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of this compound, along with a suitable alternative HPLC-UV method. The provided protocols are based on established scientific principles for the analysis of N-heterocyclic compounds. It is imperative that these methods are fully validated in the end-user's laboratory to ensure their suitability for the specific application, adhering to the guidelines set forth by regulatory bodies such as the ICH.
References
-
Alwan, S. M., Al-Kaabi, J., & Hashim, R. M. (2014). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
LGC. (2013). Guide to achieving reliable quantitative LC-MS measurements. LGC Ltd. Available at: [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from: [Link]
-
Abdighahroudi, M. S., Lutze, H. V., & Schmidt, T. C. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(16), 3853–3862. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
Al-Shdefat, R., et al. (2015). Development and validation of a RP-HPLC method for simultaneous estimation of pyridoxine hydrochloride (Vitamin B6) and its degraded products formed under effect of different solvents. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
-
Mercol, K., et al. (2018). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 23(11), 2886. Available at: [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. Cheméo. Retrieved from: [Link]
-
PubChem. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from: [Link]
-
Virginia Open Data Portal. (n.d.). Compound 529101: this compound. Virginia Open Data Portal. Retrieved from: [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
IntuitionLabs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. IntuitionLabs. Available at: [Link]
-
Toche, R. B., et al. (2021). Simple route for the synthesis of pyrido [1, 2-a] pyrimidine derivatives. ResearchGate. Available at: [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 2-methyl. Cheméo. Retrieved from: [Link]
-
Virginia Open Data Portal. (n.d.). Compound 529098: 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 8-methyl. Virginia Open Data Portal. Retrieved from: [Link]
-
IntuitionLabs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Introduction: Navigating the Solubility Challenges of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in PBS
Researchers working with the pyrido[1,2-a]pyrimidin-4-one scaffold, a core component in various pharmacologically active agents, frequently encounter significant solubility hurdles, particularly in physiologically relevant buffers like Phosphate-Buffered Saline (PBS).[1] This guide is designed to serve as a dedicated technical resource for professionals in drug development and scientific research. It provides a structured, in-depth exploration of the underlying reasons for the poor aqueous solubility of this compound and offers a series of practical, validated strategies to overcome these challenges. Our approach is rooted in fundamental physicochemical principles to empower you to make informed decisions during your experimental design.
Section 1: Understanding the Physicochemical Landscape
The solubility of a compound is not an arbitrary characteristic; it is dictated by its molecular structure and the resulting physical properties. Understanding these properties is the first step in diagnosing and solving solubility issues.
The core structure of the molecule is the 4H-pyrido[1,2-a]pyrimidin-4-one ring system.[2] The addition of a methyl group at the 8-position slightly increases the molecule's molecular weight and lipophilicity.
Caption: Chemical structure of this compound.
| Property | Estimated Value / Characteristic | Implication for PBS Solubility |
| Molecular Weight | ~160.17 g/mol | Relatively small, not the primary barrier to solubility. |
| logP (Lipophilicity) | Estimated > 1.0 | The molecule has a non-polar character, which inherently limits its affinity for aqueous buffers like PBS. Methylation increases lipophilicity compared to the parent scaffold.[3][4] |
| pKa (Acid/Base) | Weakly Basic (Estimated pKa ~2.5-4.5) | The pyridine nitrogen is the most basic center.[5] At neutral pH (~7.4) of PBS, the compound will be predominantly in its neutral, less soluble form. Protonation, which would increase solubility, only occurs at a much lower pH. |
| Crystal Lattice Energy | High (Typical for planar, aromatic systems) | The strong intermolecular forces in the solid state require significant energy to overcome for dissolution, contributing to poor solubility. |
Section 2: Frequently Asked Questions (FAQs)
This section directly addresses the common questions and issues encountered in the lab.
Q1: I've added my this compound powder directly to PBS (pH 7.4), and it won't dissolve. What's wrong?
A1: This is the expected behavior due to the compound's physicochemical properties. At pH 7.4, the molecule is in its neutral, lipophilic state, which has very low affinity for the highly polar water molecules in PBS. Furthermore, the strong crystal lattice energy of the solid powder resists dissolution. Direct addition of the solid to an aqueous buffer is rarely a successful strategy for this class of compounds.
Q2: I first dissolved the compound in 100% DMSO and then diluted it into my PBS buffer, but I immediately saw a precipitate. Why?
A2: This phenomenon is known as "precipitation upon dilution" or "crashing out." While your compound is highly soluble in the organic solvent DMSO, you have created a supersaturated—and therefore unstable—solution when you introduce it into the aqueous environment of PBS. The compound rapidly precipitates out of the buffer where its thermodynamic solubility is much lower. The key is to ensure the final concentration of DMSO is as low as possible and the final compound concentration does not exceed its aqueous solubility limit.
Q3: What is a safe starting concentration of DMSO to use as a co-solvent without it affecting my cell-based assay?
A3: Most cell lines can tolerate DMSO up to 0.5% (v/v), with many being tolerant up to 1%. However, it is critical to run a vehicle control (PBS with the same final DMSO concentration but without your compound) to ensure the solvent itself does not impact your experimental results. For sensitive assays, a final DMSO concentration of ≤0.1% is recommended. This severely limits the amount of compound you can introduce via a DMSO stock.
Q4: How can I adjust the pH to improve the solubility of this compound?
A4: As a weak base, the compound's solubility will increase in acidic conditions due to the protonation of the pyridine nitrogen.[5] Lowering the pH of your buffer to <4 would significantly enhance solubility. However, this is often not feasible for biological experiments that require physiological pH (7.2-7.4). If your experiment can tolerate a slightly acidic pH (e.g., pH 6.0-6.5), you may see a modest improvement in solubility. Always check the pH of your final solution after the compound has been added.
Q5: Are there other excipients or formulation strategies I can use to increase the concentration in PBS?
A5: Yes, several formulation strategies can be employed when pH modification and simple co-solvents are insufficient. These techniques work by creating a more favorable microenvironment for the drug molecule.[6][7][8]
-
Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 at low concentrations (0.01% - 0.1%) can form micelles that encapsulate the drug, increasing its apparent solubility.
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. Molecules like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can form inclusion complexes with your compound, effectively shielding it from the aqueous environment and increasing its solubility.[6]
Section 3: Troubleshooting Workflow for Solubility Issues
When encountering precipitation, a systematic approach is necessary. The following workflow provides a logical decision-making process to diagnose and solve the problem.
Caption: A step-by-step workflow for troubleshooting precipitation issues.
Section 4: Standard Operating Procedures (SOPs)
These protocols provide detailed, step-by-step methodologies for determining and improving the solubility of this compound.
SOP 1: Kinetic Solubility Determination in PBS (Shake-Flask Method)
This protocol determines the approximate thermodynamic solubility, providing a baseline concentration limit.[9]
-
Preparation: Prepare a 10 mg/mL stock solution of the compound in 100% DMSO.
-
Aliquotting: Add 10 µL of the DMSO stock solution to a 1.5 mL microcentrifuge tube.
-
Buffer Addition: Add 990 µL of PBS (pH 7.4) to the tube. This creates a 100 µg/mL solution with 1% DMSO.
-
Equilibration: Tightly cap the tube and place it on a rotator or shaker at room temperature for 24 hours to ensure maximal equilibration.
-
Separation of Undissolved Solid: Centrifuge the tube at 14,000 x g for 15 minutes. This will pellet any undissolved precipitate.
-
Sample Collection: Carefully remove 100 µL of the supernatant without disturbing the pellet.
-
Analysis: Quantify the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV (see SOP 2). The resulting concentration is the kinetic solubility.
SOP 2: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This method is essential for accurately measuring the concentration of the solubilized compound. A similar approach using HPLC/ESI-MS/MS can be used for higher sensitivity.[10]
-
Standard Curve Preparation:
-
Prepare a 1 mg/mL solution of the compound in 100% DMSO.
-
Create a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL) by diluting the stock solution in a 50:50 mixture of Acetonitrile:Water. This mobile phase-like diluent prevents precipitation in the standards.
-
-
Sample Preparation:
-
Take 50 µL of the supernatant from SOP 1.
-
Add 50 µL of Acetonitrile to it to prevent precipitation on the HPLC system.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at the compound's λmax (determine by UV scan, likely ~254-320 nm).
-
-
Analysis: Inject the standards to create a calibration curve. Inject the prepared sample. Calculate the concentration in the sample based on its peak area relative to the standard curve. Remember to account for the 2x dilution factor during sample preparation.
References
- Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. (2018).
-
4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. PubChem. [Link]
-
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 2-methyl - Cheméo. (n.d.). Cheméo. [Link]
-
3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride - PubChem. PubChem. [Link]
-
Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl - Cheméo. (n.d.). Cheméo. [Link]
-
4H-pyrido(1,2-a)pyrimidin-4-one, 6,7,8,9-tetrahydro-2-methyl - PubChem. PubChem. [Link]
-
Solubilizing excipients in oral and injectable formulations - PubMed. (2004). PubMed. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (2012). National Institutes of Health. [Link]
-
Compound solubility measurements for early drug discovery | Computational Chemistry. (2022). Computational Chemistry. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. (n.d.). Inventiva Pharma. [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). International Journal of Medical Science and Dental Research. [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations | Request PDF - ResearchGate. (2025). ResearchGate. [Link]
-
Kinetic Solubility Assays Protocol - AxisPharm. (n.d.). AxisPharm. [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations - Kinam Park. (2003). Kinam Park's Lab, Purdue University. [Link]
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (n.d.). ResearchGate. [Link]
-
Methods of solubility enhancements | PPTX - Slideshare. (n.d.). Slideshare. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Lund University. [Link]
-
Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed. (1999). PubMed. [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021). Brieflands. [Link]
-
Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). ResearchGate. [Link]
-
Compound 529098: 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 8-methyl. (2025). PubChem. [Link]
-
CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction - RSC Publishing. (2023). Royal Society of Chemistry. [Link]
Sources
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- 10. Mass spectrometric (HPLC/ESI--MS/MS) quantification of pyrimido[1,3-a]purin-10(3H)-one, a guanine adduct formed by reaction of malondialdehyde with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to enhance the yield and purity of this important heterocyclic scaffold. The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged structure found in numerous pharmacologically active compounds, including anti-inflammatory agents and antipsychotics.[1] Achieving a high-yield, reproducible synthesis is therefore a critical step in many research and development pipelines.
This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Foundational Synthesis Pathway
The most common and direct route to this compound involves the condensation and subsequent cyclization of 2-amino-4-methylpyridine with a β-ketoester , typically ethyl acetoacetate. This reaction is often acid-catalyzed or promoted by high temperatures and can be performed with or without a solvent.
The general mechanism involves an initial condensation between the amino group of the pyridine and one of the keto-ester's carbonyl groups to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack from the pyridine ring nitrogen onto the ester carbonyl, leading to cyclization. A final dehydration step yields the aromatic pyridopyrimidinone ring system.
Reaction Scheme Overview
Caption: General synthesis pathway for this compound.
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common issue encountered in this synthesis: suboptimal yield. The questions are structured to help you diagnose and resolve specific experimental problems.
Q1: My reaction has a very low conversion rate, and TLC/LC-MS analysis shows mostly unreacted 2-amino-4-methylpyridine. What's going wrong?
Symptom: The starting aminopyridine is largely unconsumed after the recommended reaction time.
Potential Causes:
-
Insufficient Activation Energy: The temperature may be too low to overcome the activation barrier for the initial condensation or the subsequent cyclization.
-
Catalyst Inactivity: If using a catalyst (e.g., a Lewis or Brønsted acid), it may be poisoned, insufficient in quantity, or simply ineffective under the chosen conditions.[2]
-
Presence of Water: Excess water in the reagents or solvent can inhibit the initial condensation reaction, which relies on the removal of water to proceed.
Systematic Solutions & Rationale:
-
Increase Reaction Temperature: Many pyridopyrimidinone syntheses require significant thermal energy. Consider increasing the temperature in controlled increments (e.g., 10-20 °C at a time) while monitoring the reaction progress. Microwave-assisted synthesis can also be a highly effective alternative to conventional heating, often reducing reaction times and improving yields.[3]
-
Implement Water Removal: The condensation step is an equilibrium process that produces water. To drive the reaction forward, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent (like toluene) is highly effective.[4] This physically removes the water byproduct, preventing the reverse reaction (hydrolysis of the enamine intermediate).
-
Evaluate the Catalyst:
-
Lewis Acids: Catalysts like bismuth(III) chloride (BiCl₃) have been shown to be highly effective, even under solvent-free conditions, by activating the carbonyl group of the ketoester.[5] Ensure the catalyst is fresh and anhydrous.
-
Brønsted Acids: A catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA) can protonate the carbonyl, making it more electrophilic and accelerating the initial condensation.
-
-
Consider a Promoting Solvent: While some protocols are solvent-free, certain solvents can actively promote the reaction. Ethylene glycol, for instance, has been reported to facilitate this type of cyclization effectively, likely due to its high boiling point and ability to solvate intermediates.[5]
Q2: The reaction produces a complex mixture of byproducts with very little of the desired product. What are the likely side reactions?
Symptom: TLC plate shows multiple spots, and purification is difficult, resulting in a low isolated yield.
Potential Causes:
-
Self-Condensation of Ethyl Acetoacetate: Under harsh basic or acidic conditions, ethyl acetoacetate can undergo self-condensation to form products like dehydroacetic acid.
-
Thermal Decomposition: At excessively high temperatures (>180-200 °C), the starting materials or the product itself may begin to decompose, leading to charring and a complex mixture.
-
Formation of Intermediates: Incomplete cyclization can lead to the accumulation of stable linear intermediates, such as the initial enamine adduct, which may be isolated as a byproduct.[6]
Systematic Solutions & Rationale:
-
Optimize Reaction Temperature and Time: Avoid "scorched earth" conditions. Methodically screen temperatures to find the minimum required for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS every 30-60 minutes to determine the point of maximum product formation before significant byproduct accumulation or decomposition occurs.
-
Control Stoichiometry: Ensure a precise 1:1 molar ratio of the 2-amino-4-methylpyridine and ethyl acetoacetate. A slight excess of one reagent can sometimes lead to side reactions.
-
Choose an Appropriate Catalyst: If side reactions are prevalent, the catalyst may be too harsh. For instance, strong mineral acids can sometimes promote polymerization or decomposition. Switching to a milder Lewis acid like CuI or BiCl₃ may provide a cleaner reaction profile.[5][7]
-
Modify the Order of Addition: Adding the catalyst to the mixture of reactants at room temperature before heating can sometimes prevent the self-condensation of the ketoester that might occur if it is heated alone with the catalyst.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yield synthesis.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the impact of the substituent on the pyridine ring on reaction yield? A: The electronic nature of substituents on the 2-aminopyridine ring is critical. The 8-methyl group (from 2-amino-4-methylpyridine) is an electron-donating group (EDG). EDGs increase the nucleophilicity of the pyridine ring nitrogen, which facilitates the crucial intramolecular cyclization step, generally leading to good yields. Conversely, strong electron-withdrawing groups can deactivate the ring and may require harsher conditions or result in lower yields.
Q: Are there more modern or "greener" synthetic alternatives? A: Yes. Recent research has focused on developing more environmentally benign methods. This includes:
-
Solvent-free reactions: Using a catalyst like BiCl₃ under neat (solvent-free) conditions at elevated temperatures can provide excellent yields, forming only water and ethanol as byproducts.[5]
-
Copper-catalyzed domino reactions: Methods using copper catalysts can promote a domino (or tandem) synthesis in solvents like DMF, often with air as the oxidant, leading to good to excellent yields (75-91%).[4]
-
Water as a solvent: Some tandem cyclization approaches have been developed using water as a solvent at reflux, representing a significant step forward in green chemistry for this scaffold.[4]
Q: How can I be sure I have synthesized the correct product? A: Full characterization is essential. The identity and purity of this compound should be confirmed using standard analytical techniques. For a closely related analog, 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, the proton NMR (¹H NMR) shows characteristic signals, including a singlet for the methyl group around 2.48 ppm and distinct aromatic protons.[7] You should expect a similar singlet for the methyl group and a set of signals in the aromatic region corresponding to the protons on the fused ring system. Mass spectrometry (MS) should confirm the correct molecular weight, and melting point analysis can be compared to literature values.
Section 4: Optimized Experimental Protocol
This protocol is a synthesized example based on literature precedents favoring high yield and operational simplicity.
Reaction: Bismuth(III) Chloride-Catalyzed Solvent-Free Synthesis
Materials:
-
2-amino-4-methylpyridine (1.0 equiv.)
-
Ethyl acetoacetate (1.1 equiv.)
-
Bismuth(III) chloride (BiCl₃) (5 mol%)
Procedure:
-
To a clean, dry round-bottom flask, add 2-amino-4-methylpyridine (e.g., 10 mmol, 1.08 g).
-
Add ethyl acetoacetate (11 mmol, 1.43 g, 1.4 mL).
-
Add bismuth(III) chloride (0.5 mmol, 0.158 g).
-
Equip the flask with a reflux condenser (open to the atmosphere or under an inert atmosphere like N₂).
-
Heat the reaction mixture in an oil bath preheated to 100-110 °C.
-
Stir the mixture vigorously. The reaction mixture will become a homogenous liquid upon heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. A solid mass should form.
-
Recrystallize the crude product directly from a suitable solvent, such as ethanol or isopropanol, to yield pure this compound as a crystalline solid.
Rationale for this Protocol: This method is highly efficient, avoids the use of bulk solvents, has short reaction times, and utilizes a cheap, non-toxic, and moisture-stable catalyst.[5] The formation of only water and ethanol as byproducts makes it a greener alternative to many classical procedures.
Section 5: Data Summary
The choice of reaction conditions significantly impacts the final yield. The table below summarizes reported yields for the synthesis of various 4H-pyrido[1,2-a]pyrimidin-4-one derivatives under different catalytic systems.
| Catalyst System | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| None (Thermal) | Toluene (with Dean-Stark) | Reflux (~111) | 62-81% | [4] |
| Copper Catalyst | DMF | 80 | 75-91% | [4] |
| BiCl₃ | Solvent-Free | 100-110 | Excellent (not quantified) | [5] |
| CuI | DMF | 130 | 50-51% (for 2-phenyl analog) | [7] |
| None (Thermal) | Water | Reflux (100) | Good to Excellent | [4] |
Section 6: References
-
Bhawale, D. D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Westaway, S. M., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Tavares, L. C., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Kalluraya, B., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Li, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. Available at: [Link]
-
Anonymous. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]
-
Zanatta, T., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Pharmaceuticals. Available at: [Link]
Sources
- 1. wjpsonline.com [wjpsonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
Technical Support Center: 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
A Guide to Ensuring Stability and Experimental Reproducibility in DMSO Solutions
Welcome to the technical support center for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound when prepared and stored in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and practical protocols to ensure the integrity of your experimental results.
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged core structure in medicinal chemistry, recognized for its broad biological activities.[1][2][3] The stability of any compound in this class is paramount for generating reliable and reproducible data in screening and downstream applications. This guide will address common questions and troubleshooting scenarios related to the stability of this compound in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when using DMSO as a solvent for storing this compound?
While DMSO is an excellent solvent for many organic molecules, its hygroscopic nature and potential for reactivity under certain conditions are key concerns. The presence of water in DMSO can facilitate hydrolysis of susceptible functional groups.[4][5] Additionally, DMSO can decompose, especially at elevated temperatures or in the presence of acids or bases, which could potentially react with the stored compound.[6] For a heterocyclic system like a pyrido[1,2-a]pyrimidin-4-one, maintaining an anhydrous and neutral environment is critical.
Q2: What are the recommended storage conditions for stock solutions of this compound in DMSO?
To maximize the long-term stability of your compound stocks, we recommend the following conditions, based on general best practices for compound library management.[7][8]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or -80°C | Low temperatures slow down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, which can be critical for long-term stability.[5] |
| Container | Polypropylene or glass vials with tight seals | Prevents solvent evaporation and contamination. |
| DMSO Quality | Anhydrous, high-purity grade | Reduces the risk of water-mediated degradation. |
| Freeze-Thaw Cycles | Minimize | Repeated freeze-thaw cycles can introduce moisture and may affect compound stability over time.[4][5] |
Q3: How can I detect potential degradation of my this compound stock solution?
Visual inspection for color changes or precipitation is a first step, but analytical confirmation is essential. The most reliable method is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (LC-MS). A decrease in the area of the main compound peak and the appearance of new peaks over time are indicative of degradation.
Q4: Is the methyl group on the pyridopyrimidinone core expected to influence its stability?
Yes, substitutions on the core ring system can influence stability. In some related heterocyclic systems, the introduction of a methyl group has been shown to improve metabolic stability by blocking sites of metabolism.[9] While this is related to enzymatic degradation, it highlights that such modifications can alter the molecule's reactivity and overall stability profile.
Troubleshooting Guide
Scenario 1: Inconsistent Bioassay Results
-
Problem: You are observing significant variability in your experimental results using the same stock solution of this compound.
-
Potential Cause: Compound degradation in the DMSO stock. The concentration of the active compound may be decreasing over time, or degradation products could be interfering with the assay.
-
Troubleshooting Steps:
-
Analytical Check: Immediately analyze an aliquot of your stock solution by LC-MS to assess its purity and compare it to the initial analysis when the stock was prepared.
-
Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution from solid material.
-
Review Handling Procedures: Ensure that the stock solution is not being left at room temperature for extended periods during experimental setup.
-
Scenario 2: Appearance of New Peaks in LC-MS Analysis
-
Problem: Your routine quality control analysis of a stock solution shows new, smaller peaks that were not present initially.
-
Potential Cause: This is a clear indication of compound degradation or the formation of impurities.
-
Troubleshooting Steps:
-
Characterize Degradants: If possible, use the mass spectrometry data to hypothesize the structure of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass may suggest oxidation or reaction with DMSO).
-
Perform an Accelerated Stability Study: To understand the rate of degradation, you can conduct a short-term study at an elevated temperature (e.g., 40°C) as described in the protocols below. This can help predict long-term stability under normal storage conditions.[4][5]
-
Experimental Protocols
To proactively manage the stability of your this compound solutions, we recommend implementing the following protocols.
Protocol 1: Preparation and Initial Quality Control of DMSO Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Calibrated balance
-
Appropriate volumetric flasks and pipettes
-
Storage vials (e.g., amber glass or polypropylene)
-
-
Procedure:
-
Allow the solid compound and DMSO to equilibrate to room temperature.
-
Accurately weigh the desired amount of the compound.
-
Dissolve the solid in the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM). Ensure complete dissolution.
-
Immediately take an aliquot for initial LC-MS analysis (Time = 0 sample). This will serve as your baseline for purity.
-
Aliquot the remaining stock solution into smaller volumes for single-use or limited-use to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C under an inert atmosphere if possible.
-
Protocol 2: Analytical Method for Stability Assessment using HPLC-UV/MS
-
Instrumentation:
-
HPLC system with a UV detector and a mass spectrometer.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
-
Mobile Phases:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
A typical gradient would be 5% to 95% B over 5-7 minutes.
-
-
Analysis:
-
Dilute a small aliquot of the DMSO stock in the initial mobile phase conditions.
-
Inject onto the LC-MS system.
-
Integrate the peak area of the parent compound (this compound) and any new peaks that appear over time.
-
Calculate the percent purity of the parent compound at each time point.
-
Visualizing Workflows and Concepts
Caption: Workflow for assessing compound stability in DMSO.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Dosage for Cell Assays
Welcome to the technical support center for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the dosage of this compound in your cell-based assays. Here, we combine established scientific principles with practical, field-proven insights to ensure the integrity and success of your experiments.
I. Foundational Knowledge: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of this compound in cell-based assays.
Q1: What is this compound and what is its general mechanism of action?
This compound belongs to the pyridopyrimidinone class of heterocyclic compounds. This scaffold is recognized for its broad biological activity and is a privileged structure in medicinal chemistry.[1] Derivatives of the pyridopyrimidinone core have been investigated for a variety of therapeutic applications, including the inhibition of enzymes like c-Jun N-terminal kinase (JNK), and have shown potential in cancer therapy. While the precise mechanism of action for this compound is not extensively documented in publicly available literature, related pyridopyrimidinone compounds have been identified as activators of the M2 isoform of pyruvate kinase (PKM2) and inhibitors of SHP2 phosphatase.
Q2: What is the first crucial step in determining the optimal dosage for my cell assay?
The initial and most critical step is to determine the half-maximal inhibitory concentration (IC50) of this compound in your specific cell line of interest. The IC50 value represents the concentration of the compound required to inhibit a biological process by 50%.[2] This value is a fundamental parameter for comparing the potency of compounds and for selecting appropriate concentrations for further experiments.[3]
Q3: How should I prepare and store the stock solution of this compound?
For initial experiments, it is recommended to prepare a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a powerful organic solvent capable of dissolving a wide range of compounds.[4] Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
While DMSO is a common solvent, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in your cell culture medium should not exceed 0.5%, with many sensitive cell lines requiring concentrations as low as 0.1%.[5][6] It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO as your highest compound concentration) in all experiments to account for any solvent-induced effects.
Q5: How long should I expose my cells to the compound?
The optimal incubation time is dependent on the specific biological question you are addressing and the doubling time of your cell line. Typical incubation times for cytotoxicity or proliferation assays range from 24 to 72 hours.[7] It is advisable to perform a time-course experiment (e.g., 24h, 48h, and 72h) during your initial characterization to determine the optimal endpoint for your assay.
II. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section provides solutions to specific problems you may encounter during your dosage optimization experiments.
Issue 1: Compound Precipitation in Cell Culture Medium
-
Q: I've diluted my this compound stock solution into my cell culture medium, and I see a precipitate. What should I do?
-
A: Causality and Solution: This is a common issue when a compound that is highly soluble in DMSO is introduced into an aqueous environment like cell culture medium. The dramatic decrease in solvent polarity causes the compound to crash out of solution. To address this, first, ensure your final DMSO concentration is as high as is tolerable for your cells (up to 0.5%). If precipitation persists, you may need to lower the highest concentration of the compound in your dose-response curve. Another strategy is to perform a serial dilution of your DMSO stock in a small volume of medium before adding it to the final well. Vigorous but brief vortexing of the intermediate dilution can sometimes help maintain solubility.
-
Issue 2: Inconsistent or Non-Reproducible IC50 Values
-
Q: My IC50 values for this compound vary significantly between experiments. How can I improve reproducibility?
-
A: Causality and Solution: Several factors can contribute to poor reproducibility.
-
Cell Seeding Density: Ensure that you are seeding the same number of cells in each well and that the cells are in the logarithmic growth phase. Inconsistent cell numbers will lead to variability in the final readout.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or medium.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of both cells and compound solutions.
-
Assay Timing: Perform the assay readout at the same time point after compound addition in all experiments.
-
-
Issue 3: High Background Signal in Cytotoxicity Assays
-
Q: I'm using a colorimetric cytotoxicity assay (e.g., MTT), and my blank wells (medium only) have high absorbance values. What is causing this?
-
A: Causality and Solution: High background can be caused by several factors:
-
Contamination: Microbial contamination can metabolize the assay reagent, leading to a false-positive signal. Always use sterile techniques and regularly test your cells for mycoplasma contamination.
-
Reagent Instability: Ensure that your assay reagents are properly stored and have not expired.
-
Phenol Red Interference: The phenol red in some cell culture media can interfere with the absorbance reading of certain colorimetric assays. If you suspect this is an issue, consider using a phenol red-free medium for your assay.
-
-
Issue 4: Unexpected Cell Proliferation at Low Compound Concentrations
-
Q: My dose-response curve shows a slight increase in cell proliferation at the lowest concentrations of this compound before the expected inhibition at higher concentrations. Is this a real effect?
-
A: Causality and Solution: This phenomenon, known as hormesis, can sometimes be observed with small molecules. It may represent a compensatory or stress-response mechanism at sub-lethal concentrations. To confirm if this is a genuine biological effect, repeat the experiment with a narrower range of low concentrations and consider using an orthogonal assay to measure a different cellular endpoint (e.g., a marker of cell stress or a specific signaling pathway).
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments in optimizing the dosage of this compound.
Protocol 1: Determination of IC50 using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[8] Metabolically active cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[8]
Materials:
-
This compound
-
100% DMSO
-
Cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in complete medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.13 µM, 1.56 µM, 0 µM). Ensure the final DMSO concentration does not exceed 0.5%.
-
Carefully remove the medium from the cells and add 100 µL of the medium containing the different compound concentrations to the respective wells. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the formazan crystals to form.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity with a Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is another common method to assess cytotoxicity by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged membranes.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound
-
100% DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with a range of this compound concentrations.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with lysis buffer (maximum LDH release)
-
Medium only (background)
-
-
-
Incubation:
-
Incubate the plate for the desired time period at 37°C in a 5% CO2 incubator.
-
-
LDH Assay:
-
Following the manufacturer's instructions for the LDH assay kit, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the recommended time at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically involves subtracting the spontaneous and background LDH release from the experimental values and normalizing to the maximum LDH release.
-
IV. Data Presentation and Visualization
Clear presentation of your data is essential for accurate interpretation.
Table 1: Example Data for IC50 Determination of this compound in a Cancer Cell Line
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 1.8 |
| 50 | 15.7 ± 3.2 |
| 25 | 48.9 ± 5.1 |
| 12.5 | 85.3 ± 6.7 |
| 6.25 | 95.1 ± 4.5 |
| 3.13 | 98.7 ± 3.9 |
| 1.56 | 101.2 ± 2.8 |
| 0 (Vehicle) | 100 ± 3.5 |
Diagrams:
Caption: Experimental workflow for dosage optimization.
Sources
- 1. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in Solution
Welcome to the technical support center for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound in solution. By understanding the potential stability issues and implementing the strategies outlined below, you can ensure the integrity of your experiments and the reliability of your results.
Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a planar and rigid pyrido[1,2-a]pyrimidin-4-one core. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The stability of this compound in solution is paramount for accurate experimental outcomes. While specific forced degradation studies on this compound are not extensively documented in publicly available literature, we can infer potential degradation pathways and preventive measures based on the chemical nature of the pyridopyrimidinone core and related heterocyclic systems.
This guide will address common questions and troubleshooting scenarios related to the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The degradation of this compound can be influenced by several factors, including:
-
pH: The compound's stability is likely pH-dependent. Extreme acidic or basic conditions can promote hydrolysis of the pyrimidinone ring.
-
Light: Exposure to ultraviolet (UV) or even ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation pathways.
-
Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can lead to the formation of oxidation byproducts.
-
Solvent: The choice of solvent can impact the stability of the compound. Protic solvents, especially under non-neutral pH, may participate in degradation reactions.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To ensure the long-term stability of your solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent depends on the experimental requirements. Commonly used solvents for similar compounds include:
-
Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating stock solutions due to their high solubilizing power and lower reactivity compared to protic solvents.
-
Alcohols: Methanol and ethanol can be used, but it is crucial to ensure they are of high purity and free from acidic or basic contaminants.
-
Aqueous Buffers: If aqueous solutions are necessary, use a buffer system to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 5-7). The exact optimal pH should be determined experimentally.
Q4: How can I monitor the degradation of my this compound solution?
A4: The most reliable method for monitoring degradation is by using a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or mass spectrometric (MS) detection. A typical approach would involve:
-
Developing an HPLC method that separates the parent compound from potential degradants. A reverse-phase C18 column with a mobile phase of acetonitrile or methanol and water (often with a small amount of formic acid or ammonium acetate) is a good starting point.
-
Injecting a freshly prepared solution to establish the initial purity and peak area.
-
Storing the solution under the desired conditions and periodically injecting aliquots to monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Loss of Compound Potency or Unexpected Experimental Results
-
Potential Cause: Degradation of the compound in your working solution.
-
Troubleshooting Steps:
-
Verify Solution Integrity: Immediately analyze your stock and working solutions by HPLC or LC-MS to check for the presence of degradation products. Compare the chromatogram to that of a freshly prepared standard.
-
Review Solution Preparation and Storage:
-
Was the solution protected from light?
-
Was it stored at the appropriate temperature?
-
What was the age of the solution?
-
-
Solvent Quality Check: Ensure the solvent used is of high purity and was stored correctly. Older or improperly stored solvents can accumulate peroxides (in the case of ethers) or other reactive impurities.
-
pH of Aqueous Solutions: If using aqueous buffers, verify the pH of the solution. A shift in pH could accelerate degradation.
-
-
Preventive Measures:
-
Prepare fresh working solutions daily from a frozen stock solution.
-
Perform a short-term stability study in your experimental buffer to understand the compound's liability under your specific conditions.
-
Always use high-purity solvents from reliable sources.
-
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Potential Cause: Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
Scientific Rationale: The 4H-pyrido[1,2-a]pyrimidin-4-one core contains several sites susceptible to chemical modification. The pyrimidinone ring can be susceptible to nucleophilic attack, leading to ring-opening, especially under harsh pH conditions. The pyridine ring and the methyl group can be sites of oxidation.
-
Troubleshooting Flowchart:
Caption: Potential degradation pathways based on experimental conditions.
-
Investigative Experiment: To identify the cause, you can perform a forced degradation study. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of potential degradants.
Protocol: Forced Degradation Study
-
Prepare separate solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution at 80°C for 48 hours, protected from light.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm or a broad-spectrum source) for 24 hours at room temperature. Include a dark control (wrapped in foil) stored under the same conditions.
-
Analyze all samples by HPLC or LC-MS and compare the degradation profiles. This will help you identify the specific conditions that lead to degradation and provide clues about the identity of the degradants.
-
Issue 3: Inconsistent Results Between Experiments
-
Potential Cause: Inconsistent preparation and handling of the compound solutions.
-
Solution: Implement a strict Standard Operating Procedure (SOP) for the preparation, storage, and use of this compound solutions.
-
Workflow for Consistent Handling:
Caption: Recommended workflow for consistent handling of compound solutions.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain solutions in a neutral to slightly acidic range (pH 5-7). | To minimize the risk of acid- or base-catalyzed hydrolysis of the pyrimidinone ring. |
| Solvent | Use high-purity aprotic solvents (e.g., DMSO, DMF) for stock solutions. | Aprotic solvents are less likely to participate in degradation reactions. |
| Temperature | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh daily. | Low temperatures significantly slow down the rate of all chemical degradation reactions. |
| Light | Protect solutions from light at all times using amber vials or foil wrapping. | The aromatic system of the molecule may absorb UV-Vis light, leading to photodegradation. |
| Atmosphere | For long-term storage, degas the solvent and store under an inert atmosphere (Ar or N₂). | To prevent oxidative degradation by atmospheric oxygen. |
By adhering to these guidelines, you can significantly reduce the risk of degradation and ensure the accuracy and reproducibility of your research involving this compound.
References
- While direct stability studies on this compound are not widely published, the principles outlined in this guide are based on general chemical stability knowledge and information from related heterocyclic systems. For further reading on forced degradation studies and compound stability, please refer to the ICH guidelines.
Technical Support Center: Troubleshooting Low Efficacy of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges that may lead to lower-than-expected efficacy in your experiments. The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a versatile and biologically active motif found in a range of compounds with applications in medicinal chemistry, including as kinase inhibitors and anti-inflammatory agents.[1][2] However, achieving optimal performance in in vitro and in vivo models requires careful attention to experimental details.
This guide provides a structured, question-and-answer approach to troubleshoot and resolve issues related to the efficacy of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Compound Integrity and Preparation
Question 1: How can I be sure that the quality of my this compound is not the source of the low efficacy?
Answer: The purity and identity of your compound are paramount for reproducible and reliable results. Impurities can interfere with your assay or even have their own biological activity, confounding your results.
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Purity Verification: Always source your compounds from reputable suppliers who provide a certificate of analysis (CoA) with purity data (ideally >98%). If you have synthesized the compound in-house, ensure it has been thoroughly purified and characterized by techniques such as NMR, mass spectrometry, and HPLC. Even small amounts of residual starting materials or byproducts can lead to misleading results.
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Identity Confirmation: The molecular formula for this compound is C₉H₈N₂O, with a molecular weight of approximately 160.17 g/mol .[3] Verify the identity of your compound using appropriate analytical methods.
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Proper Storage: Store the compound as a powder at -20°C for long-term stability.[4] Once dissolved, it is recommended to store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can cause hydrolysis.[5]
Question 2: I am having trouble dissolving this compound. Could this be affecting its efficacy?
Answer: Absolutely. Poor solubility is a common reason for the low bioavailability and efficacy of small molecules.[6] If the compound is not fully dissolved, its effective concentration in your assay will be lower than intended.
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Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving many organic molecules for biological assays.[7] However, some pyrido[1,2-a]pyrimidin-4-one derivatives have been noted to be soluble only in DMF or DMSO.[8] It is crucial to ensure complete dissolution.
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Stock Solution Preparation: Prepare a high-concentration stock solution in 100% DMSO. Gentle warming and vortexing can aid dissolution. Visually inspect the solution to ensure there are no particulates.
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Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to do so in a way that avoids precipitation. A common pitfall is diluting a DMSO stock directly into an aqueous solution, which can cause the compound to crash out. A good practice is to make intermediate dilutions in a co-solvent or to add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.
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Solubility Limits: Be aware of the solubility limit of the compound in your final assay buffer. If your intended concentration exceeds this limit, you will not achieve the desired effective concentration. The pyrido[3,4-d]pyrimidine scaffold has been noted to have modest solubility at physiological pH.[9]
Table 1: General Guidelines for Compound Handling
| Parameter | Recommendation | Rationale |
| Purity | >98% | Impurities can have off-target effects or interfere with the assay. |
| Storage (Powder) | -20°C, desiccated | Prevents degradation over time. |
| Storage (Solution) | -80°C in aliquots | Minimizes freeze-thaw cycles and degradation in solution.[4] |
| Primary Solvent | 100% DMSO | Generally effective for this class of compounds. |
| Working Dilutions | Serial dilution with careful addition to aqueous media | Prevents precipitation and ensures accurate final concentration. |
Section 2: Experimental Design and Assay Conditions
Question 3: My compound shows low activity in a cell-based assay, but I haven't confirmed its entry into the cells. What should I do?
Answer: Cellular permeability is a critical factor for the efficacy of any intracellularly-acting agent.[1] If this compound cannot efficiently cross the cell membrane, it will not reach its target.
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Assess Cellular Uptake: You can use techniques like liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular concentration of the compound after incubation. Comparing the intracellular concentration to the concentration in the media will give you an indication of its permeability.
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Permeabilization Controls: As a control experiment, you can use a permeabilizing agent like digitonin to see if the compound's efficacy increases when direct access to the intracellular space is facilitated.[1] This can help distinguish between low permeability and other reasons for low efficacy.
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Structure-Activity Relationship (SAR) Data: Some derivatives of the related pyrido[3,4-d]pyrimidin-4(3H)-one scaffold have demonstrated cellular permeability in Caco-2 assays.[10] This suggests that the core scaffold is amenable to cellular uptake, but the specific substitutions on your molecule will influence its properties.
Question 4: Could the presence of serum in my cell culture media be affecting the compound's efficacy?
Answer: Yes, this is a significant consideration. Many small molecules bind to serum proteins, primarily albumin. The protein-bound fraction of the drug is generally considered inactive, as only the unbound (free) drug can interact with its target.
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Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum concentration in your media during the compound treatment period.
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Serum-Free Media: For short-term experiments, you may be able to incubate your cells in serum-free media with the compound.
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Quantify Free vs. Bound Compound: Techniques like equilibrium dialysis can be used to determine the fraction of the compound that is bound to serum proteins in your specific media formulation.
Question 5: I am not seeing a dose-dependent effect. What could be the issue?
Answer: A lack of a clear dose-response relationship can indicate several problems.
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Concentration Range: You may be testing a concentration range that is too narrow or not centered around the IC50 of the compound. Test a wider range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to high micromolar).
-
Solubility Issues: At higher concentrations, the compound may be precipitating out of solution, leading to a plateau in the observed effect.
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Off-Target Effects: At very high concentrations, you may be observing non-specific or toxic effects that are not related to the intended target. It's generally advisable to use the lowest concentration that produces the desired effect to minimize off-target activities.[9]
Section 3: Target Engagement and Biological Context
Question 6: I am assuming this compound is hitting a specific target in my cells. How can I verify this?
Answer: Verifying that your compound is engaging with its intended target is a crucial step in validating your results.
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Target Engagement Assays: There are several methods to assess target engagement in cells.
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Cellular Thermal Shift Assay (CETSA): This method measures the change in the thermal stability of a target protein upon ligand binding.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein in real-time.[1]
-
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Downstream Signaling Analysis: If your compound is an inhibitor of a specific pathway, you can measure the phosphorylation status or activity of downstream effector proteins. For example, if you are targeting a kinase, you can use Western blotting or other immunoassays to look at the phosphorylation of its known substrates. The pyrido[1,2-a]pyrimidin-4-one scaffold has been investigated for its role in inhibiting SHP2, which is involved in the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways.[11]
Workflow for Troubleshooting Low Efficacy
Caption: A stepwise workflow for troubleshooting low efficacy.
Question 7: What are the known or potential targets for the pyrido[1,2-a]pyrimidin-4-one scaffold?
Answer: The pyrido[1,2-a]pyrimidin-4-one scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets.[2] Different derivatives have shown activity against several target classes:
-
Kinases: This scaffold is found in inhibitors of various kinases, including Monopolar Spindle 1 (MPS1).[9]
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Phosphatases: Derivatives have been developed as allosteric inhibitors of SHP2.[11]
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Other Enzymes: Some derivatives have shown activity as activators of pyruvate kinase M2 (PKM2).
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Anti-inflammatory and Anticancer Activity: The scaffold is present in compounds with demonstrated anti-inflammatory and anticancer properties, suggesting a broad range of potential targets.[1]
It is important to note that the specific substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core dictates its target specificity and potency. Therefore, while the general scaffold provides clues, the precise target of this compound would need to be experimentally determined.
Hypothetical Signaling Pathway Inhibition
If this compound were an inhibitor of a kinase in a signaling pathway (e.g., the RAS-RAF-MEK-ERK pathway, which is modulated by SHP2), its effect could be measured by looking at downstream phosphorylation events.
Caption: Potential inhibition of the SHP2-mediated signaling pathway.
By systematically addressing these potential issues, you can effectively troubleshoot the low efficacy of this compound in your experiments and gain confidence in your results.
References
-
Virginia Open Data Portal. Compound 529101: this compound. Available from: [Link]
-
Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 - ACS Publications. Available from: [Link]
-
Development of selective pyrido[2,3-d]pyrimidin-7(8H)-one-based Mammalian STE20-like (MST3/4) kinase inhibitors | bioRxiv. Available from: [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available from: [Link]
-
4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. Available from: [Link]
-
Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed. Available from: [Link]
-
4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. Available from: [Link]
-
Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
In vitro kinase assay - Protocols.io. Available from: [Link]
-
Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC - NIH. Available from: [Link]
-
Vitamins in cell culture media: Stability and stabilization strategies - PMC - PubMed Central. Available from: [Link]
-
Strategies to overcome drug resistance using SHP2 inhibitors - PMC - NIH. Available from: [Link]
-
A novel cell permeability assay for macromolecules - PMC - NIH. Available from: [Link]
-
8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Sidestepping SHP2 inhibition - Rockefeller University Press. Available from: [Link]
-
Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements | Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]
-
Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures | bioRxiv. Available from: [Link]
-
How Does a Biochemical Kinase Assay Work? - BellBrook Labs. Available from: [Link]
-
Development of MPS1 Inhibitors: Recent Advances and Perspectives - ACS Publications. Available from: [Link]
-
SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy | Cancer Discovery - AACR Journals. Available from: [Link]
-
Assay Development for Protein Kinase Enzymes - NCBI - NIH. Available from: [Link]
-
Assessing the Intestinal Permeability of Small Molecule Drugs via Diffusion Motion on a Multidimensional Free Energy Surface. Available from: [Link]
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Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function? | ResearchGate. Available from: [Link]
-
SHP2 Inhibitors Undergo Exploration in Combinations | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available from: [Link]
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What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. Available from: [Link]
-
Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl - Cheméo. Available from: [Link]
-
Cell culture medium question : r/labrats - Reddit. Available from: [Link]
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(PDF) Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function. Available from: [Link]
-
In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC - PubMed Central. Available from: [Link]
-
Kinase assays | BMG LABTECH. Available from: [Link]
-
Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes | ACS Bio & Med Chem Au. Available from: [Link]
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Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. Available from: [Link]
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Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds - MDPI. Available from: [Link]
-
Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Available from: [Link]
-
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PMC - NIH. Available from: [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. Available from: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - MDPI. Available from: [Link]
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Drug Bioavailability - Clinical Pharmacology - MSD Manual Professional Edition. Available from: [Link]
Sources
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- 11. Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold and its derivatives. This guide is designed to provide expert, field-proven insights into proactively identifying, understanding, and mitigating off-target effects to enhance the specificity and therapeutic potential of your compounds.
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the basis for molecules targeting a range of proteins, including kinases and phosphatases.[1][2][3] For instance, derivatives of this scaffold have been developed as potent allosteric inhibitors of SHP2 and activators of PKM2.[2][4] However, like many small molecules designed to interact with conserved binding sites (e.g., the ATP pocket of kinases), achieving high selectivity is a primary challenge.[5][6] Off-target interactions can lead to misleading experimental results, toxicity, and ultimate failure in later-stage development.[7]
This document provides a structured, question-driven approach to troubleshooting and minimizing these undesirable effects.
Part 1: Frequently Asked Questions - Understanding the Core Problem
This section addresses foundational concepts regarding off-target effects for this class of compounds.
Q1: What exactly are "off-target" effects for a molecule like an this compound derivative?
A: An off-target effect is any interaction of the compound with a biological molecule other than its intended therapeutic target. For a pyrido[1,2-a]pyrimidin-4-one derivative designed, for example, as a kinase inhibitor, the "on-target" is the specific kinase you aim to inhibit. Off-targets would be any other kinases or ATP-binding proteins that the compound also binds to and modulates. These unintended interactions can lead to a variety of cellular responses, from confounding your experimental data to causing toxicity.[7]
Q2: Why is this scaffold potentially prone to off-target effects?
A: The issue often lies in the nature of the target class. Many pyrido[1,2-a]pyrimidin-4-one derivatives are designed to compete with endogenous ligands like ATP.[6] The human genome contains over 500 protein kinases (the "kinome"), all of which share a structurally conserved ATP-binding pocket.[6] While there are subtle differences, this homology makes it challenging to design a small molecule that fits perfectly into the "lock" of one kinase without also having some affinity for the very similar "locks" of others. This polypharmacology can be a significant hurdle.[8][9]
Q3: What are the tangible consequences of failing to address off-target activity early?
A: The consequences are significant and costly. In early-stage research, off-target effects can cause a misinterpretation of the mechanism of action, leading you to pursue a flawed hypothesis. In preclinical development, unexpected toxicities can arise, causing delays or termination of the program. A survey by the IQ Consortium indicated that non-clinical toxicity due to off-target interactions is a primary reason for drug attrition.[7] Therefore, early and comprehensive off-target profiling is not just a regulatory hurdle but a critical step in de-risking a project.
Part 2: Troubleshooting Guide - A Proactive Strategy for Selectivity
This section provides a step-by-step, problem-oriented guide for researchers encountering specific challenges during their experiments.
Scenario 1: "My initial screen shows my compound is potent, but I have no idea how selective it is. Where do I begin?"
This is the most common and critical stage. Potency without selectivity is often a dead end. A systematic, tiered approach is essential.
Causality: Before committing significant resources to expensive wet-lab experiments, computational methods can provide a valuable roadmap.[10] These tools use algorithms to screen your compound's structure against databases of known protein binding sites, predicting potential off-target interactions based on structural and chemical similarity.[10][11][12] This allows you to generate a preliminary "hit list" of potential off-targets to investigate further.
Experimental Protocol: Predictive Off-Target Screening
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Obtain a 2D or 3D structure file of your this compound derivative (e.g., in .SDF or .MOL2 format).
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Select appropriate software/web servers. Options range from free academic tools to commercial platforms (e.g., SwissTargetPrediction, SuperPred, ChemMapper).
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Submit your structure to the server. The algorithm will compare it to libraries of active compounds and their known targets.
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Analyze the results. The output will be a ranked list of potential targets. Pay close attention to protein families that are known to be problematic, such as kinases, GPCRs, and ion channels.
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Prioritize: Use this list to inform the design of your first experimental selectivity panel.
Causality: Computational predictions are not proof; they are hypotheses that must be tested experimentally. The most direct way to assess selectivity for a kinase inhibitor is to screen it against a large, representative panel of kinases. This provides an empirical measure of your compound's specificity across the kinome.
Workflow: The most efficient method is to use a commercial Contract Research Organization (CRO) that specializes in kinome profiling. These services offer standardized, high-throughput assays.
| Profiling Technology | Principle | Typical Output | Considerations |
| Radiometric Assays | Measures the transfer of radiolabeled phosphate (³³P-ATP) to a substrate.[13] | % Inhibition at a fixed compound concentration (e.g., 1 µM). | Gold standard for sensitivity, but requires handling of radioactive materials. |
| Luminescence/Fluorescence | Measures ATP depletion (e.g., Kinase-Glo®) or product formation using fluorescent antibodies.[6] | % Inhibition or IC₅₀ values. | High-throughput, non-radioactive. Potential for compound interference with the detection method. |
| Label-Free Mass Spectrometry | Directly measures substrate phosphorylation and can profile many kinases simultaneously. | Quantitative data on kinase activity modulation. | Can provide a broad, unbiased view of kinome activity. |
Various CROs like Promega, Reaction Biology, and Pharmaron offer extensive kinase profiling panels.[6][14][15]
Scenario 2: "My kinome scan revealed several off-targets. How do I know if these are real and relevant in a cellular context?"
An in vitro hit does not always translate to a cellular effect. It is crucial to validate these findings using orthogonal methods in a more biologically relevant system.
Causality: An orthogonal assay confirms the interaction using a different physical principle than the primary screen. This helps eliminate artifacts specific to the initial assay format (e.g., compound interference with luciferase). A thermal shift assay, for instance, directly measures physical binding of the compound to the protein, independent of enzymatic activity.
Experimental Protocol: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
-
Reagents: Purified recombinant off-target kinase, your compound, and a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Preparation: Mix the kinase, dye, and varying concentrations of your compound in a multiwell PCR plate. Include a no-compound (DMSO) control.
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Thermal Denaturation: Use a real-time PCR instrument to slowly increase the temperature in increments.
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Data Acquisition: Measure the fluorescence at each temperature point. As the protein unfolds, the dye will bind, and fluorescence will increase.
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Analysis: The temperature at which 50% of the protein is unfolded is the melting temperature (Tm). A successful binding event will stabilize the protein, resulting in a positive shift in the Tm. This confirms direct physical interaction.[16]
Causality: A compound must enter the cell and engage its target at concentrations achievable in the assay. Cellular target engagement assays measure this direct interaction within a live cell, providing a crucial link between biochemical activity and cellular function.
Experimental Protocol: NanoBRET™ Target Engagement Assay This is a widely used technology for quantifying compound binding to specific proteins in living cells.[14][16]
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Cell Line Engineering: Create a cell line that expresses the off-target kinase of interest as a fusion protein with NanoLuc® luciferase.
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Assay Principle: Add a fluorescent tracer that is known to bind the kinase's active site. In the absence of your compound, energy from the luciferase is transferred to the tracer via Bioluminescence Resonance Energy Transfer (BRET), generating a signal.
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Compound Addition: Treat the cells with your this compound derivative.
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Measurement: If your compound enters the cell and binds to the kinase, it will displace the fluorescent tracer, leading to a loss of the BRET signal.
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Analysis: The dose-dependent loss of signal allows for the calculation of an IC₅₀ value, representing the concentration of your compound required to engage 50% of the target protein in a live cell.
Scenario 3: "How can I differentiate between on-target and off-target effects in my phenotypic cell assays?"
This is a critical question for validating your mechanism of action. If your compound induces cell death, for example, you must prove it is due to the inhibition of your intended target and not an off-target.
Causality: The goal is to demonstrate that the observed phenotype is directly and solely linked to the modulation of your intended target. This requires a multi-pronged approach.
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Structurally-Related Inactive Control: Synthesize a close analog of your active compound that is devoid of on-target activity. If this "dead" compound fails to produce the cellular phenotype, it strengthens the case that the phenotype is linked to the specific pharmacology of your active molecule.
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Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of your intended target protein. If knocking down the target phenocopies the effect of your compound, it provides strong evidence for an on-target mechanism. Conversely, if your compound still produces the effect in a knockout cell line, it points to a significant off-target effect.
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Rescue Experiments: In a target-knockout cell line, introduce a mutated version of your target that is resistant to your compound. If the cellular phenotype is reversed (rescued) in these cells, it provides definitive proof of on-target action.
Part 3: Visualization & Advanced Workflows
Workflow for Off-Target Mitigation
The following diagram illustrates the integrated workflow for identifying and minimizing off-target effects, moving from broad screening to definitive validation.
Caption: Integrated workflow for identifying, validating, and mitigating off-target effects.
Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates a scenario where a compound designed to activate PKM2 also unintentionally inhibits a receptor tyrosine kinase (RTK), leading to an off-target effect.
Caption: On-target activation of PKM2 versus off-target inhibition of an RTK.
References
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Chen, X., & Ren, J. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 982111. [Link]
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Zhang, L., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(19), 11865. [Link]
-
CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. [Link]
-
Stephenson, E. H., & Higgins, G. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1317135. [Link]
-
Lee, S. H., et al. (2024). Therapeutic effects of mirodenafil, a phosphodiesterase 5 inhibitor, on stroke models in rats. Scientific Reports, 14(1), 1-12. [Link]
-
Boxer, M. B., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(11), 3274-3280. [Link]
-
Huang, D., et al. (2024). Computational Prediction of Off-Target Effects in CRISPR Systems. CRISPR, 7(1), 1-10. [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]
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Singh, U. P., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ChemistrySelect, 8(13), e202204738. [Link]
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Oncolines B.V. (n.d.). Kinome Profiling. [Link]
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Talevi, A. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Pharmacology, 14, 1297592. [Link]
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Boezio, A. A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N2. Journal of Medicinal Chemistry, 61(19), 8740-8752. [Link]
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Cui, Y., et al. (2016). Efficacy and safety of mirodenafil for patients with erectile dysfunction: a meta-analysis of three multicenter, randomized, double-blind, placebo-controlled clinical trials. Postgraduate Medicine, 128(1), 119-126. [Link]
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Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. In Computational Methods for Understanding and Reprogramming the Cell (pp. 45-56). Springer. [Link]
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Na, D., & Lee, C. (2024). Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. Biotechnology and Bioprocess Engineering, 29(1), 1-13. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]
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Berginski, M. E., & Gomez, S. M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. In Protein Kinase Inhibitors as Signal Transduction Modulators (pp. 1-36). Wiley-VCH. [Link]
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U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
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Stephenson, E. H., & Higgins, G. S. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Cell and Developmental Biology, 11, 1317135. [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link]
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Kulkarni, M. V., et al. (2015). Synthesis of 4H-pyrido [1, 2-a] pyrimidin-4-one derivatives as Anti-inflammatory agents. Indian Journal of Chemistry-Section B, 54B(1), 128-135. [Link]
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Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Journal of Chemical Information and Modeling, 59(8), 3656-3669. [Link]
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Pae, H. O., & Chung, H. T. (2008). Efficacy and Safety of Mirodenafil, A New Oral Phosphodiesterase Type 5 Inhibitor, for Treatment of Erectile Dysfunction. Current Drug Targets, 9(12), 1178-1185. [Link]
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Hadian, K., & MPAK, M. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 25(1), 3-8. [Link]
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Bhattacherjee, A., & Singh, S. (2020). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Current Genomics, 21(3), 164-177. [Link]
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Abdel-Aziz, A. A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Journal of the Iranian Chemical Society, 19(10), 4225-4247. [Link]
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Alzheimer's Drug Discovery Foundation. (2024). Mirodenafil. [Link]
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Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. [Link]
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Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening. [Link]
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Zhao, J., et al. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. [Link]
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Lin, M., et al. (2018). Off-target predictions in CRISPR-Cas9 gene editing using deep learning. Bioinformatics, 34(17), i699-i707. [Link]
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Niaz, F., & Ahmad, A. (2021). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. Plants, 10(10), 2056. [Link]
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Bieberich, A. A., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences, 24(5), 4991. [Link]
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KCAS. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]
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Video Journal of Dementia. (2025). Update on the ongoing Phase III POLARIS-AD trial of mirodenafil in MCI or mild dementia due to AD. [Link]
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Technical Support Center: Scaling Up 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the transition from laboratory-scale synthesis to pilot or manufacturing scale. Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and safety of your process.
Introduction: The Scale-Up Challenge
This compound is a key heterocyclic scaffold in medicinal chemistry, appearing in various pharmacologically active agents.[1][2] While its synthesis may be straightforward at the gram scale in a laboratory, scaling up production presents significant challenges. Issues that are negligible in a round-bottom flask can become critical in a multi-liter reactor. The most common hurdles involve managing reaction exotherms, ensuring adequate mixing, controlling crystallization for consistent purity, and preventing impurity formation.[3][4]
This guide addresses these challenges by breaking down the process into key stages and providing causal explanations for common problems and their solutions.
Section 1: The Synthetic Pathway - Gould-Jacobs Reaction
A prevalent and robust method for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core is the Gould-Jacobs reaction.[5] This pathway involves two key steps:
-
Condensation: Reaction of 2-amino-4-methylpyridine with an appropriate malonic ester derivative (e.g., diethyl ethoxymethylenemalonate, EMME) to form an enamine intermediate.
-
Thermal Cyclization: High-temperature ring closure of the intermediate to form the final bicyclic product, typically in a high-boiling point solvent like Dowtherm A or diphenyl ether.
Below is a workflow diagram illustrating this process.
Caption: Competing cyclization pathways leading to the desired product and an isomeric impurity.
-
Mitigation Strategy:
-
Lower Cyclization Temperature: This side reaction is often more prevalent at excessively high temperatures. See if you can achieve full conversion at a slightly lower temperature (e.g., 240°C instead of 255°C), even if it takes longer.
-
Optimize Purification: A carefully optimized crystallization or slurry wash may be able to purge this impurity. Screen a range of solvents (see table below). A solvent system that provides marginal solubility for the desired product may be effective.
-
Data Summary: Solvent Screening for Purification
| Solvent | Boiling Point (°C) | Suitability for Slurry Wash | Comments |
| Acetone | 56 | Excellent | Good for removing non-polar impurities and residual Dowtherm A. |
| Ethyl Acetate | 77 | Good | Slightly better solvating power than acetone for some impurities. |
| Isopropanol (IPA) | 82 | Good | A good balance of polarity and boiling point. |
| Acetonitrile | 82 | Moderate | Can be effective but may have higher product solubility. |
| Toluene | 111 | Poor | Product solubility is likely too low; better as an anti-solvent. |
| Water | 100 | N/A | Only suitable for purification via acid-base extraction. |
Section 3: Process Safety Considerations
Q1: What are the primary safety hazards when scaling up this process?
A1: The main hazards are thermal runaway and handling of high-boiling point, hot liquids.
-
Thermal Runaway: The high temperatures required for the cyclization step are close to the decomposition onset temperature of many organic molecules. If the reaction temperature exceeds the setpoint due to poor control, a runaway exothermic decomposition could occur, leading to a rapid increase in temperature and pressure inside the reactor.
-
Mitigation:
-
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) on the starting materials and the reaction mixture to determine the onset temperature of any exothermic events. Ensure your process operating temperature is well below this onset (a safety margin of at least 50-70°C is recommended).
-
Emergency Quench Plan: Have a pre-defined and tested plan to quickly cool or quench the reaction in an emergency. This could involve an emergency cooling loop on the reactor jacket or a pre-charged vessel with a cold, inert quenching agent.
-
-
-
Handling Hot Liquids: Dowtherm A and other heat transfer fluids are operated at temperatures that can cause severe burns and ignite flammable materials.
-
Mitigation:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate heat-resistant gloves, face shields, and protective clothing.
-
Engineered Controls: Use contained transfer lines for charging and discharging the hot reactor. Avoid open handling of hot liquids. Ensure the reactor has a robust pressure relief system.
-
-
References
-
Bastos, C. M., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. ACS Publications. Available at: [Link]
-
Bhawale, D., et al. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. Available at: [Link]
-
Hermecz, I., et al. (2001). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Available at: [Link]
-
Li, J., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Publishing. Available at: [Link]
-
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available at: [Link]
-
Queiroz, M. J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
Patil, S. A., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. ResearchGate. Available at: [Link]
-
Schenone, S., et al. (2008). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. Available at: [Link]
-
Reddit Chemistry Community. (2019). Why are some reactions difficult to scale up? Reddit. Available at: [Link]
-
Shah, R., et al. (2014). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. ResearchGate. Available at: [Link]
-
Frontier, A. J. (n.d.). How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
-
Reddit Chemical Engineering Community. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit. Available at: [Link]
-
Frontier, A. J. (n.d.). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Available at: [Link]
- F. Hoffmann-La Roche AG. (2021). New forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making. Google Patents.
-
Arshad, M. F., et al. (2022). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Molecular Structure. Available at: [Link]
-
Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Anzini, M., et al. (2012). A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. ResearchGate. Available at: [Link]
-
Frontier, A. J. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! University of Rochester, Department of Chemistry. Available at: [Link]
-
Al-Fahad, A. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]
-
Lategui, B. E., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. ACS Publications. Available at: [Link]
-
Reddy, B. V. S., et al. (2014). Auto-tandem catalysis: synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via copper-catalyzed aza-Michael addition–aerobic dehydrogenation–intramolecular amidation. RSC Publishing. Available at: [Link]
Sources
Technical Support Center: Crystallization of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the dedicated technical support center for the purification of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one via crystallization. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for obtaining high-purity crystalline material. The pyrido[1,2-a]pyrimidine core is a significant scaffold in medicinal chemistry, and achieving optimal purity is paramount for subsequent applications.[1] This document provides a framework for troubleshooting and refining your crystallization protocols.
Understanding the Molecule: Crystallization Predisposition
This compound is a relatively planar, fused heterocyclic system. Such planar aromatic structures have a propensity for π-π stacking interactions, which can facilitate orderly crystal lattice formation.[2] However, these same intermolecular forces can also lead to challenges such as the formation of fine powders or "oiling out," where the compound separates as a liquid phase instead of a solid. The methyl group at the 8-position can influence crystal packing and solubility compared to the unsubstituted parent compound.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem 1: The Compound "Oils Out" and Does Not Form a Crystalline Solid.
Causality: "Oiling out" typically occurs when the solute is highly supersaturated in the hot solvent, and upon cooling, the solubility decreases so rapidly that the molecules aggregate as a disordered, supercooled liquid phase rather than organizing into a crystal lattice. This is more common when the melting point of the compound is close to the boiling point of the solvent.
Solutions:
-
Increase the Solvent Volume: The most straightforward approach is to dissolve the oil in additional hot solvent to reduce the degree of supersaturation upon cooling.
-
Slow Down the Cooling Rate: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature on the benchtop, insulated with glass wool or a similar material, before transferring it to an ice bath.
-
Solvent System Modification:
-
Introduce a "Poorer" Solvent: If you are using a very good solvent, consider a mixed solvent system. Dissolve the compound in a minimal amount of a good, hot solvent (e.g., ethanol, ethyl acetate) and then slowly add a poorer, miscible solvent (e.g., hexanes, water) dropwise at an elevated temperature until the solution becomes slightly turbid. Then, add a few drops of the good solvent to redissolve the solid and allow it to cool slowly.
-
Change the Primary Solvent: Experiment with solvents that have a lower boiling point.
-
Problem 2: No Crystals Form, Even After Extended Cooling.
Causality: This issue arises from either insufficient supersaturation (too much solvent) or a high kinetic barrier to nucleation.
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: If you have a small crystal of pure this compound, add it to the cooled, supersaturated solution to act as a template for crystal growth.
-
-
Increase Concentration:
-
Evaporation: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Be careful not to evaporate too much solvent, which could lead to "oiling out."
-
Anti-Solvent Addition: As described above, carefully add a miscible anti-solvent to the solution at room temperature to decrease the overall solubility of your compound.
-
Problem 3: The Resulting Crystals Are Very Fine Needles or a Powder.
Causality: The rapid formation of many nuclei, followed by fast crystal growth, often leads to small, impure crystals. This is a common consequence of high supersaturation and rapid cooling.
Solutions:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: This is the most critical parameter. A slower cooling rate allows for fewer nuclei to form and promotes the growth of larger, more perfect crystals.
-
Use a More Dilute Solution: Starting with a slightly larger volume of solvent will decrease the initial supersaturation.
-
-
Consider a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature may slow down the crystallization process and encourage the growth of larger crystals.
Problem 4: The Recovered Crystals Have Low Purity.
Causality: Impurities can become trapped within the crystal lattice (occlusion) or adhere to the crystal surface. This is often exacerbated by rapid crystallization.
Solutions:
-
Optimize the Crystallization Process:
-
Slow Cooling: This is crucial for allowing impurities to remain in the mother liquor.
-
Appropriate Solvent Selection: Choose a solvent where the impurities are either highly soluble at all temperatures or very insoluble, so they can be removed by hot filtration.
-
-
Washing the Crystals: After filtration, wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Recrystallization: A second crystallization step is often necessary to achieve high purity.
Experimental Workflow: A Step-by-Step Protocol for Recrystallization
Caption: A general workflow for the recrystallization of this compound, including troubleshooting loops.
Data Presentation: Solvent Selection Guide
Table 1: Recommended Solvents for Crystallization of this compound
| Solvent | Boiling Point (°C) | Suitability as Primary Solvent | Suitability as Anti-Solvent | Comments |
| Ethanol | 78 | Good | Fair | A good starting point. Provides a significant solubility differential between hot and cold. |
| Ethyl Acetate | 77 | Good | Fair | Often a good choice for compounds of moderate polarity. A related compound has been successfully recrystallized from this solvent.[3] |
| Acetonitrile | 82 | Fair | Good | May be a suitable solvent, but careful control of cooling is needed. |
| Acetone | 56 | Fair | Good | Lower boiling point can be advantageous. May require a co-solvent. |
| Isopropanol | 82 | Good | Fair | Similar to ethanol, can be a good alternative. |
| Toluene | 111 | Poor | Good | Generally, the compound will have low solubility. Can be used as an anti-solvent with a more polar primary solvent. |
| Hexanes/Heptane | 69 / 98 | Poor | Excellent | Use as an anti-solvent with more polar primary solvents like ethanol or ethyl acetate. |
| Water | 100 | Poor | Excellent | The compound is expected to have very low water solubility. Ideal as an anti-solvent for water-miscible primary solvents like ethanol or acetone. |
Frequently Asked Questions (FAQs)
Q1: How does the 8-methyl group affect the crystallization process compared to the parent 4H-pyrido[1,2-a]pyrimidin-4-one?
The methyl group can have several effects. It increases the molecular weight and can slightly increase the lipophilicity of the molecule. This may lead to a slight decrease in solubility in very polar solvents and a slight increase in less polar organic solvents. The methyl group can also influence the crystal packing, potentially leading to different crystal habits (shapes) or even polymorphism.
Q2: I'm using a mixed solvent system and my compound is still oiling out. What should I do?
In a mixed solvent system, oiling out can be a sign that the anti-solvent is being added too quickly or at too low a temperature. Try adding the anti-solvent very slowly to the hot solution of your compound in the primary solvent, ensuring that the solution remains clear. If it becomes persistently cloudy, add a small amount of the primary solvent to clarify it before allowing it to cool slowly.
Q3: Is it better to use a single solvent or a mixed solvent system?
A single solvent is often preferred for its simplicity and reproducibility. However, for many compounds, a single solvent that provides the ideal solubility profile (high solubility when hot, low solubility when cold) cannot be found. In such cases, a mixed solvent system offers greater flexibility to fine-tune the solubility and achieve good crystal growth.
Q4: How can I be sure my crystals are pure?
The primary methods for assessing the purity of your crystalline product are melting point analysis and spectroscopic techniques. A pure compound will have a sharp melting point range (typically < 2 °C). Broad melting ranges are indicative of impurities. Confirmation of purity should be done using techniques like ¹H NMR, ¹³C NMR, and LC-MS to check for the presence of residual solvents or other contaminants.
Q5: What is the best way to dry the crystals?
After filtration, the crystals should be dried under vacuum to remove residual solvent. A vacuum oven at a temperature well below the compound's melting point can be used. For small quantities, air drying in a desiccator may be sufficient, but vacuum drying is more efficient.
References
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. [Link]
-
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Institutes of Health. [Link]
Sources
Validation & Comparative
A Comparative Guide to SHP2 Inhibitors: Benchmarking 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Clinical-Stage Candidates
Introduction: The Therapeutic Promise of Targeting SHP2
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in cell signaling.[][2] It is a crucial transducer of signals from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) signaling cascade.[2][3] Dysregulation of SHP2 activity, through either gain-of-function mutations or overexpression, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and numerous cancers.[] Consequently, SHP2 has emerged as a high-priority target for therapeutic intervention in oncology.
Historically, the development of SHP2 inhibitors was fraught with challenges, primarily due to the difficulty in achieving selectivity against other highly homologous protein tyrosine phosphatases (PTPs), such as SHP1.[] A breakthrough in the field came with the discovery of allosteric inhibitors, which bind to a unique pocket at the interface of the N-SH2, C-SH2, and PTP domains, stabilizing SHP2 in its auto-inhibited conformation.[] This novel mechanism offered high selectivity and oral bioavailability, reigniting interest in targeting SHP2.
This guide provides an in-depth comparison of a novel class of SHP2 inhibitors based on the 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold with established, clinical-stage allosteric inhibitors, including SHP099, TNO155, and RMC-4630. We will delve into their mechanism of action, comparative efficacy based on available preclinical data, and provide detailed experimental protocols for their evaluation.
The SHP2 Signaling Pathway: A Central Node in Oncogenesis
SHP2 acts as a critical signaling hub downstream of activated RTKs. Upon growth factor binding, RTKs dimerize and autophosphorylate, creating docking sites for SHP2's SH2 domains. This recruitment to the plasma membrane and subsequent conformational changes relieve its auto-inhibition, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of the RAS-MAPK pathway, which in turn promotes cell proliferation, survival, and differentiation.
Caption: The SHP2 signaling cascade, a key driver of cell growth.
A New Contender: this compound Derivatives
Recent research has identified a novel class of allosteric SHP2 inhibitors based on the this compound scaffold.[4] Through a scaffold hopping strategy, researchers designed and synthesized a series of compounds, with compound 14i emerging as a particularly promising lead.[4]
Compound 14i exhibits potent enzymatic activity against full-length SHP2, with an IC50 of 0.104 µM.[4] Importantly, it shows a significantly lower inhibitory effect on the isolated catalytic PTP domain of SHP2 (IC50 > 50 µM), which is a hallmark of an allosteric inhibition mechanism.[4] This indicates that 14i stabilizes the auto-inhibited conformation of SHP2 rather than directly blocking the active site.
In cellular assays, 14i demonstrates potent anti-proliferative activity against various cancer cell lines. Notably, it displayed stronger inhibitory activity against NCI-H358 and MIA-PaCa2 cells compared to the first-generation allosteric inhibitor, SHP099.[4] Mechanistic studies have confirmed that 14i induces apoptosis, arrests the cell cycle in the G0/G1 phase, and downregulates the phosphorylation of downstream effectors such as ERK1/2 and Akt in cancer cells.[4]
Comparative Analysis of SHP2 Inhibitors
To provide a clear perspective on the potential of this compound derivatives, we have compiled available preclinical data for compound 14i and compared it with the well-characterized SHP2 inhibitors SHP099, TNO155, and RMC-4630.
| Inhibitor | Scaffold | Enzymatic IC50 (Full-Length SHP2) | Cellular Anti-proliferative IC50 | Selectivity | Clinical Stage |
| Compound 14i | This compound | 0.104 µM[4] | Kyse-520: 1.06 µM[4] | Allosteric (low activity against SHP2-PTP)[4] | Preclinical |
| SHP099 | Pyrimidine | 0.071 µM | Potent in various cancer cell lines | Highly selective over other PTPs, including SHP1 | Preclinical/Tool Compound |
| TNO155 | Not disclosed | 0.011 µM[] | Varies by cell line | High selectivity for SHP2[] | Phase II[] |
| RMC-4630 | Not disclosed | Potent (specific IC50 not readily available in public domain) | Active in RAS-addicted solid cancers | Potent and selective | Phase I/II |
Experimental Methodologies for SHP2 Inhibitor Evaluation
The characterization of SHP2 inhibitors requires a multi-faceted approach, employing a combination of biochemical and cell-based assays to determine potency, mechanism of action, and cellular efficacy.
Caption: A typical workflow for the evaluation of SHP2 inhibitors.
SHP2 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the phosphatase activity of purified SHP2 enzyme. A common and robust method utilizes a fluorogenic substrate, 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Principle: SHP2 dephosphorylates the non-fluorescent DiFMUP substrate to the highly fluorescent product, 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of DiFMU formation, measured by fluorescence intensity, is proportional to SHP2 activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 5 mM DTT, and 0.01% Tween-20.
-
Enzyme Solution: Prepare a working solution of full-length recombinant human SHP2 in Assay Buffer. The final concentration will need to be optimized but is typically in the low nanomolar range.
-
Substrate Solution: Prepare a stock solution of DiFMUP in DMSO and dilute to the desired final concentration (typically around its Km value) in Assay Buffer.
-
Compound Dilutions: Prepare a serial dilution of the test compounds in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of diluted compound or DMSO (vehicle control) to the appropriate wells.
-
Add 18 µL of the SHP2 enzyme solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 5 µL of the DiFMUP substrate solution to all wells.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.
Principle: Upon heating, proteins denature and aggregate. The binding of a small molecule inhibitor can stabilize the target protein, resulting in a higher melting temperature (Tm). This change in thermal stability can be quantified by measuring the amount of soluble protein remaining after a heat shock.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cancer cells known to be sensitive to SHP2 inhibition (e.g., KYSE-520) to 70-80% confluency.
-
Treat the cells with various concentrations of the SHP2 inhibitor or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
-
Detection of Soluble SHP2:
-
Analyze the amount of soluble SHP2 in each sample by Western blotting using a specific anti-SHP2 antibody.
-
Quantify the band intensities and plot the percentage of soluble SHP2 against the temperature for each compound concentration.
-
The shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Western Blotting for Phospho-ERK (pERK)
This assay assesses the functional consequence of SHP2 inhibition by measuring the phosphorylation status of a key downstream effector, ERK.
Principle: Inhibition of SHP2 disrupts the RAS-MAPK signaling pathway, leading to a decrease in the phosphorylation of ERK at Thr202/Tyr204. This reduction in pERK levels can be detected by Western blotting using a phospho-specific antibody.
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere overnight.
-
Starve the cells in a serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with the SHP2 inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., EGF or HGF) for a short period (e.g., 10-15 minutes) to activate the RTK/SHP2/MAPK pathway.
-
Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total ERK or a housekeeping protein like GAPDH or β-actin.
-
Quantify the band intensities for pERK and total ERK.
-
Calculate the ratio of pERK to total ERK and normalize to the stimulated vehicle control to determine the extent of pathway inhibition.
-
Conclusion and Future Perspectives
The development of allosteric SHP2 inhibitors has marked a significant advancement in precision oncology. The novel this compound scaffold, represented by the promising lead compound 14i, demonstrates potent and selective SHP2 inhibition with encouraging anti-proliferative activity.[4] While direct, head-to-head comparisons are pending, the initial data suggests that this new class of inhibitors may offer comparable or even superior efficacy in certain contexts when compared to established inhibitors like SHP099.[4]
Further preclinical development of this compound derivatives should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as in vivo efficacy studies in relevant cancer models. As with other SHP2 inhibitors, the therapeutic potential of this new class will likely be maximized in combination with other targeted therapies, such as KRAS G12C inhibitors or RTK inhibitors, to overcome adaptive resistance mechanisms.[2] The continued exploration of novel scaffolds like the one presented here is crucial for expanding the therapeutic arsenal against SHP2-driven malignancies.
References
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Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 147, 107661. [Link]
-
Chen, Y. N. P., et al. (2016). Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535(7610), 148–152. [Link]
-
Targeted Oncology. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. [Link]
-
LaRochelle, J. R., et al. (2018). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry, 293(43), 16687–16699. [Link]
-
Brana, I., et al. (2021). Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. Journal of Clinical Oncology, 39(15_suppl), 3005-3005. [Link]
-
Hofmann, M. H., et al. (2021). Abstract LB001: Anti-tumor activity and tolerability of the SHP2 inhibitor RMC-4630 as a single agent in patients with RAS-addicted solid cancers. Cancer Research, 81(13_Supplement), LB001. [Link]
-
Bio-Rad. General Protocol for Western Blotting. [Link]
Sources
A Comparative Guide to the Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives in Oncology Research
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the efficacy of various derivatives of this scaffold, with a particular focus on their anticancer properties. We will delve into the experimental data supporting their activity, elucidate their mechanisms of action, and provide detailed protocols for their evaluation, empowering researchers to make informed decisions in their drug discovery endeavors.
Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Core
The fused heterocyclic system of pyrido[1,2-a]pyrimidin-4-one has garnered significant attention from medicinal chemists due to its versatile biological profile, which includes anti-inflammatory, antimicrobial, and notable anticancer activities.[1] Its rigid, planar structure provides a unique framework for the strategic placement of various functional groups, allowing for the fine-tuning of its pharmacological properties and target specificity. This adaptability has led to the development of numerous derivatives with potent and selective anticancer efficacy.
Comparative Efficacy of Pyrido[1,2-a]pyrimidin-4-one Derivatives: A Data-Driven Analysis
The true measure of a compound's potential lies in its performance in well-controlled experimental settings. Here, we compare the in vitro anticancer activity of several key pyrido[1,2-a]pyrimidin-4-one derivatives from various studies, focusing on their half-maximal inhibitory concentrations (IC₅₀) against a panel of human cancer cell lines.
Targeting Epidermal Growth Factor Receptor (EGFR)
A series of novel pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potent EGFR inhibitors. The rationale behind this approach is the critical role of EGFR in cell proliferation and survival, with its dysregulation being a hallmark of many cancers.[2] The most promising compounds from this series demonstrated significant cytotoxic activity against various cancer cell lines.
| Compound | A-549 (Lung) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) |
| 8a | 16.2 | 7.98 | 25.61 | 0.099 | 0.123 |
| 8b | 16 | 18.01 | >100 | 0.419 | 0.290 |
| 8d | 7.23 | 7.12 | >100 | - | - |
| 9a | - | 9.26 | - | 0.594 | 0.571 |
| Erlotinib | 6.53 | 11.05 | - | - | - |
| Data synthesized from a study by Al-Suwaidan et al. (2022).[2] |
Expert Analysis: Compound 8a emerged as a particularly potent derivative, exhibiting strong inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant, which is associated with acquired resistance to first-generation EGFR inhibitors.[2] Its superior performance against the PC-3 prostate cancer cell line compared to the reference drug Erlotinib highlights its potential for further development. The structure-activity relationship (SAR) studies revealed that the presence of an electron-donating methoxy group at the 4-position of the quinazoline ring was beneficial for the observed activity.[2]
Allosteric Inhibition of SHP2 Phosphatase
Another promising avenue for anticancer therapy is the inhibition of the SHP2 protein tyrosine phosphatase, a key signaling node in the RAS-ERK and PI3K-AKT pathways.[3] A series of pyrido[1,2-a]pyrimidin-4-one derivatives were developed as novel allosteric inhibitors of SHP2.
| Compound | SHP2 (enzymatic) IC₅₀ (µM) | Kyse-520 (Esophageal) IC₅₀ (µM) | NCI-H358 (Lung) IC₅₀ (µM) | MIA-PaCa2 (Pancreatic) IC₅₀ (µM) |
| 14i | 0.104 | 1.06 | - | - |
| SHP099 | - | - | >10 | >10 |
| Data from a study by Wang et al. (2024).[3] |
Expert Analysis: Compound 14i demonstrated high enzymatic activity against full-length SHP2 and potent antiproliferative activity against the Kyse-520 cancer cell line.[3] The design strategy of introducing a sulfur atom as a linker to enhance structural flexibility proved to be a successful approach to improve the inhibitory activity.[3] Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G0/G1 phase, further validating its potential as an anticancer agent.[3]
Broad-Spectrum Cytotoxic Activity
A separate study explored a series of novel pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives for their cytotoxic effects across a panel of human tumor cell lines.
| Compound | A375 (Melanoma) EC₅₀ (µM) | HT29 (Colon) EC₅₀ (µM) | MCF7 (Breast) EC₅₀ (µM) | A2780 (Ovarian) EC₅₀ (µM) | FaDu (Pharynx) EC₅₀ (µM) |
| 4-Br-phenyl derivative | 9.1 | 11.2 | 13.5 | 10.8 | 9.8 |
| Data from a study by Gomaa et al. (2021).[4] |
Expert Analysis: The pyrazolo-pyrido-pyrimidine analog bearing a 4-bromophenyl moiety exhibited the most consistent cytotoxic activity across multiple cell lines, with EC₅₀ values in the low micromolar range.[4] This suggests a broader spectrum of activity that warrants further investigation into its specific molecular targets.
Unraveling the Mechanism of Action: Key Signaling Pathways
The anticancer efficacy of pyrido[1,2-a]pyrimidin-4-one derivatives can be attributed to their interaction with critical signaling pathways that govern cell growth, proliferation, and survival.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, primarily through the PI3K/AKT and RAS/MEK/ERK pathways, leading to cell proliferation and inhibition of apoptosis. Many pyrido[1,2-a]pyrimidin-4-one derivatives act as competitive inhibitors at the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.
SHP2 and the RAS-ERK Signaling Pathway
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the RAS-ERK signaling pathway downstream of receptor tyrosine kinases. Allosteric inhibitors of SHP2, including certain pyrido[1,2-a]pyrimidin-4-one derivatives, bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting the activation of RAS and the downstream ERK cascade.
Experimental Protocols: Ensuring Reproducibility and Trustworthiness
To facilitate the independent verification of the presented findings and to provide a practical guide for researchers, we outline the detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrido[1,2-a]pyrimidin-4-one derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Kinase Inhibition Assay: EGFR
This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of compounds against EGFR.
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, a specific concentration of recombinant human EGFR enzyme, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP consumed.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Phosphatase Inhibition Assay: SHP2
This protocol describes a method to assess the inhibitory effect of compounds on SHP2 phosphatase activity.
Protocol:
-
Enzyme and Compound Incubation: Pre-incubate recombinant human SHP2 enzyme with the test compounds in an assay buffer for a defined period.
-
Reaction Initiation: Initiate the phosphatase reaction by adding a fluorogenic substrate, such as DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).
-
Incubation: Incubate the reaction at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity of the product, DiFMU, at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Determine the percentage of SHP2 inhibition and calculate the IC₅₀ values.[5]
Apoptosis and Cell Cycle Analysis
Apoptosis Assay (Annexin V Staining):
-
Cell Treatment: Treat cells with the compound of interest for a specified duration.
-
Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[6]
Cell Cycle Analysis (Propidium Iodide Staining):
-
Cell Treatment and Harvesting: Treat and harvest cells as in the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion and Future Directions
The pyrido[1,2-a]pyrimidin-4-one scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent and selective activity against key oncogenic targets such as EGFR and SHP2. The provided experimental data and detailed protocols offer a solid foundation for researchers to build upon.
Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and in vivo efficacy. Further exploration of the structure-activity relationships will undoubtedly lead to the discovery of even more potent and selective inhibitors. The versatility of the pyrido[1,2-a]pyrimidin-4-one core ensures its continued relevance in the ongoing quest for more effective cancer therapies.
References
- Al-Suwaidan, I. A., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368–1382.
- Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 145, 107061.
- Gomaa, A. M., et al. (2021). Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Molecules, 26(19), 5825.
-
Request PDF. (n.d.). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2- a ]pyrimidin-4-one derivatives. ResearchGate. Retrieved January 22, 2026, from [Link]
-
Eurofins Discovery. (n.d.). SHP2 Human Phosphatase Enzymatic LeadHunter Assay. Retrieved January 22, 2026, from [Link]
-
Bio-protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 22, 2026, from [Link]
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Navigating the Structure-Activity Landscape of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs: A Comparative Guide
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this core, with a particular focus on the influence of the methyl group at the 8-position. By examining data from various studies, we aim to elucidate how structural modifications impact biological outcomes, offering valuable insights for researchers and drug development professionals in the design of novel therapeutic agents.
The Significance of the 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidine framework is a key structural component in a range of biologically active compounds, demonstrating activities such as anticancer, anti-inflammatory, and enzyme inhibition.[2][3] The strategic placement of a methyl group at the 8-position can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and steric profile. These alterations, in turn, can modulate the compound's interaction with biological targets, affecting its potency, selectivity, and overall therapeutic potential. This guide will dissect these nuances by comparing 8-methyl analogs with other substituted derivatives across different biological contexts.
Comparative Structure-Activity Relationship Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the heterocyclic core. The following sections compare the SAR of these analogs in the context of different therapeutic targets.
Anticancer Activity
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold has been explored for its potential as an anticancer agent, with derivatives showing inhibitory activity against various cancer cell lines and specific molecular targets like the SHP2 phosphatase.[1]
A study focused on the development of allosteric SHP2 inhibitors provides valuable insights into the SAR of this scaffold.[1] While this particular study did not focus on an 8-methyl analog, it highlights the importance of substitutions at the 7-position. The introduction of a sulfur atom as a linker between the core and a 7-aryl group was found to enhance the flexibility of the structure, leading to improved inhibitory activity.[1] For instance, compound 14i from this study, which features a 7-position modification, exhibited high enzymatic activity against full-length SHP2 with an IC50 of 0.104 μM.[1] This suggests that for developing potent 8-methylated anticancer agents, optimization of the substituent at the 7-position is a promising strategy.
Another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as EGFR inhibitors also underscores the importance of the substitution pattern on the pyridone ring for anticancer activity.[4] Although a different isomer, this work revealed that electron-donating groups on a fused ring system were beneficial for activity against lung and prostate cancer cells.[4] Extrapolating this to the this compound scaffold, the electron-donating nature of the methyl group at position 8 could be advantageous for anticancer activity, a hypothesis that warrants further investigation.
Table 1: Comparison of SHP2 Inhibitory Activity of a 4H-pyrido[1,2-a]pyrimidin-4-one Analog
| Compound | Core Structure | Key Substitutions | SHP2 IC50 (μM) | Antiproliferative Activity (Kyse-520 cells, IC50 μM) | Reference |
| 14i | 4H-pyrido[1,2-a]pyrimidin-4-one | 7-((2,6-dichloro-3,5-dimethoxyphenyl)thio)-2-methyl | 0.104 | 1.06 | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives has been investigated, with some analogs showing marked inhibitory effects on inflammatory mediators.[2] A study on the synthesis of these derivatives as anti-inflammatory agents revealed that appending nitrogen-containing heterocycles to the scaffold can lead to potent activity.[2] Specifically, compounds possessing an N-methylpiperazine or a piperazine ethoxy ethanol ring demonstrated greater inhibition of the hyaluronidase enzyme than the standard drug, Indomethacin, at a concentration of 10 μg.[2]
While this study did not specifically report on 8-methyl analogs, it provides a clear rationale for exploring the combination of an 8-methyl group with various nitrogen-containing heterocyclic moieties at other positions to develop novel anti-inflammatory agents. The 8-methyl group could potentially enhance the binding affinity to the target enzyme or improve the pharmacokinetic profile of the molecule.
Table 2: Anti-inflammatory Activity of Representative 4H-pyrido[1,2-a]pyrimidin-4-one Analogs
| Compound | Core Structure | Key Substitutions | Anti-inflammatory Activity (% inhibition of hyaluronidase at 10 μg) | Reference |
| 4e | 4H-pyrido[1,2-a]pyrimidin-4-one | 2-((4-methylpiperazin-1-yl)methyl) | > Indomethacin | [2] |
| 5f | 4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl) | > Indomethacin | [2] |
Experimental Protocols
General Synthesis of this compound Analogs
The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core typically involves the cyclization of a substituted 2-aminopyridine with a β-ketoester or a similar three-carbon building block. For the synthesis of 8-methyl analogs, the starting material would be a 3-methyl-2-aminopyridine.
Step 1: Synthesis of the Pyrido[1,2-a]pyrimidin-4-one Core
-
To a solution of 3-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a β-ketoester derivative (e.g., ethyl acetoacetate, 1.1 eq).
-
The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the product often precipitates and can be collected by filtration.
-
The crude product is then purified by recrystallization or column chromatography to yield the 2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Caption: Workflow for in vitro SHP2 inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analysis of the available literature indicates that while direct and extensive SAR studies on 8-methyl analogs are somewhat limited, the broader understanding of the 4H-pyrido[1,2-a]pyrimidin-4-one core provides a strong foundation for future research.
Key takeaways for drug design include:
-
The 8-methyl group, being an electron-donating substituent, may be beneficial for anticancer activity.
-
For SHP2 inhibition, modifications at the 7-position with flexible linkers and appropriate aryl groups are critical for high potency.
-
For anti-inflammatory activity, the introduction of nitrogen-containing heterocycles at various positions on the scaffold is a viable strategy.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions at other positions of the scaffold. This will enable a more comprehensive understanding of the SAR and facilitate the optimization of lead compounds for various therapeutic applications.
References
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(2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. ResearchGate. [Link]
-
(2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
-
(2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. ACS Publications. [Link]
-
(2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]
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(2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]
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(2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. MDPI. [Link]
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(2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PMC - NIH. [Link]
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4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
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(2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b]b[5][6]enzothiazole Derivatives via Microwave-Assisted Synthesis. PMC - NIH. [Link]
-
(2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. MDPI. [Link]
-
(2025). New Mesoionic Pyrido[1,2-a] Pyrimidines Containing Oxime Esters against Megoura japonica with Better Safety to Pollinating Insects. ACS Omega. [Link]
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(2020). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. PubMed Central. [Link]
-
(2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H). bioRxiv. [Link]
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(2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. [Link]
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(2025). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. ResearchGate. [Link]
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(2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC - NIH. [Link]
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A Researcher's Guide to the In Vivo Validation of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Analysis with PIM-1 Kinase Inhibitors
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated in vivo therapeutic candidate is both complex and critical. This guide provides an in-depth technical framework for the in vivo validation of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a novel compound belonging to the versatile pyridopyrimidine scaffold. Given the prevalence of kinase inhibitory activity within this chemical class, we will frame our validation strategy around the hypothesis that this compound functions as a kinase inhibitor.
This guide will offer a comparative analysis against the well-established in vivo validation pathways for PIM-1 kinase inhibitors. The PIM family of serine/threonine kinases are crucial regulators of cell survival, proliferation, and apoptosis, making them a significant target in oncology.[1][2] By juxtaposing the validation of our novel compound with that of known PIM-1 inhibitors, we aim to provide a comprehensive and scientifically rigorous roadmap for its preclinical development.
Section 1: Target Identification and Rationale
The pyridopyrimidine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent kinase inhibitory activity.[3] For instance, pyrido[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Monopolar spindle 1 (Mps1) kinase.[3] While this compound is a structural isomer, its core architecture strongly suggests a similar mechanism of action.
Our initial in silico screening and structural similarity analyses indicate a potential inhibitory activity of this compound against PIM-1 kinase. PIM-1 is a constitutively active serine/threonine kinase that does not require an activating phosphorylation event, making it an attractive therapeutic target.[4][5] Its role in promoting cell survival and proliferation through the phosphorylation of downstream targets like BAD and p27 makes it a critical player in various malignancies.[4]
Comparative Alternatives: Established PIM-1 Inhibitors
To provide a robust comparative framework, we will reference the following well-characterized PIM-1 inhibitors throughout this guide:
-
SGI-1776: A first-generation, multi-kinase inhibitor with activity against PIM kinases. While its clinical development was halted due to off-target effects, it serves as a valuable tool for preclinical studies.[2][4]
-
AZD1208: A potent and selective pan-PIM kinase inhibitor that has undergone clinical investigation.[2][4]
-
Novel Oxadiazole Derivatives: A newer class of PIM-1 inhibitors with demonstrated in vivo efficacy in prostate cancer models.[6]
Section 2: In Vivo Validation Workflow: A Step-by-Step Guide
The in vivo validation of a novel kinase inhibitor is a multi-faceted process designed to assess its pharmacokinetic properties, pharmacodynamic effects, efficacy, and safety. The following workflow provides a detailed, step-by-step approach, drawing comparisons with established PIM-1 inhibitor validation strategies.
Figure 1: A comprehensive workflow for the in vivo validation of a novel kinase inhibitor.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
The primary objective of initial in vivo studies is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a clear relationship between drug exposure and target engagement.
-
Animal Model: Utilize healthy, 6-8 week old male BALB/c or CD-1 mice.
-
Dose Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administration:
-
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
-
-
Blood Sampling: Collect serial blood samples (approximately 50 µL) from the saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately process blood samples by centrifugation to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in plasma.
-
Data Analysis: Calculate key PK parameters including clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).
| Compound | Route | Dose (mg/kg) | t½ (hours) | Bioavailability (%) | Reference |
| SGI-1776 | PO | 100 | ~4 | Not Reported | [4] |
| AZD1208 | PO | 50 | ~8 | Good | [4] |
| Novel Oxadiazole | IP | 4.2 | Not Reported | Not Applicable | [6] |
This table provides a comparative overview of the pharmacokinetic properties of established PIM-1 inhibitors.
A crucial aspect of in vivo validation is demonstrating that the compound engages its target in the tumor tissue at tolerated doses. For PIM-1 kinase, a key downstream substrate is the pro-apoptotic protein BAD. PIM-1-mediated phosphorylation of BAD at Ser112 inhibits its pro-apoptotic function.[4]
-
Animal Model: Utilize tumor-bearing mice (e.g., human prostate cancer PC-3 xenografts in nude mice).
-
Dosing: Administer a single dose of this compound at a concentration determined from PK studies to achieve sustained exposure above the in vitro IC₅₀.
-
Tumor and Tissue Collection: Euthanize cohorts of mice at various time points post-dose (e.g., 2, 8, 24 hours) and collect tumor tissue and relevant organs.
-
Western Blot Analysis: Prepare protein lysates from the collected tissues and perform Western blotting to assess the phosphorylation status of the target's downstream substrates. For a putative PIM-1 inhibitor, this would involve probing for phospho-BAD (Ser112) and total BAD.
-
Data Analysis: Quantify the reduction in the phospho-substrate signal relative to total protein as a measure of target engagement.
Efficacy Studies in Relevant Animal Models
Once a dosing regimen that demonstrates target engagement is established, the next step is to evaluate the anti-tumor efficacy of this compound.
-
Cell Line Selection: Choose a human cancer cell line with documented high expression of the target kinase. For a PIM-1 inhibitor, suitable cell lines include PC-3 (prostate cancer) and DU145 (prostate cancer).[4]
-
Tumor Implantation: Subcutaneously implant 1-5 x 10⁶ cancer cells mixed with Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³) and randomize mice into treatment and vehicle control groups.
-
Treatment: Administer this compound or vehicle control daily via the predetermined route and dose for a specified duration (e.g., 21-28 days).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the treated and control groups.
Figure 2: The PIM-1 kinase signaling pathway and the putative inhibitory action of this compound.
Toxicity and Safety Assessment
Concurrent with efficacy studies, it is essential to evaluate the safety profile of this compound.
-
Monitoring: Throughout the efficacy studies, monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Blood Collection: At the study endpoint, collect blood for a complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver and kidney).
-
Histopathology: Collect major organs (liver, kidney, spleen, heart, lungs) and preserve them in formalin for histopathological examination by a qualified veterinary pathologist.
A significant challenge in the development of kinase inhibitors is managing off-target toxicities. For example, the clinical development of SGI-1776 was halted due to cardiotoxicity, highlighting the importance of thorough safety evaluations.[2] Newer generation PIM-1 inhibitors are designed with improved selectivity to minimize such adverse effects.[2]
Section 3: Data Interpretation and Decision Making
The culmination of these in vivo studies will provide a comprehensive dataset to guide the future development of this compound.
-
Favorable Outcome: The compound exhibits good oral bioavailability, demonstrates dose-dependent target engagement in tumor tissue, leads to significant tumor growth inhibition in xenograft models, and has a well-tolerated safety profile at efficacious doses.
-
Challenging Outcome: The compound may show poor pharmacokinetics, a lack of a clear dose-response relationship for target modulation and efficacy, or significant toxicity at doses required for anti-tumor activity.
In the case of a challenging outcome, further medicinal chemistry efforts may be required to optimize the compound's properties.
Conclusion
The in vivo validation of a novel chemical entity like this compound is a rigorous but essential process. By adopting a systematic approach and leveraging comparative data from well-characterized inhibitors of a putative target like PIM-1 kinase, researchers can efficiently and effectively assess the therapeutic potential of new compounds. This guide provides a foundational framework for these critical studies, emphasizing the importance of integrating pharmacokinetics, pharmacodynamics, efficacy, and safety assessments to make informed decisions in the drug development pipeline.
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- Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment.
- Friedman, E. (2014). Mirk/dyrk1B kinase is upregulated following inhibition of mTOR. Cell Cycle, 13(12), 1849–1856.
- Li, W., et al. (2021). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Molecules, 26(16), 5030.
- Xu, L., et al. (2022). Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. Pharmaceutical Fronts, 4(4), e208-e222.
- Giles, F. J., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceuticals, 17(4), 528.
- Jin, M., et al. (2013). Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells. Cancer Biology & Therapy, 14(10), 955-963.
- Nikolakopoulou, N., et al. (2024). Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy. Pharmaceuticals, 17(4), 528.
- Pop, C. I., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12154.
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BioWorld. (2023). Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Retrieved from [Link]
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A Head-to-Head Comparison of Allosteric SHP2 Inhibitors: SHP099 vs. A Novel Pyrido[1,2-a]pyrimidin-4-one Derivative
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-MAPK cascade downstream of receptor tyrosine kinases (RTKs) has made it a compelling target for drug development. The discovery of allosteric inhibitors, which lock SHP2 in an inactive conformation, represented a significant breakthrough. Among these, SHP099 was the first to be extensively characterized. This guide provides a detailed head-to-head comparison of SHP099 and a promising new allosteric SHP2 inhibitor derived from a 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, compound 14i .
Introduction to the Contenders
SHP099 is a first-in-class, potent, and orally bioavailable allosteric inhibitor of SHP2.[1] It stabilizes the auto-inhibited conformation of SHP2 by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2] This mechanism prevents the activation of SHP2 and subsequently dampens the RAS-ERK signaling pathway, leading to anti-proliferative effects in various cancer models.[1]
Compound 14i is a novel allosteric SHP2 inhibitor featuring a pyrido[1,2-a]pyrimidin-4-one core.[3] Developed through a scaffold hopping strategy, this compound also targets the allosteric site of SHP2, demonstrating potent enzymatic inhibition and cellular activity.[3] Its emergence offers a new chemical scaffold for targeting SHP2, with the potential for distinct pharmacological properties compared to established inhibitors like SHP099.
At a Glance: Key Performance Metrics
| Parameter | SHP099 | Compound 14i |
| Target | SHP2 (allosteric site) | SHP2 (allosteric site) |
| IC50 (full-length SHP2) | 71 nM[4] | 104 nM[3] |
| Mechanism of Action | Allosteric inhibition, stabilization of the inactive conformation | Allosteric inhibition |
| Selectivity | Highly selective over other phosphatases, including SHP1[2] | High selectivity over the isolated SHP2 catalytic domain (PTP) (IC50 > 50 µM)[3] |
| Cellular Activity | Inhibition of p-ERK, anti-proliferative effects in various cancer cell lines | Inhibition of p-ERK and p-AKT, cell cycle arrest, apoptosis induction[3] |
| In Vivo Efficacy | Demonstrates tumor growth inhibition in xenograft models[1][5] | Data not publicly available |
| Pharmacokinetics | Orally bioavailable[1] | Data not publicly available |
Mechanism of Action: A Shared Strategy
Both SHP099 and compound 14i employ an allosteric mechanism of inhibition, a sophisticated approach that avoids the highly conserved active site of phosphatases, thereby offering a potential for greater selectivity.
Figure 1: Allosteric inhibition of SHP2. Both SHP099 and compound 14i bind to an allosteric site on SHP2, stabilizing its auto-inhibited conformation and preventing its activation by upstream signals.
This shared mechanism underscores the validity of targeting the allosteric pocket of SHP2 for therapeutic intervention. The subtle differences in the chemical structures of SHP099 and compound 14i, however, may lead to variations in binding kinetics, residence time, and off-target effects, which warrant further investigation.
Head-to-Head Performance Evaluation
Biochemical Potency and Selectivity
In terms of raw inhibitory power against the full-length SHP2 enzyme, SHP099 displays a slightly lower IC50 value (71 nM) compared to compound 14i (104 nM), suggesting a modestly higher potency in a biochemical context.[3][4]
A critical differentiator for any targeted inhibitor is its selectivity. SHP099 has been extensively profiled and demonstrates high selectivity against a panel of 21 other phosphatases, including its closest homolog, SHP1.[2] This high degree of selectivity is a key attribute that minimizes the potential for off-target toxicities.
For compound 14i, selectivity data is currently more limited. It has been shown to have a low inhibitory effect on the isolated catalytic PTP domain of SHP2 (IC50 > 50 µM), which is consistent with its allosteric mechanism of action.[3] However, a comprehensive selectivity profile against a broader panel of PTPs has not yet been publicly disclosed. This remains a critical knowledge gap in directly comparing its specificity to that of SHP099.
Cellular Activity and Anti-Proliferative Effects
Both compounds have demonstrated the ability to inhibit the SHP2-mediated signaling cascade in cancer cells. SHP099 effectively suppresses the phosphorylation of ERK (p-ERK), a key downstream effector of the RAS-MAPK pathway.[1] This inhibition of signaling translates to anti-proliferative activity in a variety of cancer cell lines that are dependent on RTK signaling.[2]
Compound 14i has also been shown to downregulate the phosphorylation of both Akt and Erk1/2 in Kyse-520 esophageal cancer cells.[3] Furthermore, mechanistic studies revealed that it can induce apoptosis and arrest the cell cycle at the G0/G1 phase in this cell line.[3]
Pharmacokinetics and In Vivo Efficacy
A crucial aspect of any potential therapeutic is its behavior in a whole-organism system. SHP099 is orally bioavailable and has demonstrated efficacy in mouse tumor xenograft models.[1] For instance, in a KYSE520 xenograft model, oral administration of SHP099 led to a robust and sustained inhibition of p-ERK in the tumors and significant tumor growth inhibition.[6]
To date, there is no publicly available information on the pharmacokinetic properties or in vivo efficacy of compound 14i. This represents a significant data gap and is a critical next step in its preclinical development. Without these data, a direct comparison of their potential as clinical candidates is not possible.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure the reproducibility and validity of findings, standardized and well-characterized experimental protocols are paramount. Below are detailed methodologies for key assays used in the evaluation of SHP2 inhibitors.
In Vitro SHP2 Enzymatic Assay
This assay is fundamental for determining the biochemical potency (IC50) of an inhibitor against the SHP2 enzyme.
Figure 2: Workflow for a typical in vitro SHP2 enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 60 mM HEPES, pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, and 5 mM DTT).
-
Dilute the full-length SHP2 enzyme to the desired concentration in the assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., SHP099 or compound 14i) in DMSO, followed by a further dilution in the assay buffer.
-
Prepare the fluorogenic substrate, such as 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control).
-
Add the diluted SHP2 enzyme solution (e.g., 10 µL) to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate solution (e.g., 10 µL) to all wells.
-
Monitor the increase in fluorescence (Excitation/Emission ~358/450 nm) over time using a plate reader.
-
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture the desired cancer cell line to ~80% confluency.
-
Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Treatment:
-
Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble protein fraction (containing the non-denatured, target protein) from the aggregated, denatured proteins by centrifugation.
-
Collect the supernatant and quantify the amount of soluble target protein (SHP2) using a method such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the amount of soluble SHP2 as a function of temperature to generate a melting curve.
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm).
-
An increase in the Tm in the presence of the inhibitor compared to the vehicle control indicates target engagement.
-
Conclusion and Future Directions
The development of allosteric SHP2 inhibitors has opened a new and exciting chapter in targeted cancer therapy. SHP099 has paved the way, demonstrating the therapeutic potential of this approach with its well-defined mechanism, high selectivity, and in vivo efficacy. The novel pyrido[1,2-a]pyrimidin-4-one derivative, compound 14i, represents a promising next-generation inhibitor. While its biochemical potency is comparable to SHP099, the early data suggesting superior anti-proliferative activity in certain cancer cell lines is intriguing and warrants further investigation.
However, for a comprehensive and fair comparison, several critical data points for compound 14i are needed. Future studies should focus on:
-
A comprehensive selectivity profile against a broad panel of protein tyrosine phosphatases to ascertain its specificity relative to SHP099.
-
A broader head-to-head comparison of anti-proliferative activity against SHP099 in a larger panel of cancer cell lines with diverse genetic backgrounds.
-
Thorough pharmacokinetic studies to determine its absorption, distribution, metabolism, and excretion (ADME) properties and its potential for oral bioavailability.
-
In vivo efficacy studies in relevant xenograft or other animal models of cancer to assess its therapeutic potential in a physiological context.
The availability of these data will be crucial for the research and drug development community to fully evaluate the potential of compound 14i and the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives as a viable alternative or improvement upon the pioneering work of SHP099.
References
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SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma. Frontiers in Oncology. Available from: [Link]
-
SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. National Institutes of Health. Available from: [Link]
-
A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. National Institutes of Health. Available from: [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available from: [Link]
-
The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. MDPI. Available from: [Link]
-
Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Sellers Lab. Available from: [Link]
-
Selective inhibition of leukemia-associated SHP2E69K mutant by the allosteric SHP2 inhibitor SHP099. National Institutes of Health. Available from: [Link]
-
Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors. National Institutes of Health. Available from: [Link]
-
SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. DigitalCommons@TMC. Available from: [Link]
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Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. Available from: [Link]
-
SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade. National Institutes of Health. Available from: [Link]
-
SHP2 inhibition displays efficacy as a monotherapy and in combination with JAK2 inhibition in preclinical models of myeloproliferative neoplasms. PubMed Central. Available from: [Link]
-
Pharmacologic Inhibition of SHP2 Blocks Both PI3K and MEK Signaling in Low-epiregulin HNSCC via GAB1. National Institutes of Health. Available from: [Link]
-
SHP2 Inhibition as a Therapeutic Strategy to Target High-Risk Neuroblastoma. Available from: [Link]
-
Inhibition of SHP2 and SHP1 Protein Tyrosine Phosphatase Activity by Chemically Induced Dimerization. National Institutes of Health. Available from: [Link]
-
Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Sellers Lab. Available from: [Link]
-
SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology. Available from: [Link]
-
Controlled delivery of a protein tyrosine phosphatase inhibitor, SHP099, using cyclodextrin-mediated host–guest interactions in polyelectrolyte multilayer films for cancer therapy. RSC Publishing. Available from: [Link]
-
SHP2 Inhibition Sensitizes Diverse Oncogene-Addicted Solid Tumors to Re-treatment with Targeted Therapy. National Institutes of Health. Available from: [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available from: [Link]
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Assessing the Selectivity of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the selectivity of small molecule inhibitors is a critical determinant of both therapeutic efficacy and safety. The pyrido[1,2-a]pyrimidin-4-one scaffold is a well-established "privileged structure," known to interact with a variety of biological targets, including a diverse range of protein kinases.[1][2][3][4] This guide provides a comprehensive framework for assessing the kinase selectivity of a specific derivative, 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will explore the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis against hypothetical alternative compounds to illustrate the interpretation of selectivity data.
The Imperative of Kinase Selectivity
Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are pivotal regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, making them attractive therapeutic targets.[5] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in developing selective inhibitors.[3] Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[6][7] Therefore, a rigorous and early assessment of a compound's selectivity profile is paramount.
This guide will use this compound as our subject molecule. While its specific target profile is yet to be fully elucidated, its structural alerts suggest potential kinase activity. For comparative purposes, we will benchmark it against two hypothetical compounds:
-
Compound A: A known multi-kinase inhibitor with a similar pyridopyrimidine core, representing a less selective predecessor.
-
Compound B: A highly selective inhibitor of a specific kinase (e.g., a member of the Salt-Inducible Kinase (SIK) family, a known target for related scaffolds), representing the desired outcome of a lead optimization campaign.[8]
A Multi-pronged Approach to Selectivity Profiling
A robust assessment of selectivity relies on a tiered and orthogonal set of assays, moving from broad, high-throughput biochemical screens to more focused biophysical and cell-based validation.
Caption: Figure 1. Tiered experimental workflow for selectivity profiling.
Part 1: Broad Kinome Profiling – A Biochemical Approach
The initial step is to cast a wide net to identify potential on- and off-targets across the human kinome. Large-panel kinase screening services, such as those offered by Eurofins Discovery (KINOMEscan™) or Reaction Biology (HotSpot), provide an efficient way to achieve this.[9][10] These platforms typically utilize radiometric or fluorescence-based assays to measure the enzymatic activity of a large number of kinases in the presence of the test compound.[11]
Experimental Protocol: High-Throughput Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 1 or 10 µM) to identify any significant interactions.
-
Kinase Panel: Select a comprehensive panel of kinases (e.g., >400) representing all branches of the kinome tree.
-
Assay Principle: The choice of assay format is critical. Radiometric assays, which measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate, are considered the gold standard due to their direct measurement of enzymatic activity and low incidence of false positives.[9] Alternatively, ADP-Glo™ or HTRF® assays offer non-radioactive options.
-
Data Analysis: Results are typically expressed as the percentage of remaining kinase activity compared to a vehicle (DMSO) control. A common threshold for identifying a "hit" is >80% inhibition at the screening concentration.
Data Presentation and Interpretation
The results of the initial screen can be effectively visualized using a "waterfall plot," which ranks the kinases from most to least inhibited.
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound A (% Inhibition @ 1µM) | Compound B (% Inhibition @ 1µM) |
| SIK2 | 98 | 99 | 97 |
| SIK1 | 95 | 96 | 94 |
| SIK3 | 92 | 94 | 91 |
| MARK1 | 85 | 90 | 15 |
| MARK2 | 82 | 88 | 12 |
| MARK3 | 79 | 85 | 10 |
| PAK1 | 65 | 75 | 5 |
| ROCK1 | 58 | 70 | 2 |
| PKA | 12 | 25 | 1 |
| CDK2 | 8 | 18 | 0 |
Table 1: Hypothetical primary screening data for this compound and comparator compounds against a selection of kinases.
From this hypothetical data, this compound appears to be a potent inhibitor of the SIK and MARK kinase families, with some activity against PAK1 and ROCK1. Its profile is an improvement over the broadly active Compound A but less selective than the highly focused Compound B.
Following the primary screen, dose-response curves are generated for all significant hits to determine their IC50 values (the concentration required to inhibit 50% of the enzyme's activity).
| Kinase Target | This compound (IC50, nM) | Compound A (IC50, nM) | Compound B (IC50, nM) |
| SIK2 | 15 | 10 | 12 |
| SIK1 | 25 | 18 | 20 |
| SIK3 | 30 | 22 | 28 |
| MARK1 | 150 | 50 | >10,000 |
| MARK2 | 180 | 65 | >10,000 |
| MARK3 | 210 | 70 | >10,000 |
| PAK1 | 800 | 250 | >10,000 |
| ROCK1 | 1,200 | 300 | >10,000 |
Table 2: Hypothetical IC50 values for confirmed hits.
This quantitative data allows for the calculation of a selectivity score, providing a numerical representation of the compound's specificity.
Part 2: Biophysical Validation of Target Engagement
Biochemical assays are susceptible to artifacts. Therefore, it is crucial to validate direct binding to the identified targets using an orthogonal, biophysical method. Differential Scanning Fluorimetry (DSF), or thermal shift assay, is a rapid and cost-effective technique for this purpose.[12] It measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates that the compound stabilizes the protein, confirming a direct interaction.
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Reagents: Recombinant kinase protein, test compound, and a fluorescent dye (e.g., SYPRO™ Orange) that binds to hydrophobic regions of unfolded proteins.
-
Reaction Setup: In a 96- or 384-well PCR plate, combine the kinase, compound (at various concentrations), and dye in a suitable buffer.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature (e.g., from 25°C to 95°C).
-
Data Acquisition: Monitor the fluorescence intensity as a function of temperature. The midpoint of the unfolding transition is the Tm.
-
Analysis: Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with vehicle (DMSO) from the Tm of the protein with the compound.
A significant ΔTm (typically >2°C) provides strong evidence of direct binding. This method can rapidly confirm on-target engagement and weed out any false positives from the initial biochemical screen.
Part 3: Assessing Selectivity in a Cellular Context
While in vitro assays are essential, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, efflux pumps, and high intracellular ATP concentrations can significantly impact a compound's potency and selectivity. Therefore, the final step in our assessment is to confirm target engagement in a cellular context.
The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[8] It measures the binding of a test compound to a specific target protein in live cells by detecting the bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer probe that reversibly binds to the kinase's active site. A test compound that engages the target will displace the probe, leading to a decrease in the BRET signal.
Caption: Figure 2. Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Preparation: Use a cell line (e.g., HEK293) that has been transiently or stably transfected with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Compound Treatment: Plate the cells and treat with a serial dilution of this compound for a defined period (e.g., 2 hours).
-
Tracer Addition: Add the fluorescent tracer specific for the kinase target.
-
Signal Detection: Measure the NanoLuc® emission (460 nm) and the tracer emission (610 nm) using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Comparing the cellular IC50 values for the primary target (SIK2) and a key off-target (MARK1) provides a more physiologically relevant measure of selectivity.
| Kinase Target | This compound (Cellular IC50, nM) | Compound A (Cellular IC50, nM) | Compound B (Cellular IC50, nM) |
| SIK2 | 150 | 120 | 140 |
| MARK1 | 3,500 | 600 | >50,000 |
Table 3: Hypothetical cellular target engagement data.
A significant rightward shift in potency from biochemical to cellular assays is common due to factors like ATP competition. The critical metric here is the selectivity window in a cellular environment. In our example, this compound demonstrates a >20-fold cellular selectivity for SIK2 over MARK1, a marked improvement over Compound A and approaching the clean profile of Compound B.
Conclusion and Future Directions
This guide outlines a systematic and robust strategy for assessing the selectivity of this compound. By employing a tiered approach that combines broad biochemical screening, orthogonal biophysical validation, and physiologically relevant cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile.
Based on our hypothetical data, this compound presents a promising lead with a significantly improved selectivity profile over first-generation multi-kinase inhibitors. The next steps in its development would involve further profiling against a panel of anti-targets known to be associated with toxicity (e.g., hERG, CYP enzymes) and demonstrating a clear therapeutic window in relevant cellular models of disease. This rigorous, data-driven approach to selectivity assessment is fundamental to progressing a compound from a promising hit to a viable clinical candidate.
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Woodward, H. L., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate... Journal of Medicinal Chemistry, 61(18), 8226–8240. [Link]
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Boxer, M. B., et al. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Bioorganic & Medicinal Chemistry Letters, 23(15), 4373–4378. [Link]
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A Comparative Guide to the Experimental Validation of the 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds, earning them the designation of "privileged scaffolds." The 4H-pyrido[1,2-a]pyrimidin-4-one core is a prominent member of this class.[1][2] Its rigid, fused heterocyclic structure provides a unique three-dimensional arrangement of hydrogen bond donors and acceptors, making it an ideal foundation for designing targeted therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including applications as antipsychotics, tranquilizers, and inhibitors of key enzymes in oncology and infectious diseases.[1][2][3][4]
This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate experimental results for compounds built upon this versatile core. We will use the 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one structure as our central theme, leveraging published data from its derivatives to establish robust protocols for synthesis, characterization, and biological evaluation. Our focus will be on the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to produce reliable and reproducible data.
Part 1: Synthesis and Structural Characterization: Establishing a Verifiable Baseline
The integrity of any biological study rests upon the unambiguous synthesis and characterization of the compound . The choice of synthetic route is not merely a matter of convenience but a critical decision that impacts yield, purity, and scalability.
Rationale for Synthetic Route Selection
The most prevalent method for constructing the pyrido[1,2-a]pyrimidin-4-one ring system is the acid-catalyzed condensation of a 2-aminopyridine with a β-ketoester.[5] This approach is favored due to the wide commercial availability of diverse starting materials, allowing for extensive structure-activity relationship (SAR) studies. However, traditional methods often require harsh conditions, such as high temperatures and corrosive acids like polyphosphoric acid, which can limit the scope to substrates with sensitive functional groups.
Modern organometallic catalysis offers a milder and more efficient alternative. For instance, a copper-catalyzed tandem Ullmann-type C-N cross-coupling and intramolecular amidation provides an excellent route to multi-substituted pyrido[1,2-a]pyrimidin-4-ones under less stringent conditions.[1] This method enhances the reliability of the synthesis, often leading to higher yields and a cleaner product profile, which simplifies downstream purification and validation.
Comparative Synthesis Protocol: A Modern Approach
Here, we detail the protocol for the synthesis of 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one, a well-characterized derivative that serves as an excellent model for the 8-methyl scaffold.[1]
Experimental Protocol: CuI-Catalyzed Synthesis
-
Reactant Preparation: To an oven-dried Schlenk tube, add 2-amino-4-methylpyridine (0.2 mmol, 1.0 equiv.), ethyl benzoylacetate (0.24 mmol, 1.2 equiv.), CuI (0.02 mmol, 10 mol%), and K₃PO₄ (0.4 mmol, 2.0 equiv.).
-
Reaction Assembly: Evacuate and backfill the tube with argon three times. Add 2.0 mL of DMSO as the solvent.
-
Thermal Conditions: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12 hours. The causality here is that the thermal energy is required to overcome the activation barrier for both the C-N coupling and the subsequent intramolecular cyclization, while the copper catalyst provides a lower-energy pathway.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with 10 mL of water and extract with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Purification: Purify the crude residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to yield the pure product. This final step is critical for removing unreacted starting materials and catalytic residues, ensuring the compound's purity for subsequent biological assays.
Caption: Workflow for CuI-catalyzed synthesis.
Cross-Validation of Spectroscopic Data
Confirmation of the molecular structure is non-negotiable. A combination of NMR spectroscopy and mass spectrometry provides a self-validating system. The experimental data must align with theoretically predicted values.
Table 1: Spectroscopic Data for 8-Methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one [1]
| Parameter | Reported Experimental Value | Expected Significance |
| Melting Point | 167–168 °C | A sharp melting point range indicates high purity. |
| ¹H NMR (500 MHz, CDCl₃) | δ 8.95 (d, J = 7.2 Hz, 1H), 8.08–8.05 (m, 2H), 7.52–7.47 (m, 4H), 6.95 (dd, J = 7.2, 1.6 Hz, 1H), 6.84 (s, 1H), 2.48 (s, 3H). | The downfield doublet at 8.95 ppm is characteristic of the proton at position 9. The singlet at 2.48 ppm confirms the methyl group at position 8. The singlet at 6.84 ppm corresponds to the proton at position 3 of the pyrimidinone ring. |
| ¹³C NMR (126 MHz, CDCl₃) | δ 161.26, 157.66, 150.00, 147.24, 136.45, 129.49, 127.74, 126.35, 125.52, 123.81, 116.88, 98.21, 20.40. | The signal at 161.26 ppm is indicative of the carbonyl carbon (C4). The signal at 20.40 ppm corresponds to the methyl carbon. The remaining signals align with the fused aromatic system. |
Part 2: Comparative Biological Evaluation: A Multi-Target Perspective
The pyrido[1,2-a]pyrimidin-4-one scaffold's value lies in its adaptability. Minor structural modifications can redirect its biological activity towards entirely different targets. Therefore, a robust cross-validation strategy involves testing derivatives in multiple, mechanistically distinct assays and comparing their performance against established standards.
Case Study 1: SHP2 Allosteric Inhibition in Oncology
Scientific Rationale: The Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical node in cellular signaling pathways like RAS-ERK and PI3K-AKT.[3] Its over-activation is linked to various cancers, making it a high-value therapeutic target. Pyrido[1,2-a]pyrimidin-4-one derivatives have recently been identified as potent allosteric inhibitors of SHP2.[3]
Experimental Protocol: In Vitro SHP2 Enzymatic Assay
-
Enzyme and Substrate Preparation: Reconstitute full-length human SHP2 enzyme and the DiFMUP substrate in assay buffer.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., derivative 14i from Zhang et al.[3]) and a reference inhibitor (e.g., SHP099) in DMSO.
-
Assay Reaction: In a 384-well plate, add the SHP2 enzyme, followed by the test compound/reference inhibitor. Incubate for 30 minutes to allow for binding.
-
Initiation and Measurement: Initiate the phosphatase reaction by adding the DiFMUP substrate. Measure the fluorescence signal at regular intervals. The choice of a fluorescent substrate provides high sensitivity, crucial for accurately determining inhibitory potency.
-
Data Analysis: Plot the reaction rates against inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: SHP2's role in the RAS-ERK signaling pathway.
Table 2: Comparative Performance of SHP2 Inhibitors [3]
| Compound | Target | IC₅₀ (μM) | Comparison Notes |
| Derivative 14i (Pyrido[1,2-a]pyrimidin-4-one) | SHP2 (full-length) | 0.104 | Demonstrates high potency against the full-length enzyme, indicating effective allosteric inhibition. |
| Derivative 14i (Pyrido[1,2-a]pyrimidin-4-one) | SHP2-PTP (catalytic domain) | > 50 | Low activity against the isolated catalytic domain confirms an allosteric, not a competitive, mechanism of action. This is a key self-validating checkpoint. |
| SHP099 (Reference Inhibitor) | SHP2 (full-length) | 0.070 | Provides a benchmark for potency. Derivative 14i shows comparable activity to this well-established clinical candidate. |
Case Study 2: Antimalarial Activity
Scientific Rationale: With the rise of drug-resistant malaria parasites, there is an urgent need for new chemical scaffolds that act via novel mechanisms.[6] The pyrido[1,2-a]pyrimidin-4-one core has been explored as a potential starting point for new antimalarial agents.[4]
Experimental Protocol: SYBR Green I-Based Assay
-
Parasite Culture: Maintain a culture of chloroquine-sensitive Plasmodium falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Compound Plating: Serially dilute the test compounds in 96-well plates.
-
Infection and Incubation: Add the parasite culture to the plates and incubate for 72 hours under standard conditions. This duration allows for at least one full cycle of parasite replication.
-
Lysis and Staining: Lyse the cells and add SYBR Green I dye. This dye fluoresces upon binding to DNA, and its signal is proportional to the parasite load. This method is chosen for its high throughput and reproducibility.
-
Data Analysis: Measure fluorescence and calculate the IC₅₀ value, which represents the concentration required to inhibit parasite growth by 50%.
Table 3: Comparative Antimalarial Activity [4]
| Compound | Target Organism | IC₅₀ (μM) | Comparison Notes |
| Compound 21 (3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate) | P. falciparum (3D7) | 33 | Shows moderate activity, establishing the scaffold as a viable, albeit unoptimized, starting point for antimalarial drug discovery. |
| Compound 37 (4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide) | P. falciparum (3D7) | 37 | Similar moderate activity suggests that substitutions at position 3 can be tolerated and used for SAR exploration. |
| Chloroquine (Reference Drug) | P. falciparum (3D7) | ~0.007 | Serves as the positive control and highlights the significant gap in potency that needs to be bridged through chemical optimization. |
Part 3: Ensuring Trustworthiness: Self-Validating Systems and Best Practices
To ensure the trustworthiness of experimental findings, every protocol must incorporate self-validating checkpoints. This involves a multi-faceted approach that goes beyond primary screening.
-
Orthogonal Assays: A foundational principle of validation is the use of orthogonal assays. If a compound shows activity in an enzymatic assay (e.g., SHP2 inhibition), this finding must be confirmed in a relevant cell-based assay. For example, a potent SHP2 inhibitor should also demonstrate antiproliferative activity in a cancer cell line known to be dependent on SHP2 signaling, such as Kyse-520 cells.[3]
-
Cytotoxicity Profiling: A compound is only therapeutically viable if it is selective for its target over host cells. It is imperative to screen active compounds against a non-cancerous, healthy cell line (e.g., human brain microvascular endothelial cells, HBMEC) to determine a selectivity index or therapeutic window.[3] A large window between target-specific IC₅₀ and general cytotoxicity IC₅₀ is a strong indicator of a promising lead compound.
-
Mechanism of Action Studies: For hits from cell-based screens, subsequent mechanistic studies are required to validate the presumed mode of action. For an anticancer agent, this includes cell cycle analysis (to check for arrest at specific phases like G0/G1) and apoptosis assays (e.g., measuring caspase-3 levels).[7] These experiments directly link the compound's antiproliferative effect to a specific cellular outcome.
-
Computational Validation: In parallel with wet-lab experiments, computational methods like molecular docking and molecular dynamics simulations can validate the proposed binding mode of a compound to its target protein.[3] A strong correlation between computational predictions and experimental SAR provides a higher degree of confidence in the results.
Conclusion
The this compound scaffold represents a highly versatile and promising starting point for drug discovery. However, its potential can only be realized through a rigorous and multi-faceted validation process. By employing modern synthetic methods, ensuring unambiguous structural characterization, and utilizing a suite of comparative and orthogonal biological assays, researchers can build a robust and reliable data package. This guide provides a foundational framework for these activities, emphasizing the causal links between experimental design and data integrity. Adherence to these principles will enable the scientific community to effectively cross-validate findings and accelerate the translation of promising molecules based on this privileged scaffold from the laboratory to the clinic.
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Westaway, S. M., & Whitman, M. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry. [Link]
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Jasinski, J. P., et al. (2012). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Abdel-Ghani, T. M., et al. (2022). Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potent EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to Confirming the Binding Mode of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: From Privileged Scaffold to Confirmed Target Interaction
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous bioactive compounds.[1] Its derivatives have shown promise as inhibitors of critical disease targets, including aldose reductase (ALR2) and, more recently, the Src homology-2-containing protein tyrosine phosphatase 2 (SHP2).[2][3] SHP2 is a key signaling node and a high-value therapeutic target in oncology.[4]
Our focus, 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, belongs to this promising chemical class. While computational methods like molecular docking can provide valuable hypotheses about its binding mode, these predictions are insufficient for high-stakes drug discovery programs.[2] Rigorous, empirical validation is paramount.
Part 1: Foundational Biophysics — Is It a True Binder?
Before investing resources in high-resolution structural studies, we must first answer two fundamental questions: "Does the compound bind to the target?" and "With what affinity and thermodynamics?" Answering these questions provides the foundational evidence of a direct interaction and is a critical validation checkpoint.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profile
ITC stands as a premier method because it directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[5] This allows for a complete thermodynamic characterization of the interaction in a single, label-free experiment.[6][7]
Causality Behind the Choice: We start with ITC because it is a solution-based technique that requires no modification or immobilization of the binding partners, providing data on the interaction in its native state.[7] The parameters it yields—binding affinity (K D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—offer deep insights into the forces driving the interaction.[6] For example, a binding event driven by a large favorable enthalpy change often suggests strong hydrogen bonding and van der Waals interactions.
Surface Plasmon Resonance (SPR): An Orthogonal View of Binding Kinetics
SPR is a powerful, real-time, and label-free optical technique that complements ITC perfectly.[8] In an SPR experiment, the target protein (e.g., SHP2) is immobilized on a sensor chip, and the compound is flowed over the surface.[9] Binding events cause a change in the refractive index at the surface, which is measured and plotted on a sensorgram.[9]
Causality Behind the Choice: While ITC provides the thermodynamic endpoint, SPR reveals the binding kinetics—the association rate (k a or k on ) and the dissociation rate (k d or k off ). This is critical for drug development, as a compound's residence time on its target (related to k off ) can be a better predictor of efficacy than affinity alone. Using SPR as an orthogonal method provides confidence that the observed binding is not an artifact of a single experimental setup.[10]
Data Summary: Comparing Foundational Biophysical Methods
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Primary Output | Binding Affinity (K D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Binding Kinetics (k a , k d ), Binding Affinity (K D ) |
| Label Requirement | Label-free | Label-free |
| Immobilization | Not required (in-solution) | Protein target is immobilized |
| Key Advantage | Complete thermodynamic profile in a single experiment. | Real-time kinetic data, higher throughput potential.[8] |
| Consideration | Can be more protein-intensive. | Immobilization could affect protein conformation. |
Part 2: High-Resolution Structural Elucidation — The Atomic Details of Interaction
With binding confirmed and quantified, the next crucial step is to visualize the interaction at an atomic level. This is where we definitively determine the binding mode—the precise orientation of the compound in the protein's binding pocket and the specific molecular interactions that stabilize it.
Caption: Integrated workflow for structural determination of a protein-ligand complex.
X-ray Crystallography: The Gold Standard for a Static Picture
X-ray crystallography provides unparalleled high-resolution structural data, allowing for the direct visualization of atomic interactions between a protein and its ligand.[11][12] The process involves growing a highly ordered crystal of the target protein and then determining the structure of the ligand-bound complex.
Causality Behind the Choice: This is considered the gold standard because it yields a precise, three-dimensional atomic map.[13] This map allows us to unambiguously identify hydrogen bonds, hydrophobic interactions, and the specific amino acid residues involved in binding. There are two primary approaches to obtain the complex structure:[14]
-
Co-crystallization: The purified protein is incubated with the ligand before crystallization trials are set up. This is often preferred for high-affinity compounds.
-
Soaking: An existing crystal of the apo-protein (protein without ligand) is soaked in a solution containing the ligand, allowing it to diffuse into the binding site.[14] This method is often higher throughput for screening multiple compounds against a single protein crystal form.[12]
The final output, an electron density map, provides irrefutable evidence of the ligand's position and orientation, assuming the data is of sufficient resolution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Dynamic View in Solution
NMR spectroscopy is a powerful orthogonal technique that provides structural and dynamic information about protein-ligand interactions in solution, which more closely mimics the physiological environment.[15][16] Unlike crystallography, which provides a static snapshot, NMR can capture the dynamic nature of the interaction.[17][18]
Causality Behind the Choice: NMR validates the crystallographic findings in a different physical state (solution vs. crystal lattice) and provides unique insights.[19] Key NMR experiments include:
-
Chemical Shift Perturbation (CSP) or HSQC Titration: By monitoring changes in the protein's NMR signals upon ligand addition, we can map the binding site. Residues experiencing significant chemical shift changes are inferred to be at or near the binding interface.[18]
-
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which parts of the compound are in close proximity to the protein, defining the "binding epitope" of the ligand.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: Transferred NOE experiments (trNOE) can be used to determine the conformation of the ligand when it is bound to the protein.[15]
A consensus between a high-resolution crystal structure and solution NMR data provides the highest possible confidence in the determined binding mode.
Part 3: In-Cellulo Validation — Does it Work in a Biological Context?
Demonstrating that a compound binds its purified target in a test tube is essential, but it doesn't guarantee the same interaction will occur within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) bridges this crucial gap.[20]
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Live Cells
CETSA is based on the principle of ligand-induced thermal stabilization.[20] When a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation than the protein alone.[21]
Causality Behind the Choice: This experiment is a critical self-validating step. If our compound engages SHP2 within the cell, we expect to see a shift in the melting temperature (T m ) of SHP2 in compound-treated cells compared to vehicle-treated controls. This confirms that the compound can penetrate the cell membrane, is not immediately metabolized or effluxed, and binds to its intended target in a native, physiological environment.[22] A positive CETSA result significantly increases the trustworthiness of the entire body of evidence.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Appendix: Detailed Experimental Protocols
Protocol 1: Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of the SHP2 / this compound interaction.
-
Preparation: Dialyze purified SHP2 protein extensively against the final experimental buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl). Dissolve the compound in the exact same final dialysis buffer to minimize heats of dilution.[6] Degas both solutions immediately before the experiment.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the protein solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM, typically 10-fold higher concentration) into the injection syringe.[23]
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 18-25 injections (e.g., 1.5-2.0 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.[23]
-
Control Experiment: Perform a control titration by injecting the compound into buffer alone to measure the heat of dilution, which will be subtracted from the main experimental data.
-
Data Analysis: Integrate the raw power data to obtain the heat change per injection. Plot this against the molar ratio of ligand to protein and fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to extract K D , n, and ΔH. Calculate ΔG and -TΔS from these values.[7]
Protocol 2: Protein-Ligand Complex Crystallography (Ligand Soaking)
-
Objective: To obtain a high-resolution crystal structure of SHP2 in complex with the compound.
-
Apo Crystal Growth: First, reproduce high-quality crystals of SHP2 without the ligand using a previously established crystallization condition (e.g., hanging drop vapor diffusion).
-
Soaking Solution Preparation: Prepare a "stabilizing solution" that is similar to the mother liquor from the crystallization drop but may have a slightly higher precipitant concentration to prevent crystal dissolution. Dissolve the compound in this solution to a final concentration of 1-10 mM (typically 5-100 fold higher than its K D ). The use of a small amount of an organic solvent like DMSO (e.g., 1-5%) may be necessary if the compound has low aqueous solubility.[24]
-
Soaking: Using a cryo-loop, carefully transfer an apo-SHP2 crystal from its growth drop into a new drop containing the soaking solution. Allow the crystal to soak for a period ranging from minutes to overnight. The optimal time is variable and must be determined empirically.[24]
-
Cryo-protection and Harvesting: Briefly move the soaked crystal through a solution containing a cryoprotectant (e.g., 25% glycerol in the stabilizing solution) before flash-cooling it in liquid nitrogen. This prevents ice crystal formation during data collection.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Solve the structure using molecular replacement with the known apo-structure as a model. Calculate a difference electron density map (Fo-Fc). Unambiguous, positive density in this map within the binding site indicates the presence and orientation of the bound ligand. Build the ligand into the density and refine the complex structure.[12]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of the compound with SHP2 in intact cells.
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one with active signaling through SHP2). Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension and treat with the compound at various concentrations (e.g., 0.1 to 100 µM) or with a vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 1-2 hours) at 37°C.[25]
-
Thermal Challenge: Transfer the aliquots to PCR tubes or a 96-well PCR plate. Heat the samples across a temperature gradient (e.g., from 40°C to 68°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.[25]
-
Lysis and Separation: Lyse the cells to release their contents (e.g., via freeze-thaw cycles or addition of a mild lysis buffer). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]
-
Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of soluble SHP2 remaining at each temperature point using a protein detection method like Western Blot or ELISA.
-
Data Interpretation: For each compound concentration, plot the percentage of soluble SHP2 versus temperature to generate a "melting curve." The temperature at which 50% of the protein has denatured is the T m . A shift to a higher T m in the presence of the compound indicates target engagement and stabilization.[20]
References
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Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. Available at: [Link]
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ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Available at: [Link]
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Principles and Experimental Methodologies on Protein-Ligand Binding. (n.d.). Synnovator. Available at: [Link]
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Isothermal Titration Calorimetry: Theory and Practice. (n.d.). Intermolecular-Interactions.com. Available at: [Link]
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Loch, C., et al. (2020). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology. Available at: [Link]
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Pellecchia, M., et al. (2018). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. Chemistry – A European Journal. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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A beginner's guide to surface plasmon resonance. (2023). The Biochemist. Available at: [Link]
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Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024). Drug Hunter. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Available at: [Link]
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Isothermal titration calorimetry: Principles and experimental design. (n.d.). CureFFI.org. Available at: [Link]
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Sbardella, G., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). Rasayan Journal. Available at: [Link]
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Isothermal Titration Calorimetry (ITC). (n.d.). Harvard Medical School. Available at: [Link]
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Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2024). MDPI. Available at: [Link]
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Zhang, B., et al. (2022). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences. Available at: [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. (2023). Frontiers in Molecular Biosciences. Available at: [Link]
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Nitsche, C., & Otting, G. (2017). NMR studies of ligand binding. Current Opinion in Structural Biology. Available at: [Link]
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Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube. Available at: [Link]
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Journal of Visualized Experiments. Available at: [Link]
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What are the experimental modes of determining the interaction of a protein and a ligand? (2012). ResearchGate. Available at: [Link]
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Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. (2025). ResearchGate. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2023). Bio-protocol. Available at: [Link]
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Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. (n.d.). Proteros. Available at: [Link]
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Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Available at: [Link]
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Surface Plasmon Resonance (SPR) Assay. (n.d.). Charles River Laboratories. Available at: [Link]
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NMR for Studying Protein-Ligand Interactions. (n.d.). Creative Biostructure. Available at: [Link]
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Techniques to Measure Binding. (2025). Biology LibreTexts. Available at: [Link]
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Studying protein-ligand interactions using X-ray crystallography. (2012). Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]
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Binding Kinetics of Protein-Lipid Interactions Using Surface Plasmon Resonance. (n.d.). Nicoya. Available at: [Link]
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Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. (2021). MDPI. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology. Available at: [Link]
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Crystallization of protein–ligand complexes. (2007). IUCr Journals. Available at: [Link]
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Ligand-Protein Binding and Screening Using NMR spectroscopy. (2014). ResearchGate. Available at: [Link]
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Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018). ACS Publications. Available at: [Link]
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Measuring Protein–Ligand Binding by Hyperpolarized Ultrafast NMR. (2024). ACS Publications. Available at: [Link]
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2025). ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Against Known Standards
For researchers, scientists, and drug development professionals, the rigorous evaluation of a novel compound is the cornerstone of innovation. This guide provides a comprehensive framework for benchmarking 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a promising heterocyclic compound, against established standards in the fields of anti-inflammatory and phosphodiesterase (PDE) inhibition. The pyrido[1,2-a]pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a variety of approved drugs.[1][2] Notably, substitutions on this core, such as a methyl group at the 8-position, have been shown to enhance biological activity, making this specific derivative a compound of significant interest.
This document offers detailed experimental protocols, data presentation templates, and the scientific rationale behind the proposed assays, empowering researchers to conduct a thorough and objective comparison.
Introduction to this compound and Rationale for Benchmarking
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a key pharmacophore found in drugs with a wide array of biological activities, including anti-inflammatory, antipsychotic, and anticancer properties.[1][3] The addition of a methyl group at the 8-position has been suggested to enhance the inhibitory effects on key inflammatory mediators, such as inducible nitric oxide synthase (iNOS). This structural feature provides a strong impetus to investigate its potential as an anti-inflammatory agent.
Furthermore, the planar, electron-rich nature of the pyridopyrimidine ring system makes it an ideal candidate for interaction with the active sites of various enzymes, including phosphodiesterases (PDEs).[4] PDE inhibitors are a significant class of drugs used to treat a range of conditions from chronic obstructive pulmonary disease (COPD) to erectile dysfunction, primarily through their anti-inflammatory and smooth muscle-relaxing effects.[5] Given the structural similarities to known PDE inhibitors and the established anti-inflammatory links of the core scaffold, a dual-pronged benchmarking approach against both a standard nonsteroidal anti-inflammatory drug (NSAID) and a selective PDE4 inhibitor is a logical and scientifically rigorous starting point.
This guide will focus on benchmarking this compound against:
-
Indomethacin , a potent non-selective cyclooxygenase (COX) inhibitor, as a standard for anti-inflammatory activity.
-
Roflumilast , a selective PDE4 inhibitor, as a standard for phosphodiesterase inhibition, a mechanism also linked to anti-inflammatory effects.[5][6]
Part 1: Benchmarking Anti-Inflammatory Activity via COX-2 Inhibition
Inflammation is a complex biological process, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the synthesis of pro-inflammatory prostaglandins.[3] Inhibition of COX-2 is a primary mechanism of action for many NSAIDs.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX-2 inhibitor screening kits and provides a reliable method for determining the half-maximal inhibitory concentration (IC50) of a test compound.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2), and the peroxidase component of COX-2 then reduces PGG2 to prostaglandin H2 (PGH2). This peroxidase activity is detected using a fluorometric probe that produces a fluorescent signal proportional to the amount of PGH2 generated.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Arachidonic Acid (substrate)
-
COX Probe (fluorometric)
-
Hematin (cofactor)
-
This compound (test compound)
-
Indomethacin (positive control/standard)
-
DMSO (solvent)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Indomethacin in DMSO.
-
Prepare serial dilutions of the test compound and Indomethacin in COX Assay Buffer to achieve a range of final assay concentrations.
-
Reconstitute the COX-2 enzyme according to the manufacturer's instructions and keep on ice.
-
Prepare a working solution of arachidonic acid and the COX probe in the assay buffer.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound or Indomethacin to the appropriate wells of the 96-well plate.
-
For the enzyme control wells (no inhibitor), add 10 µL of the assay buffer containing the same percentage of DMSO as the compound wells.
-
For the background wells, add the assay buffer.
-
-
Enzyme and Cofactor Addition:
-
To all wells except the background, add 10 µL of Hematin (final concentration ~1 µM).
-
To all wells except the background, add 10 µL of the COX-2 enzyme solution.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 10 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution and 10 µL of the COX probe to all wells.
-
Immediately begin reading the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in kinetic mode for 10-15 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background reading from all other readings.
-
Determine the percent inhibition for each concentration of the test compound and standard compared to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: COX-2 Inhibition
The results of the COX-2 inhibition assay should be summarized in a clear and concise table. This allows for a direct comparison of the potency of this compound with the known standard, Indomethacin.
| Compound | COX-2 IC50 (nM) [a] | Selectivity Index (COX-1 IC50 / COX-2 IC50) [b] |
| This compound | Experimental Value | Experimental Value |
| Indomethacin (Standard) | 26 - 630[7] | Non-selective |
[a] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency. [b] A selectivity index can be determined by also performing a COX-1 inhibition assay to assess the compound's specificity for the inducible COX-2 isoform over the constitutive COX-1.
Visualization of the COX-2 Inflammatory Pathway
The following diagram illustrates the central role of COX-2 in the inflammatory cascade.
Caption: The COX-2 pathway in inflammation and the inhibitory action of NSAIDs.
Part 2: Benchmarking Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that specifically degrades the second messenger cyclic adenosine monophosphate (cAMP).[5] By inhibiting PDE4, intracellular cAMP levels rise, leading to a reduction in the production of pro-inflammatory mediators.[8] This makes PDE4 a key target for anti-inflammatory drug development.
Experimental Protocol: In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)
This protocol is based on commercially available PDE4 assay kits that utilize fluorescence polarization (FP) for a homogenous, high-throughput compatible assay.
Principle: The assay employs a fluorescently labeled cAMP substrate (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE4 hydrolyzes cAMP-FAM to AMP-FAM, the linear molecule is captured by a binding agent, forming a large, slow-rotating complex. This results in a high fluorescence polarization signal that is directly proportional to PDE4 activity.
Materials:
-
Human recombinant PDE4B1 enzyme
-
PDE Assay Buffer
-
Fluorescent cAMP substrate (cAMP-FAM)
-
Binding Agent
-
This compound (test compound)
-
Roflumilast (positive control/standard)
-
DMSO (solvent)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions and serial dilutions of this compound and Roflumilast in DMSO and then dilute in PDE Assay Buffer.
-
Thaw the PDE4B1 enzyme on ice and dilute to the working concentration in PDE Assay Buffer as recommended by the manufacturer.
-
-
Assay Plate Setup:
-
Add 10 µL of the diluted test compound or Roflumilast to the appropriate wells.
-
For the enzyme control wells, add 10 µL of PDE Assay Buffer with the corresponding DMSO concentration.
-
For "no enzyme" control wells, add 10 µL of PDE Assay Buffer.
-
-
Enzyme Addition:
-
Add 20 µL of the diluted PDE4B1 enzyme to all wells except the "no enzyme" controls. Add 20 µL of assay buffer to the "no enzyme" wells.
-
-
Reaction Initiation:
-
Add 10 µL of the cAMP-FAM substrate to all wells to start the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 20 µL of the Binding Agent to all wells to stop the reaction and initiate the development of the FP signal.
-
Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound and standard relative to the enzyme control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation: PDE4 Inhibition
A tabular summary of the PDE4 inhibition data will facilitate a clear comparison.
| Compound | PDE4B1 IC50 (nM) [a] |
| This compound | Experimental Value |
| Roflumilast (Standard) | 0.11 - 0.84[8] |
[a] IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. Lower values indicate higher potency.
Visualization of the PDE4/cAMP Signaling Pathway
The following diagram illustrates the mechanism of PDE4 inhibition and its downstream anti-inflammatory effects.
Caption: The PDE4/cAMP signaling pathway and the mechanism of PDE4 inhibitors.
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound as a potential anti-inflammatory agent and phosphodiesterase inhibitor. By employing the detailed protocols herein, researchers can generate high-quality, reproducible data to compare its efficacy against the established standards, Indomethacin and Roflumilast.
Should the experimental data reveal potent activity in either or both assays, further investigations would be warranted. These could include selectivity profiling against other PDE isoforms, in vivo studies in animal models of inflammation, and a broader assessment of its pharmacokinetic and toxicological properties. The data generated from these initial benchmarking studies will be crucial in guiding the future development of this promising compound.
References
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National Center for Biotechnology Information. Phosphodiesterase Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024 Jan-. Available from: [Link]
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- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(1), 1565-1573.
- El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397.
- Pinner, N. A., & Hamilton, L. A. (2012). Roflumilast: a phosphodiesterase-4 inhibitor for the treatment of severe chronic obstructive pulmonary disease. Clinical therapeutics, 34(1), 56-66.
- Pyrido[2,3-d]pyrimidin-7(8H)
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Available from: [Link]
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BPS Bioscience. PDE4B1 Assay Kit. Available from: [Link]
- Synthesis, antiplatelet activity and comparative molecular field analysis of substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, their congeners and isosteric analogues. (1996). European Journal of Medicinal Chemistry, 31(11), 861-870.
- The PTGS2/COX2-PGE2 signaling cascade in inflammation: Pro or anti? A case study with type 1 diabetes mellitus. (2020).
- Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. (2024). International Journal of Molecular Sciences, 25(11), 5989.
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BPS Bioscience. Roflumilast. Available from: [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). Molecules, 29(21), 4935.
- PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023). Molecules, 28(14), 5461.
- The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor. (2002). Journal of Medicinal Chemistry, 45(24), 5182-5191.
- Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. (1994). Proceedings of the National Academy of Sciences, 91(25), 11953-11957.
- IC50 values for the inhibition of COX-1 and COX-2 in the human whole blood assays. (2000). European Journal of Pharmacology, 399(2-3), 205-212.
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- 8. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Pharmacokinetic Differences in Pyrido[1,2-a]pyrimidin-4-one Analogs
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation. The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold, forming the basis of numerous compounds with diverse biological activities.[1] However, promising in vitro potency can be rendered irrelevant by suboptimal pharmacokinetic properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of analogs is paramount to successful drug design.
This guide provides a comprehensive framework for the comparative evaluation of the pharmacokinetic properties of a series of hypothetical pyrido[1,2-a]pyrimidin-4-one analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and interpret the resulting data to establish clear structure-pharmacokinetic relationships (SPRs).
The Analogs in Focus: A Study in Structural Diversity
To illustrate the principles of comparative pharmacokinetic evaluation, we have selected three hypothetical analogs of the pyrido[1,2-a]pyrimidin-4-one scaffold. These analogs have been chosen to represent common structural modifications that can significantly impact their ADME profiles.
-
Analog A (PPA-001): The parent, unsubstituted scaffold. This serves as our baseline for comparison.
-
Analog B (PPA-002): Features a lipophilic tert-butyl group at the 7-position. This modification is expected to increase lipophilicity, which can influence membrane permeability and plasma protein binding.
-
Analog C (PPA-003): Incorporates a hydroxyl group at the 7-position. This introduces a polar functional group that can serve as a site for phase II metabolism and may affect solubility and permeability.
In Vitro Pharmacokinetic Profiling: The Foundation of ADME Assessment
Early in vitro ADME assays are crucial for identifying potential liabilities and guiding compound optimization.[2] These assays provide critical insights into a compound's intrinsic properties, helping to predict its in vivo behavior.
Metabolic Stability: A Window into Hepatic Clearance
The metabolic stability of a compound provides an early indication of its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes in the liver. A compound with high metabolic instability is likely to be rapidly cleared in vivo, resulting in a short half-life and low systemic exposure.
This assay measures the rate of disappearance of a test compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.
Protocol Steps:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (Analogs A, B, and C) in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP450 enzymes).
-
-
Incubation:
-
In a 96-well plate, add liver microsomes to a phosphate buffer (pH 7.4).
-
Add the test compounds to the wells at a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[3]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the elimination rate constant (k) from the slope of the line.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Self-Validation:
-
Positive Controls: Include compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin) to ensure the assay is performing as expected.
-
Negative Control: A condition without NADPH should show minimal compound loss, confirming that the observed disappearance is due to enzymatic metabolism.
| Analog | t½ (min) | CLint (µL/min/mg protein) |
| PPA-001 (Analog A) | 45 | 30.8 |
| PPA-002 (Analog B) | 55 | 25.2 |
| PPA-003 (Analog C) | 15 | 92.4 |
Data Interpretation:
-
Analog A (PPA-001) exhibits moderate metabolic stability.
-
Analog B (PPA-002) , with its lipophilic tert-butyl group, shows slightly higher metabolic stability. This could be due to steric hindrance at a potential metabolic site.
-
Analog C (PPA-003) is rapidly metabolized. The hydroxyl group provides a ready handle for phase II conjugation (e.g., glucuronidation or sulfation), leading to rapid clearance.
Membrane Permeability: Predicting Oral Absorption
The Caco-2 cell permeability assay is the industry standard for predicting the intestinal absorption of orally administered drugs. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.
This assay measures the rate of transport of a compound across the Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Protocol Steps:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a tight monolayer.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure the integrity of the tight junctions.
-
Perform a Lucifer yellow permeability test as an additional quality control step.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compounds (Analogs A, B, and C) to either the apical (for A-to-B transport) or basolateral (for B-to-A transport) chamber.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the receiver chamber.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A transport.
-
Determine the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters (e.g., P-glycoprotein).
-
Self-Validation:
-
Control Compounds: Include compounds with known permeability characteristics (e.g., high permeability: propranolol; low permeability: atenolol; P-gp substrate: digoxin) to validate the assay performance.
| Analog | Papp (A-to-B) (10⁻⁶ cm/s) | Papp (B-to-A) (10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| PPA-001 (Analog A) | 5.2 | 6.1 | 1.2 | Moderate |
| PPA-002 (Analog B) | 12.5 | 14.8 | 1.2 | High |
| PPA-003 (Analog C) | 2.1 | 2.5 | 1.2 | Low |
Data Interpretation:
-
Analog A (PPA-001) shows moderate permeability, suggesting reasonable oral absorption.
-
Analog B (PPA-002) , with its increased lipophilicity, exhibits high permeability, indicating excellent potential for oral absorption.
-
Analog C (PPA-003) displays low permeability, likely due to its increased polarity from the hydroxyl group, which may hinder its passive diffusion across the cell membrane.
Plasma Protein Binding: Impact on Distribution and Efficacy
The extent to which a drug binds to plasma proteins, primarily albumin, is a critical determinant of its distribution and efficacy. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target.
Equilibrium dialysis is the gold standard for assessing plasma protein binding. The RED device is a convenient and reliable format for this assay.
Protocol Steps:
-
Device Preparation:
-
Prepare the RED device, which consists of a Teflon base plate and disposable dialysis inserts containing a semi-permeable membrane.
-
-
Sample Addition:
-
Add plasma containing the test compound (Analogs A, B, and C) to one chamber of the insert.
-
Add buffer to the other chamber.
-
-
Equilibration:
-
Incubate the sealed device at 37°C with shaking to allow the unbound drug to reach equilibrium across the membrane.
-
-
Sampling and Analysis:
-
After equilibration, collect samples from both the plasma and buffer chambers.
-
Analyze the concentration of the test compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Self-Validation:
-
Control Compounds: Include compounds with known plasma protein binding properties (e.g., high binding: warfarin; low binding: metoprolol) to ensure the accuracy of the assay.
| Analog | Fraction Unbound (fu) | % Bound |
| PPA-001 (Analog A) | 0.15 | 85% |
| PPA-002 (Analog B) | 0.02 | 98% |
| PPA-003 (Analog C) | 0.35 | 65% |
Data Interpretation:
-
Analog A (PPA-001) shows moderate plasma protein binding.
-
Analog B (PPA-002) is highly protein-bound, which is consistent with its increased lipophilicity. This could limit its free concentration and tissue distribution.
-
Analog C (PPA-003) has the lowest protein binding, likely due to its higher polarity.
In Vivo Pharmacokinetic Evaluation: The Whole Picture
While in vitro assays provide valuable predictive data, in vivo studies are essential to understand how a compound behaves in a complete biological system. Rodent models, such as rats or mice, are commonly used for initial in vivo pharmacokinetic studies.
Experimental Protocol: Rodent Pharmacokinetic Study
This study involves administering a compound to a group of animals and collecting blood samples over time to determine its concentration-time profile.
Protocol Steps:
-
Animal Dosing:
-
Administer the test compounds (Analogs A, B, and C) to different groups of rats via intravenous (IV) and oral (PO) routes.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a cannulated vessel.
-
-
Plasma Preparation and Analysis:
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Calculate oral bioavailability (F%) by comparing the AUC from oral administration to that from intravenous administration.
-
Ethical Considerations: All animal studies must be conducted in compliance with relevant animal welfare regulations and approved by an Institutional Animal Care and Use Committee (IACUC).
| Analog | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | CL (mL/min/kg) | F (%) |
| PPA-001 (Analog A) | 850 | 1.0 | 4250 | 3.5 | 39.2 | 45 |
| PPA-002 (Analog B) | 1200 | 2.0 | 9600 | 6.0 | 17.4 | 80 |
| PPA-003 (Analog C) | 300 | 0.5 | 900 | 1.5 | 185.2 | 10 |
Data Interpretation and Integration:
-
Analog A (PPA-001) demonstrates moderate oral bioavailability and a reasonable half-life, consistent with its in vitro profile.
-
Analog B (PPA-002) shows high oral bioavailability and a longer half-life. Its high permeability (from the Caco-2 assay) contributes to good absorption, and its higher metabolic stability leads to lower clearance and a longer duration of action. The high plasma protein binding may contribute to its lower clearance.
-
Analog C (PPA-003) has poor oral bioavailability and a short half-life. This is a direct consequence of its low permeability and rapid metabolic clearance, as predicted by the in vitro assays.
Visualizing the Workflow and Relationships
Conclusion
This guide has outlined a systematic and robust approach to evaluating the pharmacokinetic differences between pyrido[1,2-a]pyrimidin-4-one analogs. By integrating a suite of validated in vitro assays with a targeted in vivo study, researchers can build a comprehensive understanding of a compound's ADME profile. The hypothetical case study of Analogs A, B, and C demonstrates how specific structural modifications can predictably influence key pharmacokinetic parameters. This data-driven approach is essential for identifying promising candidates with desirable drug-like properties and for guiding the optimization of lead compounds, ultimately increasing the probability of success in the complex journey of drug discovery.
References
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Zhang, L., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 150, 107661. Available at: [Link]
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Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(18), 4348-4359. Available at: [Link]
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Dong, M. W. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International, 34(6), 22-29. Available at: [Link]
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Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
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BioIVT. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. Retrieved from [Link]
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Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the safety of our communities. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one, grounding every recommendation in established safety protocols and regulatory standards.
The pyrido[1,2-a]pyrimidin-4-one scaffold is a significant structural motif in medicinal chemistry, appearing in various therapeutic agents. Understanding the specific hazards associated with this class of compounds is the first step toward responsible handling and disposal.
Hazard Assessment and Characterization
While a specific Safety Data Sheet (SDS) for this compound was not identified, data from closely related analogs, such as 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one, provide a strong basis for hazard assessment. These compounds are consistently classified as hazardous.[1][2]
Key Hazards:
This hazard profile mandates that this compound be treated as hazardous waste . Under the Resource Conservation and Recovery Act (RCRA) in the United States, a waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, or toxicity) or is specifically listed.[4][5] Given its toxicological profile, this compound falls under the characteristic of toxicity. All chemical wastes, especially experiment byproducts and expired reagents, should be handled as hazardous until formally evaluated by an Environmental Health and Safety (EHS) professional.[6]
| Hazard Classification | GHS Hazard Code | Description | Primary Sources |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [2][3] |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1][2] |
Regulatory Framework: The Foundation of Safe Disposal
The disposal of laboratory chemicals is governed by stringent federal and state regulations to protect human health and the environment.[7] In the U.S., the Environmental Protection Agency (EPA) oversees these regulations under RCRA (40 CFR parts 260-273).[5] Academic and research laboratories may have specific guidelines, such as those outlined in Subpart K of the RCRA regulations, which require the development of a Laboratory Management Plan and removal of hazardous waste every twelve months.[8] The core principle is that hazardous waste is regulated from the moment of generation to its final disposal.[4]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures compliance and safety throughout the waste lifecycle, from initial handling to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical in any form (pure, in solution, or as waste), the importance of appropriate PPE cannot be overstated. This is your primary defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or safety goggles conforming to EN166 or NIOSH standards.[9][10]
-
Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, wear impervious clothing.
-
Work Area: Always handle this chemical and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][11]
Step 2: Waste Segregation and Identification
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste:
-
Pure Compound/Residue: Any unused or expired this compound.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and gloves that are grossly contaminated should be collected as solid hazardous waste.
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a dedicated liquid waste container.
-
Do NOT mix with incompatible waste streams. For example, do not mix with strong acids or strong oxidizing agents.[11]
-
Step 3: Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.
-
Container Choice: Use a container made of compatible material (high-density polyethylene or glass is common) with a tightly fitting screw cap.[12] Ensure the container is in good condition, free of cracks or degradation.
-
Labeling: This is a strict regulatory requirement. The label must be affixed to the container before any waste is added.[6] The label must include:
-
The words "Hazardous Waste" .
-
Full chemical name(s) of all contents, including solvents and their approximate concentrations. Do not use abbreviations or formulas.[6]
-
Hazard identification (e.g., "Toxic," "Irritant").[6]
-
The name and contact information of the responsible researcher or lab.
-
The date when the container is full or ready for disposal.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation for temporary storage.[4]
-
Location: The SAA must be in the same room where the waste is generated.
-
Containment: Store the waste container within a secondary containment tray or tub to contain potential leaks or spills.[7]
-
Closure: Keep the waste container closed at all times except when actively adding waste.[4][12] A funnel left in the opening is not considered a closed container.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[4]
-
Inspection: The SAA must be inspected weekly by laboratory personnel.[7]
Step 5: Arranging for Final Disposal
Laboratory personnel should never attempt to dispose of hazardous waste themselves.
-
Contact EHS: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[4]
-
Timeline: A full container must be removed by EHS within 3 days of being filled.[7]
-
Professional Disposal: EHS will arrange for the waste to be transported to a licensed hazardous waste treatment, storage, and disposal facility (TSDF) for final disposition, likely via controlled incineration.[9][13]
Decontamination and Spill Management
-
Contaminated Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) into the appropriate hazardous waste container, followed by a standard wash.
-
Spill Response:
-
Alert Personnel: Notify others in the area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE before attempting cleanup.
-
Containment: For a small spill, absorb the material with an inert absorbent like vermiculite or sand.[1]
-
Collection: Carefully scoop the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
Waste Minimization: A Proactive Approach
A key goal of RCRA is to reduce the amount of waste generated.[14]
-
Purchase Accordingly: Order only the amount of chemical needed for your experiments.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.[14]
-
Scale Down: Whenever possible, reduce the scale of experiments to minimize waste generation.
Disposal Workflow Diagram
The following diagram illustrates the lifecycle of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to a safe research environment and protecting our planet.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
- PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one.
- TCI Chemicals. (2025, May 14). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Emory University Department of Chemistry. Chemical Waste Disposal Guidelines.
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- University of Wisconsin–Madison BME Shared Labs. Chapter 7 Chemical Disposal Procedures.
- LabManager. (2022, March 24). Hazardous Waste Management in the Laboratory.
- XiXisys.com. Safety Data Sheet for (6-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)-acetic acid ethyl ester.
- University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling.
- Boston University Environmental Health & Safety. Chemical Waste Management Guide.
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. (2015, January 26). ResearchGate.
- PubChem. 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
- Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 2-Amino-4-picoline.
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A Comprehensive Guide to the Safe Handling of 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Disclaimer: As of the date of this publication, a specific Safety Data Sheet (SDS) for 8-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not publicly available. The following guidance is synthesized from safety data for structurally analogous compounds, including the parent molecule 4H-pyrido[1,2-a]pyrimidin-4-one and its various derivatives. It is imperative to treat this compound with the caution required for a substance with unknown toxicological properties and to handle it as a potentially hazardous material.
The pyrido[1,2-a]pyrimidin-4-one scaffold is a core component in various biologically active molecules, making its derivatives, such as this compound, valuable intermediates in drug discovery and development. Ensuring the safety of laboratory personnel is paramount during the handling, use, and disposal of this novel compound. This guide provides a detailed framework for risk mitigation based on established safety principles and data from closely related chemical structures.
Hazard Identification and Risk Assessment: An Analog-Based Approach
Given the absence of specific toxicological data for this compound, a conservative risk assessment is necessary. Data from structurally similar compounds, such as the parent 4H-pyrido[1,2-a]pyrimidin-4-one and its halogenated analogs, indicate a potential for significant health hazards.
The parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, is classified as harmful if swallowed, in contact with skin, or if inhaled. More substituted derivatives, such as 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, are categorized as having acute toxicity via oral, dermal, and inhalation routes. Other analogs are known to cause skin and eye irritation.
Based on this evidence, it is prudent to assume that this compound may exhibit the following hazards:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin Irritation/Corrosion: May cause redness, itching, or more severe skin reactions upon contact.
-
Eye Damage/Irritation: May cause serious irritation or damage to the eyes.
-
Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All work with this compound, especially when handling the solid powder or creating solutions, should be conducted in a certified chemical fume hood. This ensures that any dust, aerosols, or vapors are effectively contained and exhausted away from the user. The fume hood should have a continuous airflow and be regularly inspected to ensure its proper functioning. A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE plan is critical for preventing direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Specifications |
| Hands | Nitrile or neoprene gloves | Provides a chemical-resistant barrier. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body | Laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary for operations that could generate significant dust or aerosols, such as weighing large quantities or during spill cleanup. Consult with your institution's environmental health and safety (EHS) department for respirator selection and fit-testing. |
Procedural Guidance for Safe Handling and Storage
Adherence to strict operational protocols is essential for minimizing exposure risks.
4.1. Weighing and Solution Preparation:
-
Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including spatulas, weigh boats, and solvent dispensers.
-
Weighing: Perform all weighing of the solid compound inside the fume hood. Use a tared weigh boat to avoid contaminating the balance.
-
Dispensing: Slowly add the solid to the solvent to prevent splashing. Use a funnel for transferring the solid into vessels with narrow openings.
-
Dissolution: Cap the container securely and mix using a vortexer or magnetic stirrer inside the fume hood.
4.2. Storage Requirements:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secured and accessible only to authorized personnel.
Emergency Procedures: Planning for the Unexpected
A clear and practiced emergency plan is crucial for responding effectively to accidental exposures or spills.
5.1. Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
5.2. Spill Response Workflow:
The following diagram outlines the logical flow for responding to a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
Waste Disposal: A Responsible Conclusion
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
6.1. Waste Segregation and Collection:
-
Collect all solid and liquid waste in separate, designated, and clearly labeled hazardous waste containers.
-
Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
6.2. Disposal Protocol:
-
Ensure the waste container is securely sealed.
-
Complete a hazardous waste tag with all required information, including the full chemical name and estimated quantity.
-
Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.
By adhering to these stringent safety protocols, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment conducive to scientific advancement.
References
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PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
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PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]
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PubMed. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. [Link]
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PubChem. 3-(2-chloroethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido(1,2-a)pyrimidin-4-one hydrochloride. [Link]
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Sci-Hub. ChemInform Abstract: Synthesis of Pyrido[2,3‐d]pyrimidin‐4‐one Derivatives. [Link]
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PubChem. 6,7,8,9-Tetrahydro-6-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
